Etanidazole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
| Record name | Etandazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
| Record name | ETANIDAZOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
| Record name | Etanidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etanidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etanidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etanidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etandazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etanidazole's Mechanism of Action in Hypoxic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) that functions as a hypoxic cell sensitizer (B1316253), primarily enhancing the efficacy of radiotherapy in solid tumors. Its mechanism of action is contingent on the unique microenvironment of hypoxic cells. Under low oxygen conditions, this compound undergoes bioreductive activation, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules, including DNA and proteins. This process results in cytotoxicity and radiosensitization through a multi-faceted approach that includes the fixation of radiation-induced DNA damage, depletion of cellular antioxidants such as glutathione (B108866) (GSH), and modulation of DNA damage response pathways. This technical guide provides an in-depth exploration of the core mechanisms of this compound in hypoxic cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Bioreductive Activation in the Hypoxic Microenvironment
The selective action of this compound in hypoxic cells stems from its nature as a bioreductive prodrug. In well-oxygenated tissues, the nitro group of this compound undergoes a one-electron reduction to form a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling," which prevents the accumulation of toxic metabolites.
However, in the low-oxygen environment characteristic of solid tumors, the nitro radical anion can undergo further reduction to form highly reactive intermediates, including nitrosoimidazoles, hydroxylamines, and amines.[1] This process is catalyzed by one-electron reductases, such as NADPH-cytochrome P450 reductase, which are prevalent in mammalian cells.[2] The resulting reactive species are potent electrophiles that can form covalent adducts with nucleophilic cellular components.
Molecular Targets and Cellular Consequences
The reactive intermediates of this compound interact with several critical cellular components, leading to cytotoxicity and radiosensitization.
DNA Damage and Radiosensitization
In the context of radiotherapy, this compound acts as a chemical mimic of oxygen. Radiation-induced DNA damage often involves the formation of free radicals on DNA bases. In the presence of oxygen, these radicals are "fixed," making the damage permanent and irreparable. In hypoxic cells, the absence of oxygen allows for the chemical restitution of these radicals, rendering the radiation less effective. The electron-affinic nature of this compound's reactive metabolites allows them to fix radiation-induced DNA damage in a manner analogous to oxygen, thereby sensitizing hypoxic cells to radiation.[3]
Furthermore, the covalent binding of this compound's reactive intermediates to DNA can form DNA adducts, which can contribute to cytotoxicity by obstructing DNA replication and transcription.[4]
Protein Adducts and Enzyme Inhibition
A significant portion of the reactive intermediates of this compound form covalent adducts with cellular proteins, particularly those with nucleophilic sulfhydryl groups in cysteine residues.[5][6] Proteomic studies on other nitroimidazoles have identified a range of protein targets involved in critical cellular processes.[5][7] While specific protein targets for this compound are not as extensively cataloged, it is known to inhibit enzymes involved in cellular detoxification, such as glutathione S-transferase (GST).[5]
Glutathione Depletion
This compound has been shown to deplete intracellular levels of glutathione (GSH), a major cellular antioxidant.[8][9] This depletion can occur through direct reaction with this compound's reactive metabolites or by inhibition of enzymes involved in GSH synthesis and regeneration, such as glutathione reductase.[9] The reduction in GSH levels has two major consequences:
-
Increased Oxidative Stress: Lower GSH levels compromise the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and cellular damage.
-
Enhanced Radiosensitization: GSH can chemically repair radiation-induced DNA damage. Therefore, its depletion further enhances the radiosensitizing effect of this compound.[10]
Impact on Cellular Signaling Pathways
The cellular damage induced by this compound in hypoxic conditions triggers DNA damage response (DDR) pathways. The formation of DNA adducts and the fixation of radiation-induced DNA strand breaks activate apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including Chk1, Chk2, and p53, leading to cell cycle arrest and apoptosis.[11][12] The sustained activation of these pathways in the presence of irreparable DNA damage ultimately contributes to the cytotoxic effect of this compound.
Quantitative Data
The efficacy of this compound as a hypoxic cell sensitizer is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF), which is the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to that in its presence.
| Cell Line/Tumor Model | Drug Concentration/Dose | Endpoint | SER / DMF | Reference |
| FSaIIC tumor (in vitro) | Not specified | Radiation dose modifying factor | 2.40 (at pH 7.40) | [13] |
| FSaIIC tumor (in vitro) | Not specified | Radiation dose modifying factor | 1.70 (at pH 6.45) | [13] |
| FSaIIC tumor (in vivo) | 1 g/kg | Radiation dose modifying factor | 1.47 | [13] |
| EMT-6, SCCVII, C3H mammary tumors | 100-400 mg/kg (for KU-2285) | Sensitizer enhancement ratio | 1.12 - 1.42 (for KU-2285, compared to this compound) | [3] |
| A549 (human lung adenocarcinoma) | 1 mM | Sensitizer enhancement ratio | < 2.3 (compared to Ro-03-8799) | [10] |
Table 1: Radiosensitization Efficacy of this compound and Comparators
| Cell Line | Condition | Drug Concentration | Outcome | Reference |
| FSaIIC | 37°C, pH 7.40 | 5-500 µM for 1 hr | Minimally cytotoxic | [13] |
| FSaIIC | 37°C, pH 6.45 | 5-500 µM for 1 hr | More cytotoxic than at pH 7.40 by ~1 log | [13] |
| FSaIIC | 42°C and 43°C | 5-500 µM for 1 hr | Increased cytotoxicity | [13] |
| FaDu | Hypoxia (<0.1% O2) | 100-350 µM (IAZA/FAZA) | Reduced GST activity | [14] |
| Isolated rat hepatocytes | 5 mM | Decreased intracellular GSH | [9] |
Table 2: Cytotoxicity and Biochemical Effects of Nitroimidazoles
Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA adducts-chemical addons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of glutathione in the hypoxic cell cytotoxicity of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of hypoxic cell radiosensitizers on glutathione level and related enzyme activities in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of nitroimidazole hypoxic cell radiosensitizers in a human tumor cell line high in intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Etanidazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to increase the efficacy of radiation therapy in treating solid tumors. Its mechanism of action is predicated on its selective bioreductive activation within the hypoxic microenvironment of cancerous tissues, leading to the formation of reactive intermediates that enhance radiation-induced DNA damage. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.
Chemical Structure and Identification
This compound, with the IUPAC name N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a derivative of 2-nitroimidazole.[1][2] Its chemical structure is characterized by a nitro-substituted imidazole (B134444) ring linked to an N-(2-hydroxyethyl)acetamide side chain.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | [1][2] |
| CAS Number | 22668-01-5 | [3] |
| Molecular Formula | C₇H₁₀N₄O₄ | |
| Molecular Weight | 214.18 g/mol | |
| Canonical SMILES | O=C(NCCO)CN1C=CN=C1N(=O)=O | |
| InChI Key | WCDWBPCFGJXFJZ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound influence its pharmacokinetic and pharmacodynamic behavior, including its distribution to tumor tissues and its radiosensitizing efficacy.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 162-163 °C | |
| Partition Coefficient (octanol/water) | 0.046 | |
| Solubility in Isotonic Saline | 200 mg/mL | |
| UV max (isopropanol) | 313 nm (ε 7800) |
Synthesis and Characterization
Synthesis of this compound
A general synthetic route to this compound involves the alkylation of 2-nitroimidazole with a suitable halo-acetamide derivative. The following is a representative experimental protocol based on related nitroimidazole syntheses.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid. This intermediate can be prepared by reacting 2-nitroimidazole with an appropriate haloacetic acid ester followed by hydrolysis.
-
Step 2: Amide Coupling. The resulting 2-(2-nitro-1H-imidazol-1-yl)acetic acid is then coupled with 2-aminoethanol. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
A detailed, specific protocol for the synthesis of this compound is described by Lee et al. in US Patent 4,371,540.
Characterization of this compound
The structural confirmation and purity of synthesized this compound can be determined using a combination of spectroscopic and crystallographic techniques.
Experimental Protocol: Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all protons and carbons in the expected chemical environments, confirming the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (N=O stretching), amide group (C=O stretching and N-H bending), and hydroxyl group (O-H stretching).
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional molecular structure and conformation of this compound in the solid state.
Mechanism of Action and Metabolic Pathways
Radiosensitization and Bioreductive Activation
This compound exerts its radiosensitizing effect selectively in hypoxic tumor cells. Under low oxygen conditions, the nitro group of this compound undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a transient nitro radical anion.
In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide (B77818) radicals. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. These highly reactive species can covalently bind to cellular macromolecules, including DNA, leading to DNA strand breaks and increased susceptibility to radiation-induced damage.
Caption: Bioreductive activation of this compound under hypoxic conditions.
Depletion of Glutathione (B108866)
This compound has been shown to deplete intracellular glutathione (GSH) levels and inhibit glutathione S-transferase (GST). Glutathione is a key cellular antioxidant that protects cells from radiation-induced damage by scavenging free radicals and repairing DNA damage. By reducing the levels of this protective thiol, this compound further sensitizes hypoxic cells to the cytotoxic effects of radiation.
Caption: this compound-mediated depletion of glutathione enhances radiation-induced cell death.
Metabolic Pathway
The metabolism of this compound in humans primarily involves its bioreductive activation in hypoxic tissues. The resulting reactive intermediates can form conjugates with cellular components. While a detailed catabolic pathway for this compound in humans has not been fully elucidated, studies on other nitroimidazoles suggest that the imidazole ring can be cleaved, and the metabolites are primarily excreted in the urine.
Quantitative Data from Preclinical and Clinical Studies
Efficacy
The radiosensitizing effect of this compound is quantified by the sensitizer (B1316253) enhancement ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug.
Table 3: Efficacy Data for this compound
| Parameter | Value | Condition | Reference(s) |
| Sensitizer Enhancement Ratio (SER) | 1.12 - 1.42 | In vitro and in vivo (100–400 mg/kg) | |
| Radiation Dose Modifying Factor (in vitro) | 2.40 | pH 7.40 | |
| Radiation Dose Modifying Factor (in vitro) | 1.70 | pH 6.45 | |
| Radiation Dose Modifying Factor (in vivo) | 1.47 | 1 g/kg |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both animal models and humans to understand the absorption, distribution, metabolism, and excretion of this compound.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Plasma Half-life (t₁/₂β) | 5.83 hr | SCID mice | |
| Volume of Distribution (Vd) | 0.32 L/kg | SCID mice |
Toxicity
The dose-limiting toxicity of this compound in clinical trials is peripheral neuropathy.
Table 5: Toxicity Data for this compound from Clinical Trials
| Adverse Event | Incidence | Grade (if specified) | Study | Reference(s) |
| Peripheral Neuropathy | 18% | Grade I | RTOG Phase II/III | |
| Peripheral Neuropathy | 6% | Grade II | RTOG Phase II/III | |
| Nausea and Vomiting | 26% | Grade I/II (one Grade III) | RTOG Phase II/III | |
| Allergy | 14% | Grade I/II (one Grade III) | RTOG Phase II/III | |
| Reversible Neutropenia | 13% | - | RTOG Phase II/III | |
| Cramping/Arthralgia Syndrome | 6 of 11 patients | - | Phase I (22-23 g/m² over 48 hr) | |
| Peripheral Neuropathy | 1 of 11 patients | Grade II | Phase I (22-23 g/m² over 48 hr) | |
| Peripheral Neuropathy | 1 patient | Grade III | Phase I (23 g/m² over 96 hr) |
Conclusion
This compound is a well-characterized hypoxic cell radiosensitizer with a clear mechanism of action involving bioreductive activation and glutathione depletion. Its chemical and physical properties are well-defined, and its synthesis is achievable through established chemical routes. While clinical trials have demonstrated its radiosensitizing potential, dose-limiting neurotoxicity has constrained its widespread clinical application. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data and experimental considerations for further investigation and development of improved hypoxic cell radiosensitizers.
References
Etanidazole: A Technical Guide to its Discovery and Development as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to enhance the efficacy of radiation therapy in treating solid tumors. It was designed to possess greater hydrophilicity than its predecessor, misonidazole, thereby reducing the dose-limiting neurotoxicity associated with earlier compounds. This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its core biological pathways and experimental workflows.
Introduction: The Challenge of Tumor Hypoxia
The presence of hypoxic (low oxygen) regions within solid tumors is a significant factor contributing to resistance to radiation therapy. Oxygen is a potent radiosensitizer, "fixing" radiation-induced DNA damage, making it permanent and leading to cell death. In its absence, this damage can be chemically repaired, allowing cancer cells to survive and repopulate. Hypoxic cell radiosensitizers are compounds designed to mimic the action of oxygen in these radioresistant tumor regions.
This compound emerged from a concerted effort to develop less toxic and more effective radiosensitizers. Its development was driven by the need to overcome the neurological side effects of first-generation nitroimidazoles like misonidazole, which limited their clinical utility.[1][2]
Mechanism of Action
This compound's primary mechanism as a radiosensitizer is its ability to act as an oxygen-mimetic agent in hypoxic cells.[3] Under hypoxic conditions, the nitro group of this compound can be reduced to a reactive radical anion. This radical species can then react with and "fix" the transient, radiation-induced free radicals on DNA, rendering the damage permanent and leading to cell death.[3]
In addition to this direct "fixing" of DNA damage, this compound has been shown to deplete intracellular levels of glutathione (B108866) (GSH).[4] Glutathione is a key cellular antioxidant that can chemically repair radiation-induced DNA damage. By reducing GSH levels, this compound further sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation.
Signaling Pathway of this compound-Mediated Radiosensitization
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
Preclinical Development
A substantial body of preclinical research has evaluated the efficacy and toxicity of this compound in both in vitro and in vivo models. These studies have consistently demonstrated its ability to sensitize hypoxic cancer cells to radiation.
In Vitro Studies
In vitro experiments using various cancer cell lines have been instrumental in quantifying the radiosensitizing effect of this compound. A common method to assess this is the clonogenic survival assay.
Table 1: In Vitro Sensitizer (B1316253) Enhancement Ratios (SERs) for this compound
| Cell Line | Drug Concentration | Radiation Dose (Gy) | SER | Reference |
| EMT6 | 1 mM | 1-3 | 1.73 (micronucleus assay) | [5] |
| EMT6 | 1 mM | 1-3 | 1.41 (chromosomal aberration assay) | [5] |
| V79 | < 2 mM | Low Dose (80% survival) | > High Dose (2% survival) | [6] |
| CHO | 1 mM | N/A | ER80% = 2.2, ER2% = 1.8 | [6] |
| FSaIIC | N/A | N/A | 2.40 (at pH 7.40) | [7] |
| FSaIIC | N/A | N/A | 1.70 (at pH 6.45) | [7] |
SER (Sensitizer Enhancement Ratio) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug. ER (Enhancement Ratio) is a similar measure of sensitization.
In Vivo Studies
Animal models, particularly tumor-bearing mice, have been crucial for evaluating the in vivo efficacy and pharmacokinetics of this compound. Tumor growth delay and local tumor control are common endpoints in these studies.
Table 2: In Vivo Sensitizer Enhancement Ratios (SERs) and other Efficacy Measures for this compound
| Tumor Model | Animal Model | Drug Dose | Radiation Regimen | Endpoint | SER / Result | Reference |
| EMT6 | BALB/c mice | 200 mg/kg | 2-4 Gy | Micronucleus assay | 1.18 | [5] |
| EMT6 | BALB/c mice | 200 mg/kg | 2-4 Gy | Chromosomal aberration assay | 1.16 | [5] |
| RIF-1 (intramuscular) | C3H mice | Sustained release | Acute & Fractionated | Tumor Growth Delay | Potentiation of radiation effect | [8] |
| RIF-1 (subcutaneous) | C3H mice | Sustained release | Acute & Fractionated | Tumor Growth Delay | No effect | [8] |
| FSaIIC | N/A | 1 g/kg | N/A | Dose modifying factor | 1.47 | [7] |
| Recurrent Rectosigmoid Carcinoma | Human | 12 g/m² | Intraoperative | Estimated SER | 2.5 - 3.0 | [2] |
Experimental Protocols
In Vivo Tumor Growth Delay Assay
This protocol is a representative example based on methodologies described in preclinical studies of this compound.[8]
Objective: To evaluate the radiosensitizing effect of this compound in a solid tumor model by measuring tumor growth delay.
Materials:
-
C3H mice
-
RIF-1 tumor cells
-
This compound
-
Calibrated radiation source (e.g., 60Co gamma irradiator)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Workflow Diagram:
References
- 1. [PDF] Evaluation of the in vivo radiosensitizing activity of this compound using tumor-bearing chick embryo. | Semantic Scholar [semanticscholar.org]
- 2. Chemical Modifiers of Radiation Response | Clinical Gate [clinicalgate.com]
- 3. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 4. Intervention with the hypoxic tumor cell sensitizer this compound in the combined modality treatment of limited stage small-cell lung cancer. A one-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitization of a mouse tumor model by sustained intra-tumoral release of this compound and tirapazamine using a biodegradable polymer implant device - PubMed [pubmed.ncbi.nlm.nih.gov]
Etanidazole: A Technical Guide to Targeting Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor hypoxia, a common feature of solid tumors, is a major contributor to resistance to radiotherapy and certain chemotherapies. Etanidazole (formerly SR-2508), a second-generation 2-nitroimidazole (B3424786), was developed as a hypoxic cell sensitizer (B1316253) to overcome this challenge. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. While this compound showed significant promise in preclinical studies, its clinical efficacy has been limited, offering valuable lessons for the ongoing development of hypoxia-targeting cancer therapies.
Introduction to Tumor Hypoxia and this compound
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic tumor cells are known to be two to three times more resistant to ionizing radiation than well-oxygenated cells. This is primarily because oxygen is a potent radiosensitizer, "fixing" DNA damage induced by radiation through the formation of permanent strand breaks. In the absence of oxygen, this damage can be chemically repaired, leading to cell survival.
This compound was designed to mimic the radiosensitizing effect of oxygen in hypoxic tumor regions.[2] As a 2-nitroimidazole, its electron-affinic nature allows it to be selectively reduced in the low-oxygen environment of hypoxic cells.[1] This bioreductive activation leads to the formation of reactive intermediates that can adduct to cellular macromolecules, including DNA, thereby "fixing" radiation-induced damage and enhancing cell kill.[1]
Mechanism of Action
This compound's primary mechanism of action is as a hypoxic cell radiosensitizer.[2] Under normoxic conditions, the nitro group of this compound undergoes a one-electron reduction, which is a reversible process as oxygen can re-oxidize the reduced drug, preventing its activation. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then covalently bind to cellular macromolecules, particularly DNA, mimicking the effect of oxygen in making radiation damage permanent.
In addition to its role as a radiosensitizer, this compound has been shown to deplete intracellular glutathione (B108866) (GSH), a key antioxidant. GSH can chemically repair radiation-induced DNA damage and is also involved in detoxifying cells from various cytotoxic agents. By reducing GSH levels, this compound can further enhance the efficacy of radiotherapy and potentially some chemotherapeutic drugs.
Signaling Pathway: Bioreductive Activation of this compound
Caption: Bioreductive activation of this compound in normoxic versus hypoxic cells.
Signaling Pathway: Hypoxia-Inducible Factor 1 (HIF-1) Pathway
This compound targets the hypoxic microenvironment where the HIF-1 signaling pathway is a master regulator of cellular adaptation to low oxygen. While this compound does not directly target HIF-1, its efficacy is intrinsically linked to the biological consequences of HIF-1 activation, namely the radioresistant phenotype of hypoxic tumor cells.
Caption: Simplified overview of the HIF-1 signaling pathway under normoxic and hypoxic conditions.
Preclinical Data
This compound demonstrated significant radiosensitizing effects in a variety of preclinical models, both in vitro and in vivo.
In Vitro Radiosensitization
The efficacy of radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to that in the presence of the drug.
| Cell Line | Drug Concentration | SER (at specified survival level) | Reference |
| EMT6 | 5 mM | 2.3 | |
| Human Tumour Cell Lines (panel of 6) | Varies | Dose-dependent, cell-line specific | |
| V79 | < 2 mM | ER80% > ER2% | |
| CHO | 1 mM | ER80% = 2.2, ER2% = 1.8 |
ER80% and ER2% refer to the enhancement ratios at 80% and 2% cell survival, respectively.
In Vivo Tumor Growth Inhibition
In vivo studies in tumor-bearing animal models confirmed the radiosensitizing potential of this compound.
| Tumor Model | Treatment | Outcome | Reference |
| H22 (Hepatocellular Carcinoma) | This compound + Paclitaxel + 5 Gy Radiation | 61.6% tumor inhibition rate (combination) vs. 19.2% (radiation alone) | |
| Tumor-bearing chick embryo | 1.0 mg this compound + 8 Gy Radiation | 35% tumor growth suppression (combination) vs. no suppression with either agent alone | |
| EMT6, SCCVII, C3H mammary tumors | This compound + fractionated radiation (4 Gy x 5) | Showed radiosensitizing effect, though less efficient than KU-2285 in some experiments |
Clinical Data
Despite the promising preclinical data, the clinical translation of this compound has been challenging. Numerous clinical trials have been conducted, primarily in head and neck, lung, and cervical cancers, with largely disappointing results. A recurring theme in these trials has been the dose-limiting toxicity of peripheral neuropathy.
| Trial / Study | Cancer Type | Treatment Arms | Key Findings | Reference |
| European Randomized Trial | Head and Neck Squamous Cell Carcinoma | Radiotherapy (RT) alone vs. RT + this compound | No significant difference in 3-month complete regression rates (75.3% vs. 77.6%). 2-year loco-regional control and overall survival rates were identical (53% and 54%, respectively). Increased incidence of peripheral neuropathy in the this compound arm (28% vs. 3%). | |
| RTOG Phase II/III Trial | Unresectable Stage III and IV Head and Neck Cancer | Radiotherapy (RT) alone vs. RT + this compound | No significant benefit for the addition of this compound. | |
| Phase I Study | Malignant Glioma | This compound + Accelerated Radiotherapy | Did not appear to improve survival in glioblastoma multiforme compared to conventional therapies. | |
| Phase I Trial (Continuous Infusion) | Locally Advanced Tumors (Brain, Cervix, Breast) | This compound (48h or 96h infusion) + Brachytherapy | Maximum tolerated dose was limited by a cramping/arthralgia syndrome and peripheral neuropathy. |
Experimental Protocols
Clonogenic Assay for In Vitro Radiosensitization
This assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation.
Objective: To determine the sensitizer enhancement ratio (SER) of this compound in hypoxic cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Hypoxia chamber or incubator (e.g., 1.5% O₂)
-
X-ray irradiator
-
6-well plates or 100 mm dishes
-
Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)
-
Accutase or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells into 60 mm dishes at a density of 10⁶ cells per dish and allow them to attach overnight.
-
Drug Treatment and Hypoxia Induction:
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Place the dishes in a hypoxia chamber for a predetermined time (e.g., 48 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6 Gy).
-
For hypoxic conditions, ensure the cells are sealed in airtight containers or irradiated within the hypoxia chamber to maintain low oxygen levels during irradiation.
-
-
Cell Plating for Colony Formation:
-
Immediately after irradiation, detach the cells using Accutase or trypsin.
-
Count the cells and plate a known number of cells (e.g., 800 cells) into 100 mm dishes containing fresh, drug-free medium. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
-
Colony Growth: Incubate the dishes for 10-16 days until colonies of at least 50 cells are visible.
-
Staining and Counting:
-
Fix the colonies with 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control cells.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the radiation dose required to achieve a specific survival level (e.g., 10% or 50%) for the control and this compound-treated groups.
-
Calculate the SER: SER = (Dose for a given SF in control) / (Dose for the same SF with this compound).
-
In Vivo Tumor Growth Delay Assay
This assay measures the time it takes for a tumor to regrow to a specific size after treatment.
Objective: To evaluate the in vivo radiosensitizing effect of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for xenograft implantation
-
This compound solution for injection
-
X-ray irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a specified time before irradiation.
-
Irradiate the tumors with a single or fractionated dose of X-rays.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Data Analysis:
-
Plot the mean tumor volume for each group against time.
-
Determine the time for the tumors in each group to reach a predetermined size (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay (TGD): TGD = (time for treated tumors to reach target size) - (time for control tumors to reach target size).
-
Immunohistochemical Detection of Tumor Hypoxia using Pimonidazole (B1677889)
Pimonidazole is a 2-nitroimidazole that forms adducts in hypoxic cells and can be detected with a specific antibody, allowing for the visualization of hypoxic regions in tumors.
Objective: To identify and quantify hypoxic regions in tumors from animal models.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile saline (0.9%)
-
Tumor-bearing mice
-
Tissue fixation and embedding reagents (e.g., formalin, paraffin) or OCT for frozen sections
-
Microtome
-
Primary antibody against pimonidazole adducts (e.g., anti-pimonidazole mouse monoclonal antibody)
-
Labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled)
-
DAB substrate kit (for IHC) or fluorescent mounting medium with DAPI (for IF)
-
Microscope
Procedure:
-
Pimonidazole Administration: Inject pimonidazole solution (e.g., 60 mg/kg) intravenously into tumor-bearing mice.
-
Circulation and Tissue Harvest: Allow the pimonidazole to circulate for 90 minutes. Euthanize the mice and excise the tumors.
-
Tissue Processing:
-
For paraffin-embedded sections: Fix the tumors in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
For frozen sections: Snap-freeze the tumors in OCT compound.
-
-
Sectioning: Cut thin sections (e.g., 5 µm) of the tumor tissue using a microtome.
-
Immunostaining:
-
Deparaffinize and rehydrate paraffin sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-pimonidazole antibody.
-
Wash and incubate with the labeled secondary antibody.
-
For IHC, develop the signal with a DAB substrate. For IF, mount with a fluorescent mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections under a microscope.
-
The brown stain (IHC) or fluorescence (IF) indicates hypoxic regions.
-
Quantify the hypoxic fraction by image analysis software.
-
Conclusion and Future Perspectives
This compound represents a significant effort in the development of hypoxia-targeting drugs for cancer therapy. While its clinical efficacy as a radiosensitizer has been disappointing, the research surrounding this compound has provided invaluable insights into the challenges of targeting tumor hypoxia. The dose-limiting neurotoxicity and the difficulty in patient selection (i.e., identifying patients with significant tumor hypoxia who would most likely benefit) are key hurdles that have emerged from the clinical trials of this compound and other nitroimidazoles.
The legacy of this compound lies in the foundation it has laid for future research. The development of more potent and less toxic hypoxic cell sensitizers, the use of hypoxia imaging to select patients for hypoxia-targeted therapies, and the exploration of combination strategies that exploit the hypoxic tumor microenvironment are all areas of active investigation that build upon the lessons learned from this compound. The detailed experimental protocols and the wealth of preclinical and clinical data associated with this compound continue to serve as a valuable resource for the oncology research community.
References
Etanidazole: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to enhance the efficacy of radiation therapy in treating solid tumors. Tumor hypoxia, or low oxygen levels, is a significant factor in radioresistance, as oxygen is a potent sensitizer (B1316253) of radiation-induced DNA damage. This compound was designed to mimic the radiosensitizing effect of oxygen in these hypoxic environments. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical models and human clinical trials. A key feature of this compound is its hydrophilic nature, which, compared to its predecessor misonidazole, results in a shorter half-life and reduced neurotoxicity, allowing for the administration of higher doses.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species/Study Population | Dosing | Reference |
| Terminal Half-life (t½) | 5.1 - 5.8 hours | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |
| Total Body Clearance | 46.6 - 94.0 mL/min/m² | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |
| Renal Clearance | Accounts for 65.7% - 79.3% of total clearance | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |
| Area Under the Curve (AUC) | Linearly related to dose | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |
| Mean AUC₀-∞ | 502 ± 152 µg·h/mL (2.35 ± 0.71 mM·h) | Humans (Cancer Patients) | 2 g/m² | |
| Volume of Distribution (Vd) | 0.32 L/kg | SCID mice bearing human colon adenocarcinoma | Not specified |
Table 2: this compound Tumor and Plasma Concentrations
| Tissue | Mean Concentration (normalized) | Species/Study | Dosing | Time Point | Reference |
| Tumor | 74 µg/g | Humans (in combination with pimonidazole) | 2 g/m² this compound | 0-60 min post-administration | |
| Tumor Core (relative to plasma) | 10-fold higher than plasma | SCID mice bearing HT-29 human colon adenocarcinoma | Not specified | Terminal phase | |
| Tumor Periphery (relative to plasma) | 4.3-fold higher than plasma | SCID mice bearing HT-29 human colon adenocarcinoma | Not specified | Terminal phase |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the radiosensitization of hypoxic tumor cells. This is achieved through its ability to "fix" radiation-induced DNA damage in the absence of oxygen. Additionally, this compound has been shown to deplete intracellular glutathione (B108866) (GSH), a key cellular antioxidant that can repair radiation-induced free radicals.
Radiosensitization
This compound enhances the cell-killing effect of ionizing radiation specifically in hypoxic conditions. The degree of sensitization is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF).
Table 3: Radiosensitizing Efficacy of this compound
| Parameter | Value | In Vitro/In Vivo Model | Conditions | Reference |
| Dose Modifying Factor (DMF) | 2.40 | FSaIIC tumor cells (in vitro) | pH 7.40 | |
| Dose Modifying Factor (DMF) | 1.70 | FSaIIC tumor cells (in vitro) | pH 6.45 | |
| Dose Modifying Factor (DMF) | 1.47 | FSaIIC tumor (in vivo) | 1 g/kg this compound | |
| Sensitizer Enhancement Ratio (SER) | ~1.5 (single dose) | Human tumors (predicted, in combination with pimonidazole) | 2 g/m² this compound |
Glutathione Depletion
This compound has been observed to deplete levels of glutathione (GSH) and inhibit glutathione S-transferase (GST), an enzyme involved in detoxification and the conjugation of GSH to xenobiotics. This depletion of GSH can contribute to its radiosensitizing effect by reducing the cell's capacity to repair radiation-induced damage. In one study, tumor GSH levels in both the periphery and core fell below 30% of control at 4 hours and remained depressed for over 12 hours. GST activity in the tumor was also inhibited, though to a lesser extent.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for this compound.
Under hypoxic conditions, this compound mimics the action of molecular oxygen by reacting with and "fixing" radiation-induced DNA free radicals, leading to lethal DNA damage.
The metabolic activity of this compound within hypoxic cells leads to the depletion of glutathione and inhibition of glutathione S-transferase, thereby reducing the cell's ability to repair radiation-induced damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is used to determine the concentration of this compound in biological matrices such as plasma.
Table 4: HPLC Method for this compound Quantification
| Parameter | Description |
| Sample Preparation | Protein precipitation of plasma samples is a common first step. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the drug, is then collected for analysis. |
| Chromatographic Column | A reverse-phase C18 column is typically used for the separation of this compound from other plasma components. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous buffer and the ratio of the solvents are optimized to achieve good separation. |
| Flow Rate | A typical flow rate is around 1 mL/min. |
| Detection | UV detection is commonly used, with the wavelength set at or near the maximum absorbance of this compound (e.g., 313 nm or 320 nm). |
| Quantification | A calibration curve is generated using standards of known this compound concentrations. The concentration in the unknown samples is then determined by comparing their peak areas to the calibration curve. An internal standard is often used to improve accuracy and precision. |
digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for HPLC Analysis of this compound in Plasma", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];"Sample_Collection" [label="Collect Plasma Sample"]; "Protein_Precipitation" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Collection" [label="Collect Supernatant"]; "HPLC_Injection" [label="Inject onto HPLC System"]; "Separation" [label="Chromatographic Separation\n(C18 Column)"]; "Detection" [label="UV Detection"]; "Quantification" [label="Data Analysis and Quantification"];
"Sample_Collection" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Collection"; "Supernatant_Collection" -> "HPLC_Injection"; "HPLC_Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Quantification"; }
In Vitro Cytotoxicity and Radiosensitization Assays
1. MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Table 5: MTT Assay Protocol
| Step | Description |
| Cell Seeding | Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| Drug Treatment | Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). |
| MTT Addition | Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. |
| Solubilization | Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. |
| Absorbance Measurement | Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. |
2. Clonogenic Survival Assay for Radiosensitization
This is the gold standard for measuring the reproductive integrity of cells after treatment with radiation and a radiosensitizer.
Table 6: Clonogenic Survival Assay Protocol
| Step | Description |
| Cell Seeding | Plate a known number of cells into culture dishes. |
| Hypoxia Induction & Drug Treatment | Place the cells in a hypoxic chamber to achieve the desired low oxygen concentration. Add this compound at the desired concentration. |
| Irradiation | Irradiate the cells with a range of radiation doses. |
| Incubation | Return the cells to normoxic conditions and incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells). |
| Staining and Counting | Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish. |
| Data Analysis | Calculate the surviving fraction for each dose and treatment condition. The sensitizer enhancement ratio can be determined by comparing the radiation doses required to achieve the same level of cell killing with and without this compound. |
digraph "Clonogenic_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Clonogenic Radiosensitization Assay", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];"Cell_Seeding" [label="Seed Cells"]; "Hypoxia_Drug" [label="Induce Hypoxia &\nAdd this compound"]; "Irradiation" [label="Irradiate with\nVarying Doses"]; "Incubation" [label="Incubate for\nColony Formation"]; "Stain_Count" [label="Stain and Count\nColonies"]; "Analysis" [label="Calculate Surviving\nFraction and SER"];
"Cell_Seeding" -> "Hypoxia_Drug"; "Hypoxia_Drug" -> "Irradiation"; "Irradiation" -> "Incubation"; "Incubation" -> "Stain_Count"; "Stain_Count" -> "Analysis"; }
In Vivo Tumor Growth Delay Studies
These studies assess the efficacy of this compound in combination with radiation in a living organism.
Table 7: Tumor Growth Delay Protocol
| Step | Description |
| Tumor Implantation | Implant tumor cells (e.g., subcutaneously or orthotopically) into immunocompromised mice (e.g., nude or SCID mice). |
| Tumor Growth | Allow the tumors to grow to a palpable and measurable size. |
| Treatment | Administer this compound (e.g., via intravenous or intraperitoneal injection) followed by localized radiation to the tumor. |
| Tumor Measurement | Measure the tumor dimensions (e.g., with calipers) at regular intervals throughout the study. |
| Data Analysis | Calculate the tumor volume for each animal at each time point. The time it takes for the tumors in each treatment group to reach a certain size (e.g., double or quadruple their initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups. |
Conclusion
This compound demonstrates pharmacokinetic properties that made it a more tolerable radiosensitizer than its predecessors. Its pharmacodynamic effects, primarily the sensitization of hypoxic tumor cells to radiation and the depletion of intracellular glutathione, provided a strong rationale for its clinical investigation. While large-scale clinical trials did not consistently show a significant survival benefit across all patient populations, subgroup analyses have suggested potential efficacy in certain contexts. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of hypoxic cell radiosensitizers and the broader field of radiation oncology. Further research may focus on identifying predictive biomarkers to select patients most likely to benefit from such therapies and exploring novel combinations with other anticancer agents.
References
In Vitro Radiosensitizing Effects of Etanidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro radiosensitizing effects of Etanidazole, a second-generation nitroimidazole compound. Designed for professionals in oncology research and drug development, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Concept: Hypoxic Cell Radiosensitization
Solid tumors often contain regions of low oxygen tension, known as hypoxia. Hypoxic cells are significantly more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated (normoxic) cells. This is because oxygen is a potent radiosensitizer; it reacts with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent and irreparable, ultimately leading to cell death. In the absence of oxygen, these initial DNA lesions can be chemically repaired by intracellular sulfhydryl compounds.
This compound and other nitroimidazoles are electron-affinic compounds that selectively sensitize hypoxic cells to radiation.[1] Under low-oxygen conditions, these drugs mimic the role of molecular oxygen.[2] They accept the electrons from radiation-induced DNA radicals, leading to the fixation of DNA damage and enhancing the lethal effects of radiation in hypoxic tumor regions.[1][2] Because their activity is dependent on low oxygen levels, they exhibit minimal sensitizing effects on well-oxygenated normal tissues, offering a targeted therapeutic advantage.[1]
Quantitative Data Summary
The radiosensitizing effect of a compound is typically quantified by the Sensitizer (B1316253) Enhancement Ratio (SER) or Radiation Dose Modifying Factor. These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to produce the same biological effect as radiation alone. An SER greater than 1.0 indicates a radiosensitizing effect.
The following tables summarize the in vitro radiosensitizing effects of this compound from various studies.
| Cell Line | Assay Type | This compound Concentration | Condition | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor | Reference(s) |
| EMT6 | Micronucleus Assay | 1 mM | Hypoxic | 1.73 | [3] |
| EMT6 | Chromosomal Aberration Assay | 1 mM | Hypoxic | 1.41 | [3] |
| EMT6 | Micronucleus Assay | 5 mM | Hypoxic | 2.3 | [4] |
| FSaIIC | Not Specified | Not Specified | pH 7.40 | 2.40 | [5] |
| FSaIIC | Not Specified | Not Specified | pH 6.45 | 1.70 | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the radiosensitizing effects of this compound.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.[6]
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with this compound and radiation.
Materials:
-
Mammalian cell line of interest (e.g., EMT6, MCF-7, HeLa)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Cell culture plates (e.g., 6-well or 100 mm dishes)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Fixation solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: A single-cell suspension is prepared, and cells are counted. A predetermined number of cells (ranging from 100 to several thousand, depending on the expected toxicity of the treatment) is seeded into culture plates and allowed to attach for several hours.[3][7]
-
Hypoxic Conditions (if applicable): To induce hypoxia, plates are placed in a hypoxic chamber or incubator with a low-oxygen gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a specified period before and during treatment.
-
Drug Treatment: this compound is added to the culture medium at the desired final concentration(s). Cells are incubated with the drug for a defined period (e.g., 1-4 hours) prior to and during irradiation.[8]
-
Irradiation: Plates are irradiated with a range of radiation doses. A set of control plates (no radiation) and drug-only plates are also included.
-
Post-Irradiation Incubation: After irradiation, the drug-containing medium is removed, and cells are washed and replenished with fresh medium. The plates are returned to the incubator for 7-14 days to allow for colony formation.[7]
-
Fixation and Staining: The medium is removed, and colonies are washed with PBS, fixed, and then stained with crystal violet.[6]
-
Colony Counting: Colonies containing 50 or more cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. Survival curves are generated by plotting the SF against the radiation dose, and SER values are determined from these curves.[9]
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a sensitive method to assess chromosomal damage by measuring the frequency of micronuclei in cells that have completed one nuclear division.[10]
Objective: To quantify the frequency of micronuclei as an indicator of radiation-induced DNA damage in the presence or absence of this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cytochalasin B (Cyt-B)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Microscope slides
-
DNA stain (e.g., Giemsa or DAPI)
-
Irradiation source
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and radiation as described for the clonogenic assay.
-
Addition of Cytochalasin B: Immediately after irradiation, Cytochalasin B is added to the culture medium at a concentration that blocks cytokinesis without affecting nuclear division (typically 3-6 µg/mL).[4] This allows for the accumulation of binucleated cells.
-
Incubation: Cells are incubated for a period equivalent to one to two cell cycle times to allow for mitosis and the formation of binucleated cells.
-
Cell Harvesting: Cells are harvested by trypsinization.
-
Hypotonic Treatment and Fixation: The cell suspension is treated with a hypotonic solution to swell the cells, followed by fixation.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained with a DNA-specific stain.
-
Scoring: Under a microscope, the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored.[4]
-
Data Analysis: The frequency of micronuclei is calculated for each treatment condition. An increase in the micronucleus frequency in the this compound plus radiation group compared to the radiation-only group indicates radiosensitization.
Visualizations: Pathways and Workflows
Mechanism of this compound Radiosensitization
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
In Vitro Radiosensitizer Evaluation Workflow
Caption: General experimental workflow for evaluating a radiosensitizer in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 3. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ursi.org [ursi.org]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Early Preclinical Efficacy of Etanidazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical data on the efficacy of Etanidazole, a nitroimidazole-based hypoxic cell radiosensitizer. The following sections present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of this compound
The preclinical efficacy of this compound as a radiosensitizer has been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, focusing on Sensitizer Enhancement Ratios (SERs) and tumor growth inhibition.
Table 1: In Vitro Radiosensitizing Efficacy of this compound
| Cell Line | Drug Concentration | Radiation Dose | Endpoint | Sensitizer Enhancement Ratio (SER) | Reference |
| FSaIIC | 5-500 µM | Not Specified | Cell Survival | 2.40 (at pH 7.40), 1.70 (at pH 6.45) | [1] |
| Human Tumor Cell Lines (Panel of 6) | Not Specified | Low Dose | Cell Survival | Cell-line and radiation dose-dependent | [2] |
| EMT6 | 1 mM | 1-3 Gy | Micronucleus Assay | 1.73 | [3] |
| EMT6 | 1 mM | 1-3 Gy | Chromosomal Aberration Assay | 1.41 | [3] |
| A549 (Human Lung Adenocarcinoma) | 1 mM | Not Specified | Cell Survival | Less effective than in V79 cells | [4] |
Table 2: In Vivo Radiosensitizing Efficacy of this compound
| Animal Model | Tumor Model | This compound Dose | Radiation Dose | Endpoint | Key Findings | Reference |
| Tumor-bearing Chick Embryo | Not Specified | 1.0 mg | 8 Gy | Tumor Growth Suppression | 35% tumor growth suppression with combination treatment. | |
| Mice | FSaIIC Tumor | 1 g/kg | Not Specified | Radiation Dose Modifying Factor | 1.47 | |
| C3H Mice | RIF-1 (intramuscular) | Polymer Implant | Acute & Fractionated | Tumor Growth Delay (TGD) | Potentiated radiation effects. | |
| Mice | EMT6, SCCVII, C3H Mammary Tumors | Not Specified | 2-4 Gy (single doses) | Micronucleus & Chromosomal Aberration Assays | As efficient or less efficient than KU-2285. | |
| Mice | EMT6/KU Solid Tumors | 200 mg/kg (intravenous) | Not Specified | Sensitizer Enhancement Ratio | 1.51 | |
| Mice | Human Rectal Adenocarcinoma (HRT18) Xenograft | 0.2 mg/gbw | Not Specified | Sensitizer Enhancement Ratio | 1.3 | |
| Mice | Human Rectal Adenocarcinoma (HRT18) Xenograft | 0.4 mg/gbw | Not Specified | Sensitizer Enhancement Ratio | 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for key in vitro and in vivo studies on this compound.
In Vitro Radiosensitization Studies
Objective: To determine the ability of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells under hypoxic conditions.
Key Experimental Protocol: Clonogenic Survival Assay
-
Cell Culture:
-
Select a relevant cancer cell line (e.g., FSaIIC, EMT6).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Hypoxia:
-
Seed a known number of cells into culture dishes.
-
To establish hypoxic conditions, place the dishes in a gas-exchangeable chamber.
-
Pass a continuous flow of ultrapure N2 gas over the dishes for a specified time (e.g., 25 minutes) to achieve an oxygen concentration of ≤10 mmHg.
-
-
Drug Treatment and Irradiation:
-
Treat the cells with the desired concentration of this compound (e.g., 10 mM) prior to or during hypoxic incubation.
-
Expose the cells to varying doses of X-rays while maintaining the hypoxic conditions.
-
-
Colony Formation and Analysis:
-
After treatment, replace the medium with fresh, drug-free medium.
-
Incubate the cells under normoxic conditions at 37°C for a period sufficient for colony formation (e.g., 8 days).
-
Fix the colonies with methanol (B129727) and stain them with a solution like Giemsa.
-
Count the number of colonies containing more than 50 cells.
-
Calculate the surviving fraction of cells for each treatment condition and determine the Sensitizer Enhancement Ratio (SER).
-
In Vivo Radiosensitization Studies
Objective: To assess the efficacy of this compound in enhancing the response of solid tumors to radiation in a living organism.
Key Experimental Protocol: Tumor Growth Delay Assay
-
Animal Model and Tumor Implantation:
-
Utilize an appropriate animal model, such as C3H mice.
-
Implant a suitable tumor cell line, like RIF-1, either subcutaneously or intramuscularly.
-
-
Drug Delivery:
-
Administer this compound to the tumor-bearing animals. This can be achieved through various routes, including intravenous injection or via a biodegradable polymer implant for sustained intra-tumoral release.
-
-
Tumor Irradiation:
-
Once the tumors reach a palpable size, irradiate them using a source such as 60Co gamma rays.
-
The radiation can be delivered as a single acute dose or in a fractionated regimen.
-
-
Tumor Growth Monitoring and Data Analysis:
-
Measure the tumor dimensions (e.g., major and minor axes) with calipers at regular intervals.
-
Calculate the tumor volume.
-
The endpoint is typically Tumor Growth Delay (TGD), which is the time it takes for the tumors in the treated groups to reach a certain size compared to the control group.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.
Caption: Proposed mechanism of this compound-mediated radiosensitization under hypoxic conditions.
Caption: Experimental workflow for in vitro evaluation of this compound's radiosensitizing efficacy.
Caption: Experimental workflow for in vivo assessment of this compound's efficacy.
References
- 1. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxic cell sensitization: low-dose intrinsic radiosensitivity is predictive for this compound efficacy in a panel of human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of nitroimidazole hypoxic cell radiosensitizers in a human tumor cell line high in intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Etanidazole and its Chemical Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Etanidazole, a significant 2-nitroimidazole (B3424786) radiosensitizer, and its chemical derivatives. The document details the core synthetic methodologies, presents quantitative data in structured tables, and illustrates key pathways and workflows through diagrams to support research and development in this field.
Introduction to this compound
This compound, known chemically as N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a hypoxic cell radiosensitizer that has been investigated for its potential to enhance the efficacy of radiation therapy in cancer treatment.[1][2] Its mechanism of action is primarily attributed to its ability to sensitize hypoxic tumor cells, which are notoriously resistant to radiation, by depleting intracellular glutathione (B108866) (GSH) and inhibiting glutathione S-transferase (GST).[1] This guide will first elaborate on the synthetic pathway to obtain this compound, followed by a discussion on the synthesis of its derivatives and a depiction of its mechanism of action.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-alkylation of 2-nitroimidazole with a suitable side-chain precursor. A plausible and commonly referenced precursor is 2-chloro-N-(2-hydroxyethyl)acetamide. The general synthetic scheme involves the reaction of these two key starting materials in the presence of a base and a suitable solvent.
General Synthetic Pathway
The core reaction for the synthesis of this compound is the nucleophilic substitution reaction where the deprotonated 2-nitroimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloro-substituted side chain.
Caption: General synthetic scheme for this compound.
Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for N-alkylation of nitroimidazoles.[3][4]
Materials:
-
2-Nitroimidazole
-
2-Chloro-N-(2-hydroxyethyl)acetamide
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitroimidazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate (1.1 equivalents) or potassium hydroxide, to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole (B134444) nitrogen.
-
Addition of Alkylating Agent: Add 2-chloro-N-(2-hydroxyethyl)acetamide (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If acetonitrile is used, the solvent can be removed under reduced pressure, and the residue can be dissolved in ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol).
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀N₄O₄ | |
| Molar Mass | 214.18 g/mol | |
| CAS Number | 22668-01-5 |
Synthesis of this compound Derivatives
The 2-nitroimidazole scaffold of this compound allows for the synthesis of a wide range of chemical derivatives. Modifications can be introduced at various positions of the imidazole ring or the side chain to modulate the compound's physicochemical properties, such as lipophilicity, and to potentially enhance its efficacy or reduce toxicity.
General Strategies for Derivatization
-
Modification of the Side Chain: The hydroxyl group on the side chain of this compound is a key site for derivatization. It can be esterified or etherified to introduce different functional groups.
-
Substitution on the Imidazole Ring: While the 2-nitro group is crucial for its activity, substitutions at other positions of the imidazole ring can be explored.
-
Variation of the Linker: The acetamide (B32628) linker can be replaced with other functionalities to alter the spacing and flexibility of the side chain.
The following table summarizes some examples of 2-nitroimidazole derivatives and their synthetic approaches.
| Derivative Type | Synthetic Approach | Starting Materials | Key Reagents |
| Fluorinated Derivatives | N-alkylation followed by fluorination or starting with a fluorinated side-chain precursor. | 2-Nitroimidazole, fluorinated alkyl halides | Base, Solvent |
| Ester Derivatives | Esterification of the hydroxyl group of this compound or a precursor. | This compound, Acid chloride/anhydride | Base, Catalyst |
| Amide Derivatives | Amidation of a carboxylic acid precursor of the side chain. | 2-(2-nitro-1H-imidazol-1-yl)acetic acid, Amine | Coupling agents (e.g., DCC, EDC) |
Mechanism of Action: Radiosensitization
This compound enhances the cytotoxic effects of ionizing radiation on hypoxic tumor cells through a mechanism that involves the cellular redox state, particularly the depletion of glutathione (GSH).
Caption: Mechanism of this compound-mediated radiosensitization.
Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases to form reactive intermediates. These intermediates can directly react with and deplete the cellular pool of glutathione, a key antioxidant that protects cells from radiation-induced damage. Furthermore, this compound and its metabolites can inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of reactive oxygen species (ROS) and other cytotoxic compounds. The resulting decrease in GSH levels and GST activity leaves the tumor cells more vulnerable to the DNA-damaging effects of radiation-induced ROS, leading to enhanced cell death.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, along with an explanation of its mechanism of action as a radiosensitizer. The provided synthetic protocols and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development. Further research into novel derivatives and delivery systems for this compound may lead to improved therapeutic strategies for the treatment of hypoxic solid tumors.
References
Etanidazole: A Hypoxia-Activated Prodrug with Potential Immunomodulatory Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Etanidazole, a 2-nitroimidazole (B3424786) derivative, has been extensively studied as a hypoxic cell radiosensitizer. Its mechanism of action is intrinsically linked to the hypoxic microenvironment characteristic of solid tumors. Under low oxygen conditions, this compound is reduced to reactive metabolites that can bind to cellular macromolecules, leading to cytotoxicity and enhanced sensitivity to radiation. Beyond its radiosensitizing properties, emerging evidence from related nitroimidazole compounds and a deeper understanding of the interplay between hypoxia and the immune system suggest that this compound may possess significant, yet largely unexplored, immunomodulatory capabilities. This technical guide synthesizes the available preclinical data and theoretical framework to explore the potential of this compound as an immunomodulatory agent, providing a foundation for future research and development in this area.
Introduction to this compound and the Hypoxic Tumor Microenvironment
This compound is a second-generation nitroimidazole, developed to overcome the neurotoxicity associated with its predecessor, misonidazole.[1] Its primary application has been as an adjunct to radiotherapy, aiming to enhance the killing of hypoxic tumor cells which are notoriously resistant to conventional treatments.[2]
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells. A hallmark of the TME in solid tumors is hypoxia, a state of low oxygen tension resulting from rapid cancer cell proliferation outstripping the available blood supply.[3] Hypoxia is a major driver of tumor progression, metastasis, and therapeutic resistance.[4]
The Central Role of Hypoxia-Inducible Factor-1α (HIF-1α)
The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous target genes, activating their transcription.[5]
HIF-1α activation triggers a cascade of events that promote tumor survival, angiogenesis, metabolic reprogramming, and, crucially, immune evasion. As a hypoxia-activated prodrug, the biological activity of this compound is initiated under the same conditions that stabilize HIF-1α, suggesting a direct link between its primary mechanism of action and the HIF-1α signaling pathway.
Figure 1: HIF-1α signaling pathway and this compound activation.
Inferred Immunomodulatory Effects of this compound
While direct studies on this compound's immunomodulatory properties are limited, data from other nitroimidazoles, such as metronidazole (B1676534) and misonidazole, suggest a predominantly immunosuppressive profile. These compounds have been shown to suppress cell-mediated immunity. The immunomodulatory effects of this compound are likely mediated through its influence on various immune cell populations within the hypoxic TME, a process heavily influenced by HIF-1α.
T Lymphocytes
Hypoxia and HIF-1α have complex effects on T cells. While HIF-1α is crucial for the glycolytic switch necessary for T cell activation and effector function, chronic hypoxia within the TME is generally considered immunosuppressive. It can promote the differentiation of regulatory T cells (Tregs), which dampen anti-tumor immunity. Studies on other imidazole (B134444) compounds have shown inhibition of T cell proliferation.
Macrophages
Tumor-associated macrophages (TAMs) are a major component of the TME and can exhibit distinct functional phenotypes: the pro-inflammatory, anti-tumoral M1 phenotype and the anti-inflammatory, pro-tumoral M2 phenotype. Hypoxia and HIF-1α are potent drivers of M2 polarization. M2 macrophages contribute to immune suppression, angiogenesis, and tissue remodeling, thereby promoting tumor growth. Some imidazole-containing compounds have been shown to induce macrophage polarization from the M1 to the M2 phenotype.
Dendritic Cells (DCs)
Dendritic cells are the most potent antigen-presenting cells (APCs) and are essential for initiating anti-tumor T cell responses. Hypoxia can impair DC maturation and function, reducing their ability to activate T cells. HIF-1α has been shown to inhibit the production of IL-12 by DCs, a key cytokine for Th1 differentiation.
Myeloid-Derived Suppressor Cells (MDSCs) and Natural Killer (NK) Cells
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions that accumulate in the TME. Hypoxia promotes the expansion and immunosuppressive activity of MDSCs. The effect of this compound on NK cells is not well-documented, but some imidazole-based compounds have been shown to enhance NK cell proliferation and cytotoxicity.
Quantitative Data Summary (Hypothesized Effects)
The following tables summarize the hypothesized immunomodulatory effects of this compound based on its mechanism of action as a hypoxia-activated prodrug and data from related nitroimidazole compounds. It is critical to note that these are inferred effects and require direct experimental validation.
Table 1: Hypothesized Effect of this compound on Immune Cell Populations in the Tumor Microenvironment
| Immune Cell Type | Hypothesized Effect | Key Mediators |
| CD8+ T Cells | Decreased infiltration and function | HIF-1α, Tregs |
| Regulatory T Cells (Tregs) | Increased infiltration and function | HIF-1α, TGF-β |
| M1 Macrophages | Decreased polarization | HIF-1α |
| M2 Macrophages | Increased polarization | HIF-1α, IL-10 |
| Dendritic Cells (DCs) | Impaired maturation and function | HIF-1α, ↓IL-12 |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increased infiltration and function | HIF-1α, VEGF |
| Natural Killer (NK) Cells | Potentially altered function | IL-2 |
Table 2: Hypothesized Effect of this compound on Cytokine Production in the Tumor Microenvironment
| Cytokine | Hypothesized Effect | Rationale |
| TNF-α | Decreased | General immunosuppressive effect |
| IL-6 | Decreased | General immunosuppressive effect |
| IL-10 | Increased | Associated with M2 macrophages and Tregs |
| IL-12 | Decreased | HIF-1α-mediated inhibition in DCs |
| TGF-β | Increased | Promotes Treg differentiation |
| IFN-γ | Decreased | Reduced Th1 response |
Experimental Protocols for Investigating the Immunomodulatory Effects of this compound
To validate the hypothesized immunomodulatory effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Co-culture Assays
-
Objective: To assess the direct effect of this compound on the function of specific immune cells in the presence of tumor cells under hypoxic conditions.
-
Methodology:
-
Culture tumor cells to establish a hypoxic environment (e.g., using a hypoxia chamber or hypoxia-mimetic agents).
-
Isolate primary immune cells (T cells, macrophages, dendritic cells) from healthy donors or murine models.
-
Co-culture the immune cells with the hypoxic tumor cells in the presence of varying concentrations of this compound.
-
Analyze immune cell proliferation, activation markers, and cytokine production.
-
Figure 2: In vitro co-culture experimental workflow.
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify the changes in different immune cell populations within the TME of this compound-treated tumors.
-
Methodology:
-
Implant tumor cells in syngeneic mice.
-
Treat tumor-bearing mice with this compound, alone or in combination with radiotherapy.
-
Excise tumors and prepare single-cell suspensions.
-
Stain the cells with a panel of fluorescently-labeled antibodies against specific immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages; CD11c, MHC-II, CD80, CD86 for DCs).
-
Acquire and analyze data using a flow cytometer.
-
Figure 3: In vivo flow cytometry experimental workflow.
ELISA for Cytokine Quantification
-
Objective: To measure the levels of key pro- and anti-inflammatory cytokines in the TME and serum of this compound-treated animals.
-
Methodology:
-
Collect tumor homogenates and serum from control and this compound-treated tumor-bearing mice.
-
Perform sandwich ELISA assays using commercially available kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10, IL-12, TGF-β, IFN-γ).
-
Quantify cytokine concentrations based on a standard curve.
-
Conclusion and Future Directions
The existing body of evidence, largely inferred from related compounds and the known biology of the hypoxic tumor microenvironment, strongly suggests that this compound possesses immunomodulatory properties. The prevailing hypothesis is that this compound, by being activated in the hypoxic TME, may contribute to an immunosuppressive landscape, primarily through the HIF-1α pathway. This could have significant implications for its use in combination with immunotherapies.
Future research should focus on direct experimental validation of these hypothesized effects. Key areas of investigation include:
-
Comprehensive immune profiling of tumors treated with this compound to delineate its precise impact on various immune cell subsets.
-
Mechanistic studies to elucidate the exact signaling pathways through which this compound modulates immune cell function, with a particular focus on its interaction with HIF-1α-dependent and -independent pathways.
-
Combination therapy studies to evaluate the synergistic or antagonistic effects of this compound with immune checkpoint inhibitors and other immunomodulatory agents.
A thorough understanding of this compound's immunomodulatory profile is crucial for optimizing its clinical application and potentially repurposing it for new therapeutic indications in the era of immuno-oncology.
References
Methodological & Application
Application Notes and Protocols for Etanidazole in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etanidazole (SR-2508) is a nitroimidazole-based radiosensitizing agent that has been investigated in numerous clinical trials for its potential to enhance the efficacy of radiation therapy in treating solid tumors.[1] As a hypoxic cell sensitizer (B1316253), this compound selectively targets oxygen-deficient (hypoxic) cells, which are notoriously resistant to radiation. This document provides a detailed overview of the administration and dosage of this compound as reported in clinical trials, along with representative experimental protocols and an illustration of its proposed mechanism of action.
Administration and Dosage
The administration of this compound in clinical trials has primarily been through the intravenous route, utilizing both continuous infusion and intermittent dosing schedules. The dosage and duration of treatment have varied depending on the trial phase, tumor type, and concurrent treatments.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound in various clinical trials.
Table 1: Continuous Intravenous Infusion of this compound [2]
| Trial Phase | Patient Population | Dosage Range | Infusion Duration | Key Findings |
| Phase I | Locally advanced tumors (Brain, Cervix, Breast) | 8 - 23 g/m² | 48 hours | Maximum Tolerated Dose (MTD) determined to be 20-21 g/m². Dose-limiting toxicity was a cramping/arthralgia syndrome. |
| Phase I | Recurrent gliomas | 20 - 23 g/m² | 96 hours | MTD appeared to be approximately 23 g/m². At 23 g/m², Grade III neuropathy was observed. |
A loading dose of 2 g/m² was administered prior to the continuous infusion.[2]
Table 2: Intermittent Intravenous Infusion of this compound
| Trial Phase | Patient Population | Dosage | Dosing Schedule | Total Dose | Concurrent Treatment |
| Phase II | Limited stage small-cell lung cancer | 2 g/m² | Three times per week | 30 g/m² | Thoracic radiation and combination chemotherapy (cisplatin, etoposide, etc.)[3] |
| Phase II/III | Unresectable stage III and IV head and neck squamous carcinomas | Not specified | Not specified | Not specified | Conventional radiotherapy[4] |
Observed Toxicities: The most commonly reported dose-limiting toxicities associated with this compound administration include:
-
Cramping/arthralgia syndrome[2]
-
Nausea and vomiting[4]
-
Allergic reactions[4]
-
Reversible neutropenia[4]
Experimental Protocols
Representative Protocol for Intermittent Intravenous Infusion of this compound
1. Patient Eligibility and Baseline Assessments:
-
Confirm patient eligibility based on inclusion/exclusion criteria outlined in the clinical trial protocol.
-
Obtain written informed consent.
-
Perform baseline assessments, including complete blood count (CBC) with differential, comprehensive metabolic panel (CMP), and neurological assessment.
2. This compound Reconstitution and Dilution:
-
Note: As a hypothetical example, specific reconstitution instructions are not available. The following is a general procedure.
-
This compound is typically supplied as a lyophilized powder in sterile vials.
-
Reconstitute the vial with a specified volume of Sterile Water for Injection, USP.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Visually inspect the reconstituted solution for particulate matter and discoloration.
-
Withdraw the calculated dose from the vial and further dilute in a compatible intravenous fluid (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP) to a final volume suitable for infusion. The final concentration should be in accordance with the clinical protocol.
3. Administration:
-
Administer the diluted this compound solution as an intravenous infusion over a specified period (e.g., 30-60 minutes) using an infusion pump.
-
Do not administer as an IV push or bolus.
-
Do not mix with other medications in the same infusion bag or line.
4. Patient Monitoring During and After Infusion:
-
Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at baseline, during the infusion, and post-infusion as per the protocol.
-
Observe the patient for any signs of infusion-related reactions, including allergic reactions (e.g., rash, urticaria, dyspnea).
-
Perform regular neurological assessments to monitor for signs of peripheral neuropathy (e.g., tingling, numbness, pain in the extremities).
-
Monitor laboratory parameters (CBC, CMP) at regular intervals throughout the treatment course.
5. Management of Toxicities:
-
In case of an infusion reaction, stop the infusion immediately and manage the symptoms according to standard clinical practice.
-
For the development of peripheral neuropathy or other dose-limiting toxicities, dose modifications (reduction or interruption) should be implemented as specified in the clinical trial protocol.
Mechanism of Action and Signaling Pathway
This compound functions as a hypoxic cell radiosensitizer. Its mechanism of action is centered on its ability to mimic oxygen in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[1]
Under hypoxic conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, including DNA. Key aspects of its mechanism include:
-
Depletion of Glutathione (GSH): this compound administration leads to a decrease in the concentration of glutathione, a major intracellular antioxidant that protects cells from radiation-induced damage.[1]
-
Inhibition of Glutathione S-transferase (GST): this compound inhibits the activity of Glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics and the repair of oxidative damage.[1]
-
Enhancement of DNA Damage: By depleting GSH and inhibiting GST, this compound enhances the level of radiation-induced DNA double-strand breaks, a critical lesion for cell killing.[5] This ultimately leads to increased apoptosis (programmed cell death) in irradiated hypoxic cells.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound's radiosensitizing effect in hypoxic tumor cells.
Caption: Proposed mechanism of this compound as a hypoxic cell radiosensitizer.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial investigating this compound.
Caption: Generalized workflow for a randomized clinical trial of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Final report of the phase I trial of continuous infusion this compound (SR 2508): a Radiation Therapy Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intervention with the hypoxic tumor cell sensitizer this compound in the combined modality treatment of limited stage small-cell lung cancer. A one-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials with this compound (SR-2508) by the Radiation Therapy Oncology Group (RTOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia and this compound alter radiation-induced apoptosis in HL60 cells but not in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Etanidazole Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) compound extensively investigated as a hypoxic cell radiosensitizer and chemosensitizer.[1] Its mechanism of action is primarily attributed to its ability to be reductively activated under hypoxic conditions, leading to the formation of reactive intermediates that can modify cellular macromolecules, including DNA. This selective activation in the low-oxygen environment characteristic of solid tumors makes this compound a targeted agent for enhancing the efficacy of radiation therapy and certain chemotherapeutic drugs.[1][2] Furthermore, this compound has been shown to deplete intracellular glutathione (B108866) (GSH), a key cellular antioxidant, thereby increasing the susceptibility of tumor cells to oxidative damage.[3]
These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical tumor models.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound as a Radiosensitizer
| Animal Model | Tumor Model | This compound Dose | Radiation Dose | Endpoint | Results | Reference |
| C3H Mice | FSaIIC Murine Fibrosarcoma | 0.5 g/kg | 3 Gy daily for 5 days | Tumor Growth Delay | ~33 days | [4] |
| C3H Mice | FSaIIC Murine Fibrosarcoma | 1 g/kg | 3 Gy daily for 5 days | Tumor Growth Delay | ~43 days | |
| Chick Embryo | EMT6 Mouse Mammary Carcinoma | 1.0 mg | 8 Gy | Tumor Growth Suppression | 35% |
Table 2: Summary of Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Species | Dose | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Human | 2 g/m² | Intravenous | Peak plasma concentration reached at 30 minutes | |
| SCID Mice | 2 g/kg | Intraperitoneal | Peak tumor concentration at 1 hour |
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of this compound as a hypoxic cell radiosensitizer.
Figure 2: General workflow for an in vivo tumor growth delay study.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Delay Assay
This protocol details the procedure for evaluating the efficacy of this compound, alone or in combination with radiation, by measuring the delay in tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Tumor cells (e.g., FaDu, HT1080)
-
Female immunodeficient mice (e.g., NOD/SCID or NU/NU nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound solution (sterile, for injection)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers
-
Syringes and needles (27-30 gauge)
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Tumor Cell Culture and Preparation:
-
Culture tumor cells in complete medium to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rates.
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice until they have recovered from anesthesia.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
-
Treatment Administration:
-
This compound: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection at the desired dose (e.g., 0.5-1 g/kg). For radiosensitization studies, administer this compound 30-60 minutes before irradiation.
-
Radiation: Anesthetize the mice and shield the non-tumor-bearing parts of the body. Deliver a single or fractionated dose of radiation to the tumor.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and mouse body weight every 2-3 days until the tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
Euthanize mice when tumors reach the endpoint size or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Calculate the tumor growth delay (TGD), which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Protocol 2: In Vivo Pharmacokinetic Analysis
This protocol describes the collection of blood and tissue samples for the analysis of this compound concentrations over time.
Materials:
-
Tumor-bearing mice
-
This compound solution
-
Anesthetic
-
Blood collection tubes (e.g., EDTA-coated)
-
Syringes and needles
-
Centrifuge
-
Freezer (-80°C)
-
Surgical tools for tissue dissection
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to the mice via the desired route (e.g., IV or IP).
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) after drug administration, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture at a terminal timepoint).
-
For each time point, a separate cohort of mice is typically used.
-
Immediately place blood samples in EDTA-coated tubes and keep on ice.
-
At the terminal time point for each cohort, euthanize the mice and dissect the tumor and other organs of interest (e.g., liver, kidneys).
-
Snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Drug Concentration Analysis:
-
Extract this compound from plasma and homogenized tissue samples.
-
Quantify the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t½), and area under the curve (AUC).
-
Protocol 3: In Vivo Glutathione Depletion Assay
This protocol outlines a method to measure the levels of glutathione (GSH) in tumor tissue following this compound treatment.
Materials:
-
Tumor-bearing mice
-
This compound solution
-
Reagents for GSH and protein quantification (e.g., commercially available kits)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Treatment and Sample Collection:
-
Administer this compound to tumor-bearing mice.
-
At various time points after treatment, euthanize the mice and excise the tumors.
-
Rinse the tumors in ice-cold PBS and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Tissue Homogenization:
-
Homogenize the frozen tumor tissue in a suitable buffer on ice.
-
-
Glutathione Measurement:
-
Use a portion of the homogenate to measure the concentration of GSH according to the manufacturer's instructions of a commercial GSH assay kit. These kits typically involve a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
-
Protein Quantification:
-
Use another portion of the homogenate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Data Analysis:
-
Normalize the GSH concentration to the protein concentration for each sample.
-
Compare the GSH levels in the tumors of this compound-treated mice to those of vehicle-treated control mice to determine the extent of GSH depletion.
-
References
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia and this compound alter radiation-induced apoptosis in HL60 cells but not in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of glutathione in vivo as a method of improving the therapeutic ratio of misonidazole and SR 2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of 2-nitroimidazole radiosensitizers to cis-diamminedichloroplatinum(II) with radiation and with or without hyperthermia in the murine FSaIIC fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for measuring Etanidazole concentration in tissue
Application Notes and Protocols for the Quantification of Etanidazole in Biological Tissue Samples
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the concentration of this compound, a key radiosensitizing agent, in tissue samples. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering comprehensive protocols and performance data to guide experimental design and execution.
Introduction to this compound Quantification in Tissue
This compound (SR-2508) is a 2-nitroimidazole (B3424786) compound investigated for its ability to sensitize hypoxic tumor cells to radiation therapy.[1][2] Accurate measurement of its concentration in tumor and normal tissues is crucial for pharmacokinetic studies, understanding drug distribution, and correlating tissue levels with therapeutic efficacy and potential toxicity. The analytical methods described herein provide the sensitivity and selectivity required for robust quantification in complex biological matrices.
Analytical Techniques for this compound Measurement
The primary methods for quantifying this compound in tissue are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of this compound in tissue homogenates. The method separates this compound from endogenous tissue components based on its physicochemical properties, followed by detection using a UV spectrophotometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for detecting very low concentrations of this compound in small tissue samples.[3] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.[4]
Experimental Protocols
The following sections provide detailed step-by-step protocols for tissue sample preparation and subsequent analysis by HPLC-UV and LC-MS/MS.
Tissue Sample Preparation: Homogenization and Extraction
Proper sample preparation is critical to ensure accurate and reproducible results. This protocol describes a general procedure for the extraction of this compound from tissue samples.
Materials:
-
Tissue sample (frozen)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
-
Extraction Solvent: Acetonitrile (B52724) or 0.1 M Perchloric Acid
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
-
Phosphate buffer (pH 7.0)
-
Potassium carbonate (K2CO3) solution (for perchloric acid precipitation)
Protocol:
-
Tissue Weighing: Accurately weigh the frozen tissue sample.
-
Homogenization:
-
For acetonitrile extraction: Add a known volume of ice-cold acetonitrile (e.g., 1:3 w/v) and the internal standard to the tissue sample. Homogenize until a uniform consistency is achieved.
-
For perchloric acid extraction: Add a known volume of ice-cold 0.1 M perchloric acid (e.g., 1:10 w/v) and the internal standard to the tissue sample. Homogenize thoroughly.
-
-
Protein Precipitation:
-
Acetonitrile homogenate: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Perchloric acid homogenate: Centrifuge the homogenate. To the supernatant, add a potassium carbonate solution to neutralize the acid and precipitate the perchlorate. Centrifuge again to remove the precipitate.
-
-
Supernatant Collection: Carefully collect the supernatant containing this compound and the internal standard.
-
Further Clean-up (Optional but Recommended): Proceed to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner samples, especially for HPLC-UV analysis.
Sample Clean-up: Solid-Phase Extraction (SPE)
SPE is a common technique to remove interfering substances from the tissue extract, leading to a cleaner sample and improved analytical performance.[5]
Materials:
-
SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., Water, low percentage of organic solvent)
-
Elution Solvent (e.g., Acetonitrile, Methanol)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent through the cartridge.
-
Sample Loading: Load the tissue extract supernatant onto the cartridge.
-
Washing: Wash the cartridge with the wash solvent to remove unretained impurities.
-
Elution: Elute this compound and the internal standard from the cartridge using the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase used for the chromatographic analysis.
HPLC-UV Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical ratio could be 83:17 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection Wavelength: 320 nm.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample extract.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, as determined by injecting a standard solution.
-
Quantify the concentration of this compound by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.
LC-MS/MS Analysis Protocol
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using two mobile phases, typically:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standard solutions.
Analysis Procedure:
-
Develop an optimized LC gradient to achieve good separation of this compound from matrix components.
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for the specific transitions of this compound and the internal standard.
-
Inject the reconstituted sample extract.
-
Acquire data in MRM mode.
-
Quantify the concentration of this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix (e.g., blank tissue homogenate).
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of nitroimidazoles in biological matrices. These values can serve as a reference for method validation.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.28 - 18.0 µg/mL | |
| Accuracy (Recovery) | 85 - 115% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Limit of Quantification (LOQ) | ~0.15 - 0.5 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.05 - 8.00 µg/mL | |
| 1.25 - 1250 ng/mL | ||
| Accuracy (Recovery) | 80 - 120% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL |
%RSD: Relative Standard Deviation
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for measuring this compound concentration in tissue.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Etanidazole in Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etanidazole, a 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer, in the context of head and neck cancer research. This document includes a summary of its mechanism of action, preclinical and clinical efficacy data, and detailed protocols for key experimental assays.
Introduction
This compound (SR-2508) is a second-generation 2-nitroimidazole compound designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. Hypoxia is a common feature of solid tumors, including head and neck squamous cell carcinomas (HNSCC), and is a major factor contributing to radioresistance and treatment failure. This compound and other nitroimidazoles are bioreductively activated under low oxygen conditions, forming reactive intermediates that can modify and damage cellular macromolecules, thereby enhancing the efficacy of radiotherapy.
While clinical trials in head and neck cancer have shown limited overall benefit, subgroup analyses and preclinical studies suggest that this compound may still hold value in specific contexts and serves as an important tool for studying tumor hypoxia and radiosensitization.
Mechanism of Action
The selective activity of this compound in hypoxic cells is attributed to its bioreductive activation. Under normoxic conditions, the nitro group of this compound undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound by molecular oxygen, resulting in a futile cycle with no net effect.
In the absence of sufficient oxygen (hypoxia), the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then interact with and damage critical cellular components, primarily DNA, leading to strand breaks and other lesions. This damage mimics the effects of oxygen in "fixing" radiation-induced DNA damage, thus sensitizing hypoxic cells to radiotherapy. One of the proposed mechanisms also involves the depletion of intracellular glutathione (B108866) (GSH), a key cellular antioxidant, which further enhances the oxidative stress and damage within the tumor cells.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the efficacy of this compound in head and neck cancer and other relevant models.
Table 1: In Vitro Radiosensitization Data
| Cell Line | Experimental Conditions | Parameter | Value | Reference |
| FSaIIC fibrosarcoma | pH 7.40, hypoxic | Radiation Dose Modifying Factor | 2.40 | [1] |
| FSaIIC fibrosarcoma | pH 6.45, hypoxic | Radiation Dose Modifying Factor | 1.70 | [1] |
| EMT-6 mammary sarcoma | 1 mM this compound, hypoxic | Sensitizer Enhancement Ratio (SER) | 1.51 | [2] |
Table 2: In Vivo Radiosensitization Data
| Animal Model | Tumor Type | Treatment | Parameter | Value | Reference |
| C3H mice | SCCVII carcinoma | 100-400 mg/kg this compound + RT | Sensitizer Enhancement Ratio (SER) | 1.12 - 1.42 | [3] |
| Feline | Spontaneous oral SCC | Intratumoral this compound + RT | Tumor Partial Response Rate | 100% (11/11 cats) | [4] |
| Feline | Spontaneous oral SCC | Intratumoral this compound + RT | Median Tumor Volume Regression | 70% | [4] |
Table 3: Clinical Trial Data in Head and Neck Cancer
| Trial | Treatment Arms | Number of Patients | Primary Endpoint | Result | Reference |
| European Randomized Trial | Radiotherapy alone vs. Radiotherapy + this compound (2 g/m²) | 374 | 2-year loco-regional control | 53% vs. 53% (p=0.93) | [5] |
| European Randomized Trial | Radiotherapy alone vs. Radiotherapy + this compound (2 g/m²) | 374 | 2-year overall survival | 54% vs. 54% (p=0.99) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a radiosensitizer are provided below.
Protocol 1: In Vitro Radiosensitization Assessment (Clonogenic Survival Assay)
This assay is the gold standard for determining the ability of a compound to enhance radiation-induced cell killing by assessing the long-term reproductive viability of single cells.
Materials:
-
Head and neck cancer cell line (e.g., FaDu, SCC-61)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
6-well cell culture plates
-
Hypoxia chamber or incubator
-
X-ray irradiator
-
Methanol
-
0.5% Crystal violet solution
-
Microscope
Procedure:
-
Cell Preparation: Culture HNSCC cells to ~80% confluency. Harvest cells by trypsinization and prepare a single-cell suspension. Count the cells using a hemocytometer or automated cell counter.
-
Cell Seeding: Plate a known number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into each well of a 6-well plate. The number of cells seeded should be adjusted to yield approximately 50-150 colonies per plate at each radiation dose.
-
Cell Attachment: Incubate the plates for 4-6 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
Drug Treatment: Add this compound to the appropriate wells at the desired final concentration (e.g., 1 mM). Include a vehicle control group.
-
Induction of Hypoxia: Transfer the plates to a hypoxia chamber or a tri-gas incubator and equilibrate to the desired oxygen level (e.g., <0.1% O₂) for 2-4 hours.
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of plates under normoxic conditions should also be irradiated.
-
Post-Irradiation: Immediately after irradiation, remove the plates from the hypoxia chamber, aspirate the drug-containing medium, and replace it with fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, or until colonies of at least 50 cells are visible in the control plates.
-
Staining: Aspirate the medium, gently wash the wells with PBS, and then fix the colonies with 1 mL of methanol for 15 minutes. Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the non-irradiated control group.
-
Calculate the Surviving Fraction (SF) for each treatment group = (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a specific level of cell killing (e.g., SF=0.1) in the presence and absence of this compound under hypoxic conditions. SER = Dose (hypoxia) / Dose (hypoxia + this compound).
-
Protocol 2: In Vivo Tumor Growth Delay Assay
This assay evaluates the radiosensitizing effect of this compound in a living organism using a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Head and neck cancer cell line (e.g., FaDu, SCC-61)
-
Matrigel (optional)
-
This compound solution for injection (sterile)
-
Calipers
-
Animal irradiator
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HNSCC cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the tumors reach a mean volume of 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound plus radiation.
-
Drug Administration: Administer this compound (e.g., 500 mg/kg) via intraperitoneal (i.p.) injection. The timing of administration relative to irradiation should be based on pharmacokinetic data to ensure peak tumor concentration during irradiation.
-
Tumor Irradiation: At the time of expected peak tumor concentration of this compound, locally irradiate the tumors with a single dose of radiation (e.g., 10-15 Gy). The rest of the mouse's body should be shielded.
-
Post-Treatment Monitoring: Continue to measure tumor volume and monitor the body weight of the mice every 2-3 days as a measure of toxicity.
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time it takes for the tumors in each group to reach a predetermined size (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the predetermined size compared to the control group.
-
An enhancement factor can be calculated as the ratio of the growth delay for the combination treatment to the growth delay for radiation alone.
-
Signaling Pathways and Logical Relationships
The primary mechanism of this compound involves its bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that cause DNA damage. This damage, in conjunction with radiation-induced DNA damage, overwhelms the cell's DNA repair capacity. While this compound itself does not directly target specific signaling pathways, its action is critically dependent on the cellular context of hypoxia and the DNA damage response (DDR). Key proteins in the DDR, such as ATM and ATR, are activated in response to DNA damage and replication stress, which can be exacerbated by hypoxia and this compound.
Conclusion
This compound remains a valuable research tool for investigating the role of hypoxia in the radioresistance of head and neck cancers. The protocols provided here offer a framework for preclinical evaluation of its efficacy. While clinical results have been disappointing, a deeper understanding of the mechanisms of hypoxic cell sensitization and the development of predictive biomarkers may yet uncover a niche for this compound or next-generation hypoxic cell sensitizers in the treatment of head and neck cancer.
References
- 1. ursi.org [ursi.org]
- 2. Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. benchchem.com [benchchem.com]
Etanidazole: A Versatile Tool for Probing the Radiobiology of Hypoxic Tumors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) compound that has been extensively investigated as a hypoxic cell radiosensitizer. Its chemical properties allow it to selectively sensitize oxygen-deficient (hypoxic) tumor cells to the cytotoxic effects of ionizing radiation, while having a minimal effect on well-oxygenated normal tissues. This selectivity makes this compound an invaluable tool for studying the fundamental mechanisms of radioresistance conferred by the tumor microenvironment and for the preclinical evaluation of novel cancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound in radiobiology research.
Mechanism of Action
Under hypoxic conditions, this compound is metabolically reduced, leading to the formation of reactive radical species. These radicals can then form covalent adducts with cellular macromolecules, including DNA. When ionizing radiation creates free radicals on DNA, this compound's reactive intermediates can "fix" this damage, making it more difficult for the cell's natural repair mechanisms to restore the DNA's integrity. This leads to an increase in lethal DNA double-strand breaks and ultimately enhances radiation-induced cell death specifically in hypoxic cells.
Data Presentation
The following tables summarize quantitative data from key studies on the use of this compound in radiobiology.
Table 1: In Vitro Radiosensitization with this compound
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Sensitizer (B1316253) Enhancement Ratio (SER) | Assay Method | Reference |
| EMT6 | 5 mM | 1-3 | 2.3 | Cytokinesis-block micronucleus assay | [1] |
| EMT-6 | 1 mM | 1-3 | 1.73 | Cytokinesis-block micronucleus assay | [2] |
| EMT-6 | 1 mM | 1-3 | 1.41 | Chromosomal aberration assay | [2] |
Table 2: In Vivo Radiosensitization with this compound
| Tumor Model | This compound Dose | Radiation Dose (Gy) | Endpoint | Dose Modification Factor (DMF) / Outcome | Reference |
| MDAH-MCa-4 (murine) | ~0.32 µmoles/g (tumor conc.) | Single Dose | TCD50 | 1.92 | [3] |
| MDAH-MCa-4 (murine) | ~0.21 µmoles/g (tumor conc.) | Single Dose | TCD50 | 1.69 | [3] |
| Tumor-bearing chick embryo | 1.0 mg | 8 | Tumor growth suppression | 35% tumor growth suppression | |
| EMT-6 tumor-bearing BALB/c mice | 200 mg/kg | 2-4 | Micronucleus frequency | SER: 1.18 | |
| EMT-6 tumor-bearing BALB/c mice | 200 mg/kg | 2-4 | Chromosomal aberration frequency | SER: 1.16 |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization using a Clonogenic Assay
This protocol details the steps to assess the radiosensitizing effect of this compound on cultured cancer cells under hypoxic conditions using a clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS, and filter-sterilized)
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)
-
Radiation source (e.g., X-ray irradiator)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm culture plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Sterile pipettes, tubes, and other cell culture consumables
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Plate the appropriate number of cells into 6-well plates. The number of cells to plate will depend on the expected survival fraction for each treatment condition and should be optimized beforehand to yield 50-150 colonies per plate. Prepare triplicate plates for each condition.
-
Allow cells to attach for at least 4-6 hours in a standard CO₂ incubator.
-
-
This compound Treatment and Hypoxia Induction:
-
Prepare fresh dilutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 mM).
-
Remove the medium from the plates and add the this compound-containing medium or control medium.
-
Place the plates in a hypoxia chamber and equilibrate to the desired oxygen concentration for a sufficient time to induce hypoxia (typically 4-6 hours).
-
-
Irradiation:
-
Without re-exposing the cells to air, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). A plate jig can be used to ensure uniform dose distribution.
-
Return the plates to the hypoxic chamber for a further incubation period (e.g., 2-4 hours) post-irradiation.
-
-
Colony Formation:
-
After the post-irradiation hypoxic incubation, remove the plates from the hypoxia chamber.
-
Replace the treatment medium with fresh, drug-free complete culture medium.
-
Incubate the plates in a standard CO₂ incubator for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x (PE/100))).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.1) without this compound by the dose required for the same level of cell kill with this compound.
-
Protocol 2: In Vivo Tumor Growth Delay Assay
This protocol describes how to evaluate the radiosensitizing effect of this compound in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
This compound solution for injection (sterile)
-
Radiation source with appropriate shielding for localized tumor irradiation
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Inject a known number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound + Radiation.
-
Administer this compound (e.g., 200 mg/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal injection) at a set time before irradiation (e.g., 30-60 minutes).
-
-
Tumor Irradiation:
-
Anesthetize the mice and shield their bodies, leaving only the tumor exposed.
-
Deliver a single dose or a fractionated course of radiation to the tumors.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Monitor the animals for any signs of toxicity, including weight loss and skin reactions.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group against time.
-
Determine the time it takes for the tumors in each group to reach the endpoint volume.
-
The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.
-
The Dose Modification Factor (DMF) can be calculated if different radiation doses are used. It is the ratio of the radiation dose required to produce a certain growth delay in the radiation-alone group to the dose required for the same delay in the combination therapy group.
-
Protocol 3: Cytokinesis-Block Micronucleus (CBMN) Assay
This protocol outlines the use of the CBMN assay to assess chromosomal damage and the radiosensitizing effect of this compound.
Materials:
-
Cells in suspension or single-cell suspension from an adherent culture
-
Complete cell culture medium
-
This compound stock solution
-
Cytochalasin B stock solution
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Treatment and Irradiation:
-
Treat the cells with this compound under hypoxic conditions and irradiate as described in Protocol 1.
-
-
Cytochalasin B Addition:
-
After irradiation, wash the cells and resuspend them in fresh, drug-free medium.
-
Add cytochalasin B to the cell culture at a final concentration that effectively blocks cytokinesis without being overly toxic (e.g., 3-6 µg/mL). The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for the accumulation of binucleated cells.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Gently resuspend the cell pellet in a hypotonic KCl solution and incubate for a short period to swell the cells.
-
Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa or a fluorescent dye like DAPI.
-
Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment condition. A micronucleus is a small, separate nucleus within the cytoplasm of a binucleated cell.
-
-
Data Analysis:
-
Calculate the frequency of micronuclei per binucleated cell for each group.
-
The sensitizer enhancement ratio can be calculated by comparing the induction of micronuclei in the this compound plus radiation group to the radiation-alone group.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced radiosensitization in hypoxic cells.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: this compound's impact on the DNA damage response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined cytokinesis-block micronucleus and chromosomal aberration assay for the evaluation of radiosensitizers at low radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Etanidazole-Induced Radiosensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etanidazole (SR-2508) is a 2-nitroimidazole (B3424786) compound designed as a hypoxic cell radiosensitizer. Its mechanism of action is predicated on the unique microenvironment of solid tumors, where rapidly proliferating cancer cells outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia. Hypoxic cells are notoriously resistant to ionizing radiation because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal. This compound selectively sensitizes these radioresistant hypoxic cells to the cytotoxic effects of radiation, thereby enhancing the therapeutic efficacy of radiotherapy.
These application notes provide a comprehensive overview of the methodologies and experimental protocols required to assess the radiosensitizing effects of this compound, both in vitro and in vivo.
Mechanism of Action of this compound
Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases, forming reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then react with and bind to cellular macromolecules, including DNA. When this occurs concurrently with radiation-induced DNA damage, this compound adducts effectively "fix" the damage, preventing its repair and leading to increased cell death. This process mimics the role of oxygen in radiosensitization, but this compound's longer diffusion distance allows it to reach and act within severely hypoxic tumor regions.
In Vitro Assessment of Radiosensitization
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity. It measures the ability of a single cell to proliferate and form a colony.
Protocol:
-
Cell Culture: Culture the cancer cell line of interest in appropriate media and conditions.
-
Cell Seeding: Harvest exponentially growing cells and seed a known number into 6-well plates or T-25 flasks. The number of cells seeded will depend on the radiation dose, with more cells needed for higher doses to ensure a countable number of surviving colonies.
-
Induction of Hypoxia: To assess a hypoxic radiosensitizer, induce hypoxia by placing the seeded plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a sufficient time (e.g., 4-6 hours) to allow for equilibration.
-
This compound Treatment: Add this compound at various concentrations to the cells under hypoxic conditions for a predetermined time before irradiation (e.g., 1-2 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses using a calibrated radiation source.
-
Post-Irradiation Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Colony Formation: Incubate the cells for 7-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid, then stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.1) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Table 1: Representative Sensitizer Enhancement Ratios (SER) for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose for SER Calculation | SER |
| EMT6 | Murine Mammary Carcinoma | 1 mM | Not Specified | 2.3[1] |
| A549 | Human Lung Carcinoma | 1.5 mM | >4 Gy | ~1.31[2] |
| U87MG | Human Glioblastoma | 3.0 mM | >4 Gy | Not significant[2] |
| Various Human Tumor Lines | Mixed | Not Specified | Low Dose Region | Varies by cell line[3] |
DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells with this compound and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At various time points after treatment, harvest the cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, which is the product of the tail length and the fraction of DNA in the tail).
Table 2: Expected Quantitative Data from a Comet Assay Assessing this compound Radiosensitization
| Treatment Group | Tail Moment (Arbitrary Units) |
| Control (No treatment) | < 5 |
| Radiation Alone (Normoxia) | 20 - 30 |
| Radiation Alone (Hypoxia) | 10 - 15 |
| This compound + Radiation (Hypoxia) | 25 - 40 |
Phosphorylation of the histone variant H2AX (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescent detection of γH2AX foci provides a quantitative measure of DSB formation and repair.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound and/or radiation.
-
Fixation and Permeabilization: At desired time points post-treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for γH2AX. Follow this with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in the number of foci indicates a higher level of DSBs.
Table 3: Expected Quantitative Data from a γH2AX Foci Assay
| Treatment Group | Average γH2AX Foci per Cell (1 hour post-IR) |
| Control | < 1 |
| Radiation Alone (Normoxia) | 15 - 25 |
| Radiation Alone (Hypoxia) | 8 - 15 |
| This compound + Radiation (Hypoxia) | 20 - 35 |
Cell Cycle Analysis
Radiation-induced cell cycle arrest, particularly at the G2/M checkpoint, is a critical cellular response to DNA damage. Radiosensitizers can modulate this response.
Protocol:
-
Cell Treatment: Treat cells with this compound and/or radiation.
-
Cell Harvesting and Fixation: At various time points, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle for each treatment group.
Table 4: Expected Cell Cycle Distribution Changes with this compound and Radiation
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | 55 | 25 | 20 |
| Radiation Alone | 30 | 15 | 55 |
| This compound + Radiation | 20 | 10 | 70 |
In Vivo Assessment of Radiosensitization
Tumor Growth Delay (TGD) Assay
The TGD assay is a common in vivo method to evaluate the efficacy of a radiosensitizer.
Protocol:
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment groups: control, this compound alone, radiation alone, and this compound plus radiation.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at a specified time before localized tumor irradiation.
-
Tumor Volume Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Data Analysis: Plot the mean tumor volume for each group as a function of time. The tumor growth delay is the difference in time for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group. A significant increase in TGD for the combination therapy group indicates radiosensitization.
Table 5: Representative Tumor Growth Delay Data for this compound
| Treatment Group | Time to Reach 4x Initial Volume (Days) | Tumor Growth Delay (Days) |
| Control | 10 | - |
| This compound Alone | 11 | 1 |
| Radiation Alone | 20 | 10 |
| This compound + Radiation | 30 | 20 |
Tumor Hypoxia Assessment
Confirming the presence of hypoxia in the tumor model is crucial for interpreting the results of this compound studies.
Protocol (Pimonidazole Staining):
-
Pimonidazole (B1677889) Administration: Inject the tumor-bearing mice with pimonidazole hydrochloride, an exogenous hypoxia marker. Pimonidazole forms adducts in hypoxic cells.
-
Tissue Harvesting and Processing: After a circulation period (e.g., 60-90 minutes), euthanize the animals and excise the tumors. Fix the tumors in formalin and embed them in paraffin, or snap-freeze for cryosectioning.
-
Immunohistochemistry/Immunofluorescence: Section the tumor tissue and perform immunohistochemical or immunofluorescent staining using an antibody that specifically recognizes pimonidazole adducts.
-
Imaging and Analysis: Visualize the stained sections using a microscope and quantify the hypoxic fraction of the tumor.
Experimental Workflows
Conclusion
The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a radiosensitizing agent. A combination of in vitro and in vivo assays is essential to fully characterize its efficacy and mechanism of action. Careful experimental design and data analysis are critical for obtaining reliable and translatable results that can inform clinical drug development.
References
- 1. Oncogenic transforming potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxic cell sensitization: low-dose intrinsic radiosensitivity is predictive for this compound efficacy in a panel of human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Etanidazole with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Etanidazole in combination with other cancer therapies. It summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction and Mechanism of Action
This compound (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer.[1][2] Its therapeutic rationale is based on the phenomenon of tumor hypoxia, a common feature of solid tumors where insufficient oxygen supply leads to resistance to both radiotherapy and chemotherapy.[3][4][5] this compound is a hypoxia-activated prodrug (HAP); it is selectively reduced in the low-oxygen environment of hypoxic cells.[4][6] This bioreduction process creates reactive intermediates that can deplete intracellular glutathione (B108866) and bind to cellular macromolecules, ultimately rendering the hypoxic cells more susceptible to the cytotoxic effects of ionizing radiation.[7] Compared to its predecessor misonidazole, this compound was developed to be less lipophilic, which reduces its penetration into neural tissue and thereby lessens neurotoxicity, allowing for the administration of higher, more effective doses.[1][2][8]
The mechanism of action involves a multi-step process within the hypoxic tumor cell, leading to radiosensitization.
Caption: Mechanism of hypoxia-selective activation of this compound.
Data from Combination Therapy Studies
The efficacy and toxicity of this compound have been evaluated in combination with several standard cancer therapies, most notably radiotherapy, hyperthermia, and chemotherapy.
This combination is the most studied application of this compound. The drug acts as a radiosensitizer, aiming to increase the efficacy of radiation in hypoxic tumor regions.
Table 1: Summary of Preclinical Data for this compound with Radiotherapy
| Model System | Combination Details | Key Findings | Reference |
| FSaIIC Fibrosarcoma (in vivo) | This compound (1 g/kg) + Radiation (10 Gy) | Radiation dose modifying factor of 1.47. | [9] |
| FSaIIC Fibrosarcoma (in vitro) | This compound + Radiation | Radiation dose modifying factor of 2.40 at pH 7.40; 1.70 at pH 6.45. | [9] |
| FSaIIC Fibrosarcoma (in vivo) | This compound (1 g/kg) + Fluosol-DA/Carbogen + RT | Increased tumor cell kill by 1.5-fold compared to Fluosol-DA/Carbogen + RT alone. Produced a tumor growth delay dose-modifying effect of 2.4 when given before irradiation. | [10] |
Table 2: Summary of Clinical Trial Data for this compound with Radiotherapy
| Trial / Cancer Type | Treatment Regimen | Efficacy Results | Key Toxicities | Reference |
| RTOG Phase I/II (Malignant Glioma) | Accelerated fractionation RT (40 Gy) + this compound (2 g/m²), optional implant boost (50 Gy) with continuous infusion. | Median survival for glioblastoma multiforme (GBM) was 1.1 years; for anaplastic astocytoma (AA) was 3.1 years. Did not appear to improve survival in GBM compared to conventional therapies. | Well tolerated. | [11] |
| European Randomized Trial (Head & Neck) | Conventional RT (66-74 Gy) vs. RT + this compound (2 g/m², 3x/week for 17 doses). | No benefit observed. 2-year loco-regional control was 53% in both groups. 2-year overall survival was 54% in both groups. | 52 cases of Grade 1-3 peripheral neuropathy in the this compound group vs. 5 cases (Grade 1) in the control group (p < 0.001). | [12] |
| RTOG Phase I (Locally Advanced Tumors) | Brachytherapy with continuous this compound infusion (8-23 g/m² over 48-96 hr). | This was a Phase I safety/dosing study. MTD over 48 hr was 20-21 g/m²; MTD over 96 hr was approx. 23 g/m². | Dose-limiting toxicity was a cramping/arthralgia syndrome. Peripheral neuropathy (Grade II-III) occurred at the highest doses. | [13] |
Hyperthermia (heating tissue to 40-44°C) can selectively kill cancer cells and sensitize them to radiation and chemotherapy.[14] Combining it with this compound has been explored in preclinical models to target both hypoxic and heated cells.
Table 3: Summary of Preclinical Data for this compound with Hyperthermia and Radiation
| Model System | Combination Details | Key Findings | Reference |
| FSaIIC Fibrosarcoma (in vivo) | This compound (1 g/kg) + Hyperthermia (43°C x 30 min) + Radiation (10 Gy) | The combination resulted in a radiation dose modifying factor of 2.29 (compared to 1.47 for this compound alone and 1.38 for hyperthermia alone). | [9] |
| FSaIIC Fibrosarcoma (in vivo) | Hyperthermia (43°C x 30 min) + Fluosol-DA/Carbogen + RT | Produced a greater tumor growth delay than when hyperthermia followed irradiation. The sequence of Hyperthermia -> Fluosol-DA/Carbogen -> Irradiation was most effective. | [10] |
| FSaIIC Tumor Subpopulations | This compound + Hyperthermia (43°C x 30 min) + Radiation (10 Gy) | Increased killing of both well-oxygenated ("bright") and hypoxic ("dim") tumor cell subpopulations by approximately 10-fold compared to radiation alone. | [9] |
The addition of this compound to chemotherapy regimens aims to eliminate hypoxic cells that are often resistant to standard cytotoxic agents.
Table 4: Summary of Clinical Data for this compound with Chemoradiotherapy
| Trial / Cancer Type | Treatment Regimen | Efficacy Results | Key Toxicities | Reference |
| Phase II (Limited Disease SCLC) | Chemotherapy (Cisplatin/Etoposide alternating with CAV) + Thoracic Radiation (50 Gy) + this compound (2 g/m², 3x/week, total 30 g/m²). | Overall response rate of 96% (64% complete response). Median time to treatment failure was 18 months. 2-year crude survival was 46%. Local failure rate was only 18%, a marked improvement over historical rates of 40-50%. | 10% increase in transient peripheral neuropathies, potentially related to concomitant use with vincristine (B1662923) and cisplatin. No increase in radiation esophagitis or pulmonary toxicity. | [15] |
Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments involving this compound.
This protocol describes a typical preclinical experiment to determine the dose-modifying factor of this compound when combined with radiation in a murine tumor model.
Caption: Workflow for an in vivo tumor growth delay experiment.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C3H/HeJ for the FSaIIC fibrosarcoma model).
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 1x10⁶ FSaIIC cells) subcutaneously or intramuscularly into the hind leg or flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Randomization: Randomly assign mice to treatment cohorts:
-
Control (no treatment or vehicle injection).
-
This compound alone (e.g., 1 g/kg administered intraperitoneally).
-
Radiation alone (various doses, e.g., 10, 15, 20 Gy).
-
Combination therapy (this compound administered 30-60 minutes prior to irradiation).
-
-
Treatment Administration:
-
This compound: Dissolve in warm saline and administer via intraperitoneal (IP) injection.
-
Irradiation: Anesthetize mice and shield the rest of the body with lead, exposing only the tumor-bearing limb to a calibrated radiation source (e.g., a cesium-137 (B1233774) irradiator).
-
-
Tumor Measurement: Measure tumor dimensions with calipers three times per week until the tumor reaches the endpoint volume (e.g., 500 mm³ or 1000 mm³).
-
Data Analysis:
-
Tumor Growth Delay: Calculate the time it takes for tumors in each group to reach the endpoint volume. The delay is the difference in this time between treated and control groups.[10]
-
Dose Modifying Factor (DMF): Plot the radiation dose required to produce a specific level of tumor growth delay with and without this compound. The DMF is the ratio of the radiation dose in the "radiation alone" group to the dose in the "combination" group that produces the same effect.
-
This protocol outlines the use of a hypoxia marker, such as pentafluorinated this compound (EF5) or pimonidazole (B1677889), to histologically identify hypoxic regions within a tumor. This is crucial for confirming the presence of a target for hypoxia-activated drugs.[16][17]
Methodology:
-
Marker Administration: Administer the hypoxia marker to the tumor-bearing animal (e.g., pimonidazole hydrochloride at 60 mg/kg via IP injection). Allow the marker to distribute for a specified time (e.g., 60-90 minutes).
-
Tumor Excision and Fixation: Euthanize the animal and immediately excise the tumor. Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on positively charged glass slides.
-
Immunohistochemistry (IHC):
-
Deparaffinization and Rehydration: Heat slides (e.g., 60°C for 1 hour), then wash in xylene and rehydrate through graded ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a monoclonal antibody specific for pimonidazole adducts (e.g., Hypoxyprobe-1 MAb) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the binding with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Image the sections using a bright-field microscope. The brown staining indicates hypoxic regions where the pimonidazole has formed adducts. Quantify the hypoxic fraction using image analysis software.
Rationale for Combination Strategies
The primary goal of combining this compound with other therapies is to overcome hypoxia-mediated treatment resistance. Different therapies complement each other by targeting distinct cancer cell populations or biological pathways.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of hypoxia-activated prodrugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Chemical Modifiers of Radiation Response | Clinical Gate [clinicalgate.com]
- 9. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Survival results from a phase I study of this compound (SR2508) and radiotherapy in patients with malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of a European randomized trial of this compound combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Final report of the phase I trial of continuous infusion this compound (SR 2508): a Radiation Therapy Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperthermia to Treat Cancer - NCI [cancer.gov]
- 15. Intervention with the hypoxic tumor cell sensitizer this compound in the combined modality treatment of limited stage small-cell lung cancer. A one-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Etanidazole in Glioblastoma Multiforme Research
1. Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1] A key feature of the GBM tumor microenvironment is hypoxia (low oxygen levels), which contributes significantly to its resistance to conventional treatments like radiotherapy.[2][3][4] Hypoxic cells are known to be 2-3 times more resistant to radiation-induced damage than well-oxygenated cells. Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) compound developed as a hypoxic cell radiosensitizer.[5] Its primary application in oncology research has been to selectively increase the sensitivity of hypoxic tumor cells to radiation, thereby enhancing the efficacy of radiotherapy. These notes provide an overview of its mechanism, research applications, and relevant protocols for its use in a GBM research setting.
2. Mechanism of Action
This compound is a relatively hydrophilic, or water-soluble, drug designed to be less neurotoxic than its more lipophilic predecessor, misonidazole. Its mechanism as a radiosensitizer is dependent on the hypoxic state of the cell.
-
Selective Activation in Hypoxia: In well-oxygenated tissues, this compound is relatively inert. However, in the low-oxygen environment of a GBM tumor, the nitro group of this compound undergoes a series of reduction reactions.
-
Formation of Reactive Species: This reduction process creates highly reactive nitroso, nitroso-radical, and hydroxylamine (B1172632) intermediates.
-
Fixation of DNA Damage: These reactive species can bind to cellular macromolecules, most importantly to DNA that has been damaged by ionizing radiation. This binding "fixes" the DNA damage, making it permanent and preventing enzymatic repair. In this role, this compound mimics the action of molecular oxygen, which is the most effective radiosensitizer. By preventing the repair of radiation-induced DNA lesions, this compound leads to increased cell death in hypoxic tumor regions.
3. Pharmacokinetics and Brain Tumor Penetration
A significant challenge for brain tumor therapeutics is crossing the blood-brain barrier (BBB). Due to its hydrophilic nature, this compound's ability to penetrate the intact BBB is limited. However, research indicates that the BBB is often compromised to varying degrees in high-grade gliomas like GBM. Studies involving patients with malignant gliomas who received this compound showed that the drug does penetrate into brain tumors, although concentrations can vary widely even within the same patient's tumor. Higher drug concentrations were correlated with malignant tissue, suggesting that the disruption of the BBB by the tumor facilitates drug entry.
4. Summary of Research Findings
This compound has been evaluated in both preclinical and clinical settings for malignant gliomas. While it has shown promise as a chemosensitizer in animal models, clinical trial results in GBM have been less encouraging.
Clinical Data
Clinical trials have primarily focused on determining the safety, maximum tolerated dose (MTD), and efficacy of this compound in combination with radiotherapy.
| Study | Phase | Patient Population | Treatment Arms (this compound & Radiotherapy) | Key Quantitative Outcomes | Dose-Limiting Toxicity (DLT) |
| Marcus et al. | I | Children with diffuse brainstem glioma (n=18) | This compound (dose escalation from 30.6 g/m² to 46.2 g/m² total dose) + Hyperfractionated RT (63-66 Gy) | MTD: 42 g/m² (total dose) Median Survival: 8.5 months | Cutaneous Rash |
| Saran et al. | I | Glioblastoma Multiforme (n=50) | This compound (2 g/m²) + Accelerated Fractionation RT (40-60 Gy) | Median Survival (GBM): 1.1 years | Not specified (well-tolerated) |
Preclinical Data
Preclinical studies have explored this compound's potential not only as a radiosensitizer but also as a chemosensitizer in combination with other cytotoxic agents.
| Study | Animal Model | Treatment Groups | Key Quantitative Outcomes |
| Kinsella et al. | Rat 9L-gliosarcoma | - Vincristine (VIN) + CDDP + Cyclophosphamide (CTX) - This compound (ETA) + VIN + CDDP + CTX - ETA + CTX + Radiation (20 Gy) - ETA + VIN + CDDP + CTX + Radiation (20 Gy) | Tumor Growth Delay: - 4-agent chemo: 23.6 days - ETA+CTX+X-ray: 25.2 days - 5-agent combo+X-ray: 25.8 days Percent Increase-in-Lifespan: - 4-agent chemo: 35.8% - 5-agent combo+X-ray: 39.1% |
This preclinical work indicates that this compound may act as an effective chemosensitizer, enhancing the efficacy of combination chemotherapy and combined modality treatments for brain tumors.
Protocols for this compound in Glioblastoma Research
The following are generalized protocols based on standard methodologies in GBM research. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental questions.
Protocol 1: In Vitro Hypoxic Radiosensitization Assay
This protocol details a method to assess the ability of this compound to sensitize GBM cells to radiation under hypoxic conditions using a clonogenic survival assay.
Materials:
-
GBM cell line (e.g., U-87 MG, GL261)
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Sterile, deionized water or PBS for reconstitution
-
Hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
X-ray irradiator
-
6-well culture plates
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Plating: Seed GBM cells into 6-well plates at a predetermined density (e.g., 200-5000 cells/well, optimized for different radiation doses) to yield approximately 50-150 colonies per plate. Allow cells to attach overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in culture medium to the desired final concentration (e.g., 0.1-1 mM).
-
Drug Treatment: Replace the medium in the plates with fresh medium containing the desired concentration of this compound or vehicle control.
-
Induction of Hypoxia: Place the plates into a hypoxic chamber for a sufficient duration (e.g., 4-6 hours) to achieve cellular hypoxia. Maintain a parallel set of plates under normoxic conditions.
-
Irradiation: Transfer the plates (maintaining hypoxic conditions for the hypoxia groups as much as possible) to the irradiator. Expose the plates to varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium. Return all plates to a standard normoxic incubator (37°C, 5% CO₂).
-
Colony Formation: Allow cells to grow for 10-14 days, or until colonies of >50 cells are visible.
-
Staining and Counting:
-
Wash plates with PBS.
-
Fix colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot survival curves and calculate the Sensitizer Enhancement Ratio (SER).
Protocol 2: In Vivo Orthotopic Glioblastoma Model
This protocol describes a preclinical efficacy study of this compound with radiotherapy in an intracranial GBM mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NSG or athymic nude mice)
-
Luciferase-expressing GBM cell line (e.g., U-87 MG-luc)
-
Stereotactic surgery apparatus
-
Small animal irradiator with precision collimators
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Bioluminescence imaging (BLI) system and D-luciferin substrate
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., right frontal lobe).
-
Using a Hamilton syringe, slowly inject GBM cells (e.g., 1x10⁵ cells in 5 µL PBS) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp.
-
-
Tumor Growth Monitoring:
-
Beginning 5-7 days post-implantation, monitor tumor growth weekly via BLI.
-
Administer D-luciferin via intraperitoneal (IP) injection and image the photon emission from the head of the anesthetized mouse.
-
-
Randomization and Treatment:
-
When tumor burden reaches a predetermined level (based on BLI signal), randomize mice into treatment groups (e.g., Vehicle, this compound only, Vehicle + RT, this compound + RT).
-
-
Drug and Radiation Administration:
-
For treatment days, administer this compound (e.g., via IP injection) at a dose determined from literature (e.g., scaled from human or rat studies).
-
Approximately 30-60 minutes after this compound injection, irradiate the tumor-bearing region of the brain of the anesthetized mouse using a focused beam (e.g., a single fraction or fractionated doses).
-
Repeat the treatment as required by the study design (e.g., daily for 5 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor progression via BLI and animal health (body weight, clinical signs) regularly.
-
The primary endpoint is typically overall survival. Mice are euthanized when they reach predefined humane endpoints (e.g., >20% weight loss, neurological symptoms).
-
At the end of the study, brains can be harvested for histological or molecular analysis (e.g., H&E staining, IHC for proliferation markers).
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves and compare survival between groups using a log-rank test.
-
Analyze tumor growth rates based on BLI signal intensity over time.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecules and Immunotherapy Agents for Enhancing Radiotherapy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Hypoxia within the glioblastoma tumor microenvironment: a master saboteur of novel treatments [frontiersin.org]
- 5. Distribution of this compound into human brain tumors: implications for treating high grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etanidazole Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Etanidazole resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 2-nitroimidazole (B3424786) compound that acts as a hypoxic cell radiosensitizer. Under hypoxic (low oxygen) conditions, which are common in solid tumors, this compound is bioreduced to reactive intermediates. These intermediates can then react with cellular macromolecules. A key mechanism of its radiosensitizing effect is the depletion of intracellular glutathione (B108866) (GSH) and the inhibition of glutathione S-transferase (GST).[1][2][3] GSH is a major cellular antioxidant that can repair radiation-induced DNA damage. By reducing GSH levels, this compound enhances the cytotoxic effects of ionizing radiation on hypoxic cancer cells.[1][2]
Q2: What are the suspected primary mechanisms of acquired resistance to this compound?
While direct research on acquired resistance to this compound is limited, mechanisms can be extrapolated from studies on nitroimidazole drugs and general chemoresistance. The primary suspected mechanisms include:
-
Elevated Intracellular Glutathione (GSH) Levels: Since this compound's efficacy is linked to GSH depletion, cancer cells that upregulate GSH synthesis or influx can effectively neutralize the drug's reactive intermediates, thereby conferring resistance.[1][3][4]
-
Altered Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: HIF-1α is a master regulator of the cellular response to hypoxia and is implicated in promoting resistance to various cancer therapies.[5][6][7] Overexpression or stabilization of HIF-1α can lead to the upregulation of genes involved in cell survival, drug efflux, and metabolic adaptation, potentially counteracting the effects of this compound.[8][9]
-
Enhanced DNA Damage Repair (DDR) Pathways: this compound enhances radiation-induced DNA damage.[10][11][12] Cancer cells with upregulated DNA repair mechanisms, such as base excision repair (BER) or homologous recombination (HR), may more efficiently repair this damage, leading to resistance.
Q3: Are there known biomarkers associated with this compound resistance?
Directly validated biomarkers for this compound resistance are not well-established. However, based on its mechanism of action, potential biomarkers for investigation include:
-
High intracellular glutathione (GSH) levels.
-
Increased expression or activity of glutathione S-transferase (GST).
-
Overexpression or constitutive activation of HIF-1α and its downstream targets (e.g., GLUT-1, VEGF).
-
Upregulation of key proteins in DNA damage repair pathways (e.g., PARP, BRCA1).
Troubleshooting Guides for Key Experiments
Experiment 1: Assessing this compound Sensitivity using a Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the cytotoxic and radiosensitizing effects of agents like this compound.
Experimental Protocol: Clonogenic Survival Assay
-
Cell Plating: Prepare a single-cell suspension of the cancer cell line of interest. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction and should be optimized for each cell line and treatment condition.
-
Treatment: Allow cells to attach for several hours. Treat the cells with varying concentrations of this compound, with or without a fixed dose of ionizing radiation. Include untreated and radiation-only controls.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂. For hypoxic experiments, place plates in a hypoxic chamber immediately after treatment.
-
Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the surviving fraction against the radiation dose to generate a cell survival curve.
Troubleshooting Guide: Clonogenic Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inaccurate cell counting or pipetting. | Ensure a homogenous single-cell suspension. Use a hemocytometer for accurate cell counting. Dilute the cell suspension to a larger volume to minimize pipetting errors.[13] |
| Uneven distribution of cells in the well. | Gently swirl the plate after seeding to ensure even distribution. | |
| Low plating efficiency in control wells | Suboptimal cell health or culture conditions. | Use cells in the exponential growth phase. Ensure proper handling and avoid over-trypsinization. Optimize seeding density. |
| Serum starvation or inappropriate media. | Use serum-containing media unless the experiment specifically requires serum-free conditions.[13] | |
| No colony formation in treated wells | Treatment dose is too high. | Perform a dose-response curve to determine the appropriate concentration range for this compound and radiation dose. |
| Contamination. | Regularly check for and address any microbial contamination in cell cultures. |
Experiment 2: Investigating the Role of HIF-1α in this compound Resistance
Western blotting is a common technique to assess the protein levels of HIF-1α in response to hypoxia and this compound treatment.
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Expose cells to normoxic or hypoxic conditions in the presence or absence of this compound. Include a positive control for HIF-1α induction (e.g., treatment with cobalt chloride or desferrioxamine).
-
Protein Extraction: Lyse the cells rapidly on ice using a lysis buffer containing protease and phosphatase inhibitors. To prevent HIF-1α degradation, it is crucial to minimize exposure to oxygen during this step.[14][15] Some protocols recommend adding cobalt chloride to the homogenization buffer to stabilize HIF-1α.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-50 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody specific for HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: HIF-1α Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very weak HIF-1α signal | Rapid degradation of HIF-1α. | Perform all lysis steps on ice and as quickly as possible. Consider using a hypoxic chamber for cell lysis. Add protease inhibitors and consider adding CoCl₂ to the lysis buffer.[14][15][16][17] |
| Insufficient hypoxic induction. | Ensure the hypoxic chamber is functioning correctly (typically <1% O₂). Increase the duration of hypoxic exposure. Use a chemical inducer like CoCl₂ as a positive control. | |
| Low protein load. | Load a higher amount of protein per lane (at least 30-50 µg).[18] | |
| Ineffective antibody. | Use an antibody validated for Western blotting of HIF-1α. Include a positive control lysate to verify antibody performance.[14][18] | |
| Multiple non-specific bands | Antibody concentration is too high. | Optimize the primary antibody dilution. |
| Insufficient blocking or washing. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes. | |
| Uneven loading control bands | Inaccurate protein quantification or pipetting errors. | Carefully perform protein quantification and ensure equal loading volumes. |
Experiment 3: Measuring Intracellular Glutathione (GSH) Levels
Various commercial kits and established protocols are available to measure intracellular GSH levels, which is crucial for understanding resistance to this compound.
Experimental Protocol: Glutathione Assay (Example using a commercial kit)
-
Cell Preparation: Harvest cells and wash with cold PBS.
-
Deproteinization: Lyse the cells and deproteinize the sample, often using a metaphosphoric acid or perchloric acid solution. This step is critical to prevent artefactual oxidation of GSH.[19][20] The use of N-ethylmaleimide (NEM) prior to acidification can prevent this artifact.[19][20]
-
GSH Detection: Most kits utilize a colorimetric or fluorometric method. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.
Troubleshooting Guide: Glutathione Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between samples | Inconsistent sample handling. | Ensure all samples are processed identically and kept on ice to minimize enzymatic activity. |
| Artefactual oxidation of GSH. | Add a thiol-scavenging agent like N-ethylmaleimide (NEM) to the sample immediately after collection and before deproteinization to prevent auto-oxidation of GSH.[19][20] | |
| Low GSH signal | Insufficient cell number. | Increase the number of cells used for the assay. |
| GSH degradation. | Process samples quickly and keep them on ice. Store lysates at -80°C if not used immediately. | |
| Interference from other substances | Presence of other reducing agents in the sample. | Use a GSH-specific assay, such as one employing glutathione reductase, to ensure specificity. |
Data Presentation
Table 1: Representative Data on this compound Radiosensitization
This table presents hypothetical data illustrating how the sensitizer (B1316253) enhancement ratio (SER) can be used to quantify the radiosensitizing effect of this compound. A higher SER indicates a greater enhancement of radiation-induced cell killing.
| Cell Line | Treatment Condition | Surviving Fraction at 2 Gy | Sensitizer Enhancement Ratio (SER) |
| Parental (Sensitive) | Radiation Alone | 0.50 | - |
| This compound + Radiation | 0.35 | 1.43 | |
| Resistant Variant | Radiation Alone | 0.52 | - |
| This compound + Radiation | 0.48 | 1.08 |
SER is calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the sensitizer. A decrease in SER in the resistant variant suggests a diminished radiosensitizing effect of this compound. Real-world studies have reported SER values for this compound in the range of 1.12 to 2.3 under various experimental conditions.
Table 2: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug. An increase in the IC50 value is indicative of drug resistance.
| Cell Line | This compound IC50 (µM) under Hypoxia | Fold Resistance |
| Parental (Sensitive) | 50 | - |
| Resistant Variant | 250 | 5.0 |
Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway for this compound Action and Resistance
Caption: this compound action and resistance pathways.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
References
- 1. Drug sensitivity in cancer cell lines is not tissue-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive analysis of drug resistance molecular markers and Plasmodium falciparum genetic diversity in two malaria endemic sites in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 6. Inhibition of Hypoxia-Inducible Factor Alpha (HIF-1α) helps suppress T-ALL drug resistance - Mapping Ignorance [mappingignorance.org]
- 7. Hypoxia-inducible factor-1α induces multidrug resistance protein in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of HIF-1α in chemo-/radioresistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in glutathione and glutathione-related enzymes in a multidrug-resistant small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. benchchem.com [benchchem.com]
- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vivo radiosensitization efficacy of KU-2285 and this compound at clinically relevant low radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Etanidazole Delivery to Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when improving the delivery of Etanidazole to hypoxic tumor environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and experimental use of this compound.
Formulation & Delivery
-
Q1: What are the main challenges in delivering this compound to hypoxic tumors? A1: The primary challenges stem from the unique microenvironment of solid tumors. These include poor and chaotic vasculature, leading to inefficient transport of the drug to the tumor core. Additionally, high interstitial fluid pressure within the tumor can prevent effective penetration. This compound is also a hydrophilic molecule, which can lead to low encapsulation efficiency in lipid- and polymer-based nanoparticles and rapid clearance from circulation.
-
Q2: Which delivery systems are most promising for this compound? A2: Nanoparticle-based systems such as liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles are frequently investigated. These carriers can protect this compound from premature degradation, prolong its circulation time, and potentially enhance its accumulation in the tumor via the enhanced permeability and retention (EPR) effect.
-
Q3: How can I improve the encapsulation efficiency of hydrophilic this compound in nanoparticles? A3: Several strategies can be employed. For liposomes, using a reverse-phase evaporation method or creating a pH gradient across the liposomal membrane can enhance the entrapment of hydrophilic drugs. For PLGA nanoparticles, a double emulsion (w/o/w) solvent evaporation technique is often more effective than single emulsion methods. Optimizing the drug-to-polymer/lipid ratio and the viscosity of the aqueous phase can also improve encapsulation.
Experimental Design & Troubleshooting
-
Q4: I am seeing inconsistent results in my in vitro hypoxia experiments. What could be the cause? A4: Inconsistent oxygen levels are a common issue. Ensure your hypoxic chamber is well-calibrated and maintains a stable, low-oxygen environment (typically <1% O₂). Cell density can also affect the degree of hypoxia; ensure consistent cell seeding densities across experiments. Additionally, verify the stability and activity of your hypoxia-inducible factor (HIF) antibodies and use appropriate positive and negative controls.
-
Q5: My nanoparticle formulation shows aggregation after preparation or during storage. How can I prevent this? A5: Aggregation can be due to an inappropriate zeta potential. A zeta potential of at least ±30 mV is generally recommended for good colloidal stability. If your particles are aggregating, consider adding or optimizing the concentration of a stabilizer, such as polyethylene (B3416737) glycol (PEG), to the formulation. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant like trehalose (B1683222) or sucrose (B13894) can prevent aggregation.
-
Q6: How do I choose the right animal model for my in vivo studies? A6: The choice of animal model depends on your research question. Subcutaneous xenograft models (e.g., human tumor cell lines injected into immunodeficient mice) are commonly used for initial efficacy studies due to their simplicity and reproducibility. However, orthotopic models (where tumor cells are implanted in the organ of origin) or genetically engineered mouse models (GEMMs) may provide a more clinically relevant tumor microenvironment.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Encapsulation Efficiency (<30%) of this compound in PLGA Nanoparticles | 1. High water solubility of this compound: The drug partitions into the external aqueous phase during the emulsification process. 2. Inappropriate formulation method: A single emulsion (o/w) method is often inefficient for hydrophilic drugs. 3. Suboptimal drug-to-polymer ratio: Too much drug relative to the polymer can lead to poor encapsulation. | 1. Use a double emulsion (w/o/w) solvent evaporation method. This technique entraps the aqueous drug solution within the oil phase before the second emulsification. 2. Optimize the drug-to-polymer ratio. Experiment with different weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal balance between drug loading and encapsulation efficiency. 3. Increase the viscosity of the internal aqueous phase by adding agents like gelatin or sucrose to slow drug diffusion. |
| Inconsistent HIF-1α Staining in Western Blots | 1. Rapid degradation of HIF-1α: HIF-1α has a very short half-life under normoxic conditions. 2. Low abundance in normoxic samples: HIF-1α is often undetectable in cells grown under normal oxygen levels. 3. Inefficient nuclear extraction: Stabilized HIF-1α translocates to the nucleus. | 1. Prepare cell lysates quickly and on ice. Use lysis buffers containing protease inhibitors. 2. Use positive controls. Include lysates from cells treated with a hypoxia-mimetic agent (e.g., CoCl₂) or cells cultured in a hypoxic chamber. 3. Perform nuclear-cytoplasmic fractionation. This will enrich the nuclear protein fraction where HIF-1α is active. |
| Variable Tumor Growth in Animal Models | 1. Inconsistent number of viable cells injected. 2. Variation in injection site. 3. Differences in animal age, weight, or health status. | 1. Ensure high cell viability (>95%) before injection using a trypan blue exclusion assay. 2. Inject a consistent volume and number of cells at the same anatomical location for all animals. 3. Use age- and weight-matched animals and monitor their health throughout the study. |
| Rapid Clearance of Nanoparticles In Vivo | 1. Opsonization and uptake by the reticuloendothelial system (RES). 2. Unfavorable particle size or surface charge. | 1. "Stealth" coating: Incorporate polyethylene glycol (PEG) into your nanoparticle formulation to create a hydrophilic shell that reduces protein adsorption and RES uptake. 2. Optimize particle size: Aim for a particle size between 50-200 nm for prolonged circulation. 3. Adjust surface charge: A slightly negative or neutral surface charge is generally preferred to minimize non-specific interactions. |
Section 3: Data Presentation
The following tables summarize key quantitative data related to this compound delivery and efficacy.
Table 1: In Vitro and In Vivo Radiosensitization by this compound
| Experimental System | Drug Concentration / Dose | Radiation Dose | Sensitizer (B1316253) Enhancement Ratio (SER) | Reference |
| EMT6 Cells (in vitro, hypoxic) | 5 mM | 1-3 Gy | 2.3 | [1] |
| FSaIIC Tumor (in vivo) | 1 g/kg | Not specified | 1.47 | [2] |
| HRT18 Human Tumor Xenograft (in vivo) | 0.2 mg/g body weight | Not specified | 1.3 | [3] |
| HRT18 Human Tumor Xenograft (in vivo, with Pimonidazole) | 0.4 mg/g body weight | Not specified | 1.8 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model
| Parameter | Value | Reference |
| Dose | 2 g/kg (i.p.) | [4] |
| Plasma Half-life (t½β) | 5.83 hours | |
| Volume of Distribution (Vd) | 0.32 L/kg | |
| Peak Tumor Concentration Time | 1 hour |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
Procedure:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mg/mL) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice.
-
For a more uniform size distribution, extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a liposome extruder. Repeat the extrusion process 10-15 times for each membrane.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: In Vivo Assessment of Tumor Hypoxia using Pimonidazole (B1677889)
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Microscope slides
-
Primary antibody against pimonidazole adducts
-
Fluorescently labeled secondary antibody
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.
-
Inject the tumor-bearing mice intravenously (e.g., via the tail vein) with 60 mg/kg of the pimonidazole solution.
-
Allow the pimonidazole to circulate for 90 minutes.
-
Euthanize the mice and excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen or embed them in OCT compound for cryosectioning.
-
Cut 10 µm-thick tumor sections using a cryostat and mount them on microscope slides.
-
Fix the sections (e.g., with cold acetone (B3395972) or paraformaldehyde).
-
Perform standard immunohistochemistry or immunofluorescence staining using a primary antibody specific for pimonidazole adducts, followed by an appropriate secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Image the slides using a fluorescence microscope to visualize and quantify the hypoxic regions (pimonidazole-positive areas).
Protocol 3: Clonogenic Survival Assay for Radiosensitization
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight. The number of cells seeded will need to be optimized for each radiation dose to obtain a countable number of colonies (50-150).
-
For hypoxic conditions, place the plates in a hypoxic chamber for a predetermined time before treatment.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-only control.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to determine the sensitizer enhancement ratio (SER).
Section 5: Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows using the DOT language.
Signaling Pathway: Mechanism of this compound Radiosensitization
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
Experimental Workflow: In Vivo Evaluation of this compound Nanoparticles
Caption: Workflow for in vivo testing of this compound nanoparticles.
References
Technical Support Center: Troubleshooting [18F]FETA PET Imaging Artifacts
Welcome to the technical support center for O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FETA) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common artifacts and issues encountered during [18F]FETA PET experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary clinical application of [18F]FETA PET imaging?
A1: [18F]FETA is an amino acid radiotracer primarily used for brain tumor imaging with positron emission tomography (PET).[1][2] It is particularly valuable for the initial diagnosis, grading, and delineation of tumor extent for biopsy and surgical planning.[1] Furthermore, it aids in differentiating tumor recurrence from treatment-related changes and in monitoring therapy response.[2]
Q2: How does the uptake mechanism of [18F]FETA differ from [18F]FDG?
A2: [18F]FETA is an artificial amino acid analogue whose uptake is mediated by amino acid transporters, particularly the L-type amino acid transport system, which is upregulated in tumor cells.[1] Unlike [18F]FDG, its uptake is independent of the blood-brain barrier's integrity. This results in lower background signal in the normal brain parenchyma compared to the high glucose metabolism seen with [18F]FDG, leading to better tumor-to-background contrast.
Q3: Are there specific patient preparation requirements for an [18F]FETA PET scan?
A3: While specific institutional protocols may vary, general patient preparation for [18F]FETA PET aims to minimize physiological uptake variations. Unlike [18F]FDG PET, which requires a period of fasting and blood glucose level monitoring due to the tracer being a glucose analog, specific dietary restrictions for [18F]FETA are less stringent. However, to ensure standardization, especially in longitudinal studies, it is recommended that patients fast for at least 4-6 hours prior to the scan. Patients should be well-hydrated and should void immediately before the scan to reduce bladder activity. Strenuous physical activity should be avoided for at least 24 hours before the scan to prevent non-specific muscle uptake.
Q4: What are the common causes of artifacts in PET/CT imaging in general?
A4: Artifacts in PET/CT imaging can arise from patient-related factors, technical issues, or the scanner itself. Common causes include patient motion, metallic implants, truncation of the CT field of view, and misregistration between the PET and CT images. These can lead to inaccurate attenuation correction and erroneous measurements of tracer uptake.
Troubleshooting Guide: Image Quality and Artifacts
This guide addresses specific issues that users may encounter during [18F]FETA PET imaging, focusing on image quality and the interpretation of potential artifacts.
Issue 1: High Background Signal in the Brain
Question: My [18F]FETA PET scan of the brain shows a generally high background signal, making it difficult to delineate the tumor. What could be the cause?
Answer:
While [18F]FETA typically provides a good tumor-to-background ratio, several factors can contribute to elevated background uptake:
-
Normal Physiological Uptake: It is important to recognize that certain normal brain structures exhibit physiological [18F]FETA uptake. These include the venous sinuses, cranial muscles, caudate nucleus, pineal gland, putamen, and thalamus.
-
Inflammatory Processes: Non-neoplastic inflammatory conditions can lead to increased amino acid uptake, although this is less common with [18F]FETA compared to other amino acid tracers.
-
Recent Surgery or Radiotherapy: Post-treatment inflammatory changes can result in increased tracer accumulation, potentially mimicking tumor recurrence.
Troubleshooting Workflow:
Caption: Troubleshooting High Background Signal in [18F]FETA PET.
Issue 2: Focal Uptake in a Non-Tumorous Region
Question: I am observing a focal area of high [18F]FETA uptake in a brain region where no tumor is expected based on MRI. Could this be an artifact?
Answer:
Yes, focal uptake of [18F]FETA in non-tumorous regions can occur and represents a potential pitfall in image interpretation. Causes can include:
-
Inflammation or Infection: Brain abscesses or areas of active inflammation can show increased amino acid metabolism.
-
Acute Ischemia: In some cases, acute ischemic events can lead to focal tracer uptake.
-
Epileptic Foci: Increased metabolic activity in an epileptic focus can result in elevated [18F]FETA accumulation.
-
Demyelination: Active demyelinating lesions, such as those in multiple sclerosis, have been reported to show increased uptake in rare cases.
Logical Relationship for Differential Diagnosis:
Caption: Differential Diagnosis of Focal [18F]FETA Uptake.
Issue 3: Low or No Tumor Uptake
Question: My patient has a confirmed glioma on MRI, but the [18F]FETA PET scan shows low or no uptake. Is this possible?
Answer:
Yes, this is a known phenomenon. Approximately 30% of low-grade gliomas and 5% of high-grade gliomas may not exhibit significant [18F]FETA uptake at the time of initial diagnosis. Additionally, certain tumor subtypes, such as some oligodendrogliomas, may show variable uptake.
Factors Influencing Tumor Uptake:
-
Tumor Grade and Type: Lower-grade gliomas generally show lower amino acid uptake compared to high-grade gliomas.
-
IDH Mutation Status: Isocitrate dehydrogenase (IDH)-mutant tumors may exhibit different uptake characteristics compared to IDH-wildtype tumors.
-
Treatment Effects: Prior treatment, especially with anti-angiogenic agents, can alter tumor metabolism and reduce tracer uptake, a phenomenon known as pseudoresponse.
Quantitative Data Summary
The following tables provide reference values for [18F]FETA uptake in normal brain structures and gliomas. These values can help in differentiating physiological uptake from pathological conditions and in identifying potential artifacts.
Table 1: [18F]FETA PET Reference Values in Normal Brain and Head Structures
| Anatomic Structure | Mean SUVmax (± SD) | Mean TBR (± SD) |
| Venous Structures | ||
| Superior Sagittal Sinus | 2.40 ± 0.41 | 2.03 ± 0.46 |
| Gray Matter Structures | ||
| Caudate Nucleus | 1.59 ± 0.37 | 1.42 ± 0.17 |
| Pineal Gland | 1.59 ± 0.37 | 1.42 ± 0.17 |
| Putamen | 1.59 ± 0.37 | 1.42 ± 0.17 |
| Thalamus | 1.59 ± 0.37 | 1.42 ± 0.17 |
| Other Structures | ||
| Cranial Muscles | 2.40 ± 0.41 | 2.03 ± 0.46 |
Data adapted from a study on 70 patients. SUVmax: Maximum Standardized Uptake Value; TBR: Target-to-Background Ratio; SD: Standard Deviation.
Table 2: [18F]FETA PET Parameters in High-Grade and Low-Grade Gliomas
| Parameter | High-Grade Glioma (n=41) | Low-Grade Glioma (n=24) |
| SUVmax (mean ± SD) | 3.53 ± 1.8 | 1.97 ± 1.5 |
| TBR (mean ± SD) | 2.98 ± 1.1 | 2.23 ± 0.9 |
Data adapted from the same study of 70 patients. Note that there can be an overlap in uptake values between high-grade and low-grade gliomas.
Experimental Protocols
Protocol 1: Quality Control of [18F]FETA Radiopharmaceutical
Ensuring the quality of the [18F]FETA radiopharmaceutical is critical for accurate and reliable imaging results. The following are key quality control parameters:
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution, free of visible particles |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Identity | Half-life of 105-115 minutes |
| Radionuclidic Purity | ≥ 99.9% |
| Bacterial Endotoxins | < 175/V EU/mL (V = maximum recommended dose in mL) |
| Sterility | Sterile |
Methodology for Radiochemical Purity Testing:
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the radiochemical purity of [18F]FETA.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution.
-
Detection: A radioactivity detector in series with a UV detector.
-
Procedure: A small aliquot of the final [18F]FETA product is injected into the HPLC system. The retention time of the main radioactive peak should correspond to that of a non-radioactive FETA standard. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as [18F]FETA.
Protocol 2: [18F]FETA PET/CT Imaging of the Brain
This protocol provides a standardized procedure for acquiring high-quality [18F]FETA PET images of the brain.
-
Patient Preparation:
-
Fast for a minimum of 4 hours prior to tracer injection.
-
Ensure the patient is well-hydrated.
-
Review the patient's current medications. While specific drug interferences with [18F]FETA are not well-documented, it is good practice to note all medications.
-
The patient should rest in a quiet, dimly lit room for 10-15 minutes before and after tracer injection to minimize physiological brain activation.
-
-
Tracer Administration:
-
Administer approximately 185-250 MBq (5-7 mCi) of [18F]FETA intravenously as a bolus injection.
-
The exact dose may be adjusted based on patient weight and scanner characteristics.
-
-
Image Acquisition:
-
Static Acquisition: A static emission scan is typically acquired from 20 to 40 minutes post-injection.
-
Dynamic Acquisition: For a more detailed assessment of tracer kinetics, a dynamic scan can be performed from the time of injection up to 50-60 minutes post-injection. This can help in differentiating high-grade from low-grade gliomas based on the time-activity curves.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Images should be reconstructed using an iterative algorithm (e.g., OSEM).
-
Attenuation and scatter correction should be applied.
-
For quantitative analysis, regions of interest (ROIs) or volumes of interest (VOIs) are drawn on the tumor and on a reference region in the contralateral healthy brain tissue to calculate SUV and TBR values.
-
Experimental Workflow for [18F]FETA PET Imaging:
Caption: Standardized Workflow for [18F]FETA PET Brain Imaging.
References
Etanidazole Technical Support Center: Addressing Variability in Patient Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient and experimental responses to Etanidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 2-nitroimidazole (B3424786) compound that acts as a hypoxic cell radiosensitizer. Under hypoxic (low oxygen) conditions, which are common in solid tumors, this compound is bioreductively activated to reactive intermediates. These intermediates can then bind to cellular macromolecules, including DNA, effectively "fixing" radiation-induced DNA damage that would otherwise be repaired in the absence of oxygen. This leads to increased cell killing in hypoxic tumor regions, which are typically resistant to radiotherapy alone. Additionally, this compound has been shown to deplete intracellular glutathione (B108866), a key molecule in cellular defense against oxidative stress, further enhancing the cytotoxic effects of radiation.
Q2: We are observing significant variability in the radiosensitizing effect of this compound in our cancer cell lines. What are the potential causes?
Variability in this compound's efficacy in vitro can be attributed to several factors:
-
Oxygen Levels: The radiosensitizing effect of this compound is highly dependent on the level of hypoxia. Ensure that your hypoxic incubation conditions are consistent and achieve a sufficiently low oxygen tension (typically <0.1% O₂). Even small variations in oxygen levels between experiments can lead to significant differences in results.
-
Cell Line-Specific Differences: Different cell lines have varying intrinsic radiosensitivity, DNA repair capacities, and metabolic rates. These differences can influence their response to this compound.
-
Drug Concentration and Incubation Time: Ensure that the concentration of this compound and the incubation time prior to irradiation are optimized and consistent. Suboptimal concentrations or incubation times may not be sufficient to allow for adequate drug diffusion and activation.
-
Experimental Technique: Inconsistencies in cell seeding density, radiation dosage, and post-irradiation handling can all contribute to variability. The clonogenic survival assay, in particular, is sensitive to technical variations.[1][2][3]
Q3: Our in vivo tumor models show a heterogeneous response to this compound treatment. Why might this be?
In vivo responses are more complex and can be influenced by:
-
Tumor Hypoxia Heterogeneity: The extent and distribution of hypoxia can vary significantly between different tumor models and even within the same tumor. The lack of effect in some tumor models could be attributed to a smaller hypoxic fraction.[4]
-
Tumor Microenvironment: Factors such as tumor pH can impact the efficacy of this compound. For example, this compound has been shown to be more cytotoxic at a lower pH (pH 6.45) compared to a physiological pH (pH 7.40).[5]
-
Drug Penetration: The ability of this compound to penetrate the tumor tissue and reach the hypoxic cells can be affected by tumor vascularity and blood flow.
-
Metabolism and Clearance: The pharmacokinetics of this compound can vary between different animal models, affecting the drug's half-life and exposure in the tumor.
Q4: What are the known mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively characterized, resistance to nitroimidazole compounds, in general, can be attributed to:
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the activity of nitroreductase enzymes responsible for activating this compound under hypoxic conditions can lead to reduced efficacy.
-
Elevated Glutathione (GSH) Levels: Increased levels of intracellular GSH or overexpression of glutathione S-transferases (GSTs) can detoxify the reactive intermediates of this compound, thereby reducing its cytotoxic effects.[6][7][8][9][10]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways may counteract the DNA damage enhanced by this compound.
Troubleshooting Guides
Problem 1: Inconsistent Results in In Vitro Radiosensitization Assays
-
Symptom: High variability in cell survival fractions between replicate experiments using the same conditions.
-
Possible Causes & Solutions:
-
Inconsistent Hypoxia:
-
Solution: Regularly calibrate and monitor your hypoxia chamber's oxygen levels. Use a validated oxygen sensor. Ensure a tight seal on the chamber and allow sufficient time for the desired oxygen level to be reached before starting the experiment.
-
-
Variable Cell Seeding:
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell counting method and seed the same number of cells for each replicate.
-
-
Drug Preparation and Stability:
-
Solution: Prepare fresh this compound solutions for each experiment. This compound can undergo a transition in aqueous solutions to a less soluble monohydrate form.[11] Store stock solutions at the recommended temperature and protect them from light.
-
-
Inaccurate Radiation Dose:
-
Solution: Regularly calibrate your radiation source to ensure accurate and consistent dose delivery.
-
-
Problem 2: Lack of a Significant Radiosensitizing Effect
-
Symptom: No significant difference in cell survival between cells treated with radiation alone and those treated with this compound and radiation.
-
Possible Causes & Solutions:
-
Insufficient Hypoxia:
-
Solution: As mentioned above, verify and optimize your hypoxic conditions. The effect of this compound is minimal under aerobic conditions.
-
-
Suboptimal Drug Concentration:
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
-
Inappropriate Timing of Treatment:
-
Solution: Optimize the pre-incubation time of this compound before irradiation to allow for adequate drug uptake and activation.
-
-
Cell Line Resistance:
-
Solution: Consider using a different cell line known to be sensitive to radiosensitizers as a positive control. Investigate potential resistance mechanisms in your cell line (e.g., expression of efflux pumps, glutathione levels).
-
-
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Cancer Type | Treatment Regimen | Number of Patients | Key Efficacy Endpoints | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma | Radiotherapy +/- this compound | 374 | 2-year loco-regional control and overall survival | No significant benefit observed with the addition of this compound. | [12] |
| Head and Neck Squamous Cell Carcinoma | Radiotherapy +/- this compound | 330 | 3-month complete regression rates | No significant difference between the two arms. | [13] |
| Malignant Glioma (Glioblastoma Multiforme) | Accelerated Radiotherapy + this compound | 50 | Median Survival | 1.1 years; no apparent improvement compared to conventional therapies. | |
| Malignant Glioma (Anaplastic Astrocytoma) | Accelerated Radiotherapy + this compound | 19 | Median Survival | 3.1 years; comparable to other treatment regimens. | |
| Limited Stage Small-Cell Lung Cancer | Chemotherapy + Radiotherapy + this compound | 30 | Overall response rate, 2-year survival | 96% overall response rate; 46% 2-year survival. Showed improvement in local tumor control. | [14] |
Table 2: Incidence of Peripheral Neuropathy in this compound Clinical Trials
| Cancer Type | This compound Dose/Schedule | Incidence of Peripheral Neuropathy | Grade of Neuropathy | Reference |
| Head and Neck Squamous Cell Carcinoma | 2 g/m², 3 times weekly for 17 doses | 28% in this compound arm vs. 3% in control arm | Grades 1-3 | [12][13] |
| Head and Neck Squamous Cell Carcinoma (RTOG Trial) | Not specified | 18% (Phase III) | Grades I or II | [15] |
| Limited Stage Small-Cell Lung Cancer | 2 g/m², 3 times weekly for a total of 30 g/m² | 10% increase compared to studies without chemotherapy | Transient | [14] |
| Locally Advanced Tumors (Continuous Infusion) | 22-23 g/m² over 48 hours | 1 patient with Grade II neuropathy, 6 with cramping/arthralgia | Grade II | [16] |
| Recurrent Gliomas (Continuous Infusion) | 23 g/m² over 96 hours | 1 patient with Grade III neuropathy, 3 with mild cramping/arthralgia | Grade III | [16] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with this compound and/or radiation as per your experimental design.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
Comet Assay (Alkaline)
This assay is used to detect DNA single-strand breaks.
Materials:
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
SYBR Green or other DNA staining dye
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Harvest cells and resuspend them in PBS.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with SYBR Green.
-
Visualize and score the comets using a fluorescence microscope and appropriate software.
γH2AX Immunofluorescence Assay
This assay detects DNA double-strand breaks by staining for the phosphorylated form of histone H2AX.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat them as required.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizations
Caption: HIF-1α signaling pathway and this compound's mechanism of action under hypoxic conditions.
Caption: General experimental workflow for assessing this compound's radiosensitizing effects in vitro.
Caption: A logical troubleshooting workflow for addressing issues in this compound experiments.
References
- 1. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization by the combination of this compound (SR-2508) and pimonidazole (Ro 03-8799) in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of tumour pH on cancer progression: strategies for clinical intervention [explorationpub.com]
- 12. Results of a European randomized trial of this compound combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First analysis of tumor regression for the European randomized trial of this compound combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intervention with the hypoxic tumor cell sensitizer this compound in the combined modality treatment of limited stage small-cell lung cancer. A one-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trials with this compound (SR-2508) by the Radiation Therapy Oncology Group (RTOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Final report of the phase I trial of continuous infusion this compound (SR 2508): a Radiation Therapy Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etanidazole Radiosensitization Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the radiosensitizing effects of Etanidazole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound sensitizes hypoxic tumor cells to radiation?
A1: this compound is a 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer. Under hypoxic conditions, it undergoes bioreduction to form reactive intermediates. These intermediates can bind to cellular macromolecules, including DNA, effectively "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. This mimics the effect of oxygen in making radiation damage permanent, thereby increasing the radiosensitivity of hypoxic cells.
Q2: What are the main strategies to enhance the radiosensitizing effect of this compound?
A2: Several strategies have been explored to boost the efficacy of this compound. These include:
-
Combination with Chemotherapy: Using this compound alongside chemotherapeutic agents like paclitaxel (B517696) can lead to additive or synergistic effects.
-
Combination with Hyperthermia: Applying heat to the tumor can increase blood flow and oxygenation, and also directly kill cancer cells, working in concert with this compound and radiation.
-
Nanoparticle-Based Delivery: Encapsulating this compound, alone or with other drugs, in nanoparticles can improve its delivery to the tumor site and control its release.
-
Combination with other Hypoxic Cell Sensitizers: Combining this compound with other radiosensitizers, such as pimonidazole, may enhance the overall effect while managing toxicity.
-
Combination with DNA Repair Inhibitors: Targeting DNA repair pathways with inhibitors (e.g., PARP or DNA-PK inhibitors) can prevent the repair of radiation- and this compound-exacerbated DNA damage.
Q3: What are the common challenges in preclinical studies involving this compound?
A3: Researchers may encounter several challenges, including:
-
Achieving and verifying tumor hypoxia: It is crucial to have a reliable tumor model with a significant hypoxic fraction.
-
Drug delivery and pharmacokinetics: Ensuring adequate concentration of this compound within the hypoxic regions of the tumor at the time of irradiation is critical.
-
Toxicity: At higher doses, this compound can exhibit neurotoxicity. In combination therapies, overlapping toxicities with other agents need to be carefully managed.
-
Reproducibility: In vivo experiments can have high variability. Careful control of experimental parameters is essential.
Troubleshooting Guides
Strategy 1: Combination with Paclitaxel
Issue: Inconsistent or no significant enhancement of radiosensitization with this compound and Paclitaxel combination in vitro.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Drug Concentrations | Perform dose-response studies for each drug individually to determine the IC50 values. For combination studies, use concentrations at or below the IC50 to observe synergistic or additive effects without overt toxicity. |
| Incorrect Timing of Drug Administration and Irradiation | Paclitaxel is a cell cycle-specific agent, most effective in the G2/M phase. Pre-incubate cells with paclitaxel for a duration sufficient to induce G2/M arrest before adding this compound and irradiating. A typical pre-incubation time is 12-24 hours. This compound should be present during irradiation. |
| Inadequate Hypoxia | Ensure a robust hypoxic environment (e.g., <0.1% O2) in your cell culture system. Use a hypoxia chamber or a tri-gas incubator. Verify hypoxia using a marker like pimonidazole. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to one or both drugs. Consider using a different cell line or investigating the mechanisms of resistance in your current model. |
Issue: High toxicity or animal morbidity in in vivo studies with this compound and Paclitaxel.
| Possible Cause | Troubleshooting Suggestion |
| Overlapping Toxicities | Both paclitaxel and this compound can cause peripheral neuropathy. Consider reducing the dose of one or both agents. Staggering the administration of the drugs may also help mitigate acute toxicity. |
| Vehicle-Related Toxicity | The vehicle used to dissolve paclitaxel (e.g., Cremophor EL) can cause hypersensitivity reactions. Use appropriate premedication (e.g., corticosteroids, antihistamines) or consider a nanoparticle formulation of paclitaxel. |
| Dehydration and Weight Loss | Monitor animal health closely. Provide supportive care, such as subcutaneous fluids, to prevent dehydration. Adjust drug doses if significant weight loss is observed. |
Strategy 2: Combination with Hyperthermia
Issue: Variable or suboptimal tumor heating.
| Possible Cause | Troubleshooting Suggestion |
| Inaccurate Temperature Monitoring | Use multiple, calibrated temperature probes inserted into the tumor to ensure uniform heating to the target temperature (typically 41-43°C). |
| Inconsistent Heat Application | Ensure the hyperthermia device is properly calibrated and provides consistent heating. For water bath-based heating of superficial tumors, ensure the animal is properly immobilized and the tumor is fully submerged. |
| Tumor Blood Flow "Washout" | High blood flow can dissipate heat. Monitor temperature throughout the heating session and adjust the power of the hyperthermia device to maintain the target temperature. |
Issue: Lack of synergistic effect between hyperthermia, this compound, and radiation.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Sequencing and Timing | The timing between hyperthermia, drug administration, and irradiation is critical. Administer this compound prior to hyperthermia and irradiation. Hyperthermia is often applied immediately before or after irradiation. The optimal sequence should be determined empirically for your model. |
| Insufficient Hyperthermia Duration | A typical hyperthermia session lasts for 30-60 minutes at the target temperature. Shorter durations may not be sufficient to induce a significant biological effect. |
| Tumor Model Not Suitable | Some tumor models may not be sensitive to hyperthermia. Consider using a different tumor model or verifying the biological effects of hyperthermia in your current model (e.g., by assessing changes in blood flow or DNA repair protein expression). |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on enhancing the radiosensitizing effect of this compound. The Sensitizer (B1316253) Enhancement Ratio (SER) is a common metric used to quantify the extent of radiosensitization, calculated as the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to the dose required for the same effect in its presence.
Table 1: this compound in Combination with other Radiosensitizers
| Combination | Tumor Model | Endpoint | SER | Reference |
| This compound (0.2 mg/gbw) + Pimonidazole (0.1 mg/gbw) | HRT18 human rectal adenocarcinoma xenograft | Clonogenic Cell Survival | 1.5 | [1] |
| This compound (0.4 mg/gbw) + Pimonidazole (0.2 mg/gbw) | HRT18 human rectal adenocarcinoma xenograft | Clonogenic Cell Survival | 1.8 | [1] |
Table 2: this compound in Combination with Hyperthermia
| Combination | Tumor Model | Endpoint | Radiation Dose Modifying Factor | Reference |
| This compound (1 g/kg) + Hyperthermia (43°C for 30 min) | FSaIIC fibrosarcoma (in vivo) | Tumor Growth Delay | 2.29 |
Table 3: this compound in Nanoparticle Formulations
| Formulation | Cell Lines | Endpoint | SER | Reference |
| This compound + Paclitaxel PLGA Nanoparticles | MCF-7, HeLa (hypoxic) | Colony Formation | More significant than single-drug nanoparticles | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Clonogenic Assay for this compound and Paclitaxel Combination
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 6-well plates at a density determined by a preliminary experiment to yield 50-100 colonies per well for the untreated control. Allow cells to attach for 18-24 hours.
-
Paclitaxel Pre-treatment: Treat cells with varying concentrations of paclitaxel for 24 hours to induce G2/M arrest.
-
Hypoxia Induction and this compound Treatment: Transfer plates to a hypoxic chamber (<0.1% O2). Replace the medium with a fresh medium containing this compound at the desired concentration. Incubate for 1-2 hours.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: Immediately after irradiation, replace the drug-containing medium with fresh medium and return the plates to a standard incubator (normoxic conditions). Incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and calculate the Sensitizer Enhancement Ratio (SER).
Protocol 2: In Vivo Xenograft Study with this compound and Hyperthermia
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., FSaIIC) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., control, radiation alone, this compound + radiation, hyperthermia + radiation, this compound + hyperthermia + radiation).
-
Drug Administration: Administer this compound (e.g., 1 g/kg) via intraperitoneal injection.
-
Hyperthermia Treatment: After a set time following drug administration (e.g., 30-60 minutes), anesthetize the mice and apply local hyperthermia to the tumor. Use a water bath or a dedicated hyperthermia system to maintain the tumor temperature at 43°C for 30-60 minutes.
-
Irradiation: Immediately following hyperthermia, irradiate the tumors with a single dose of radiation (e.g., 10-20 Gy).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a certain volume (e.g., 4 times the initial volume) minus the time for tumors in the control group to reach the same volume.
Protocol 3: Preparation of this compound and Paclitaxel Co-loaded PLGA Nanoparticles
This protocol is based on the oil-in-water (o/w) single emulsion solvent evaporation method.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (poly(lactic-co-glycolic acid)), paclitaxel, and this compound in an organic solvent such as dichloromethane (B109758) or acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess stabilizer and unencapsulated drugs.
-
Lyophilization: Lyophilize the nanoparticles to obtain a dry powder for storage and future use.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading efficiency, and in vitro drug release profile.
Signaling Pathways and Experimental Workflows
Diagram 1: Hypoxia-Induced Radioresistance and this compound's Mechanism of Action
Caption: Mechanism of this compound in hypoxic cells.
Diagram 2: Experimental Workflow for In Vitro Radiosensitization Study
References
Etanidazole in Cancer Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Etanidazole, a nitroimidazole hypoxic cell radiosensitizer. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution | Anhydrous this compound can transition to a less soluble monohydrate form in aqueous solutions, especially at concentrations exceeding its equilibrium solubility.[1] | The equilibrium solubility of this compound monohydrate in water is approximately 68.1 mg/mL.[1] For higher concentrations, consider using structure-based nucleation inhibitors like imidazole, ethanolamine, or diethanolamine (B148213) to stabilize the solution.[1] Autoclaving has also been shown to improve the physical stability of this compound solutions at 4°C.[1] |
| Inconsistent or lower-than-expected radiosensitization | The sensitizing effect of this compound can be cell-line dependent and is influenced by the radiation dose.[2] The drug's efficacy is more pronounced in cell lines with a low alpha/beta ratio in the linear-quadratic model of cell survival. Furthermore, the pH of the tumor microenvironment can affect its efficacy; for instance, a lower pH of 6.45 resulted in a reduced radiation dose modifying factor compared to a pH of 7.40 in one study. | It is crucial to characterize the radiation response of your cell line of interest. Consider that this compound primarily modifies the beta parameter of the linear-quadratic model, making it more effective in cells where this parameter is a significant contributor to cell kill. Also, be mindful of the pH in your in vitro experiments, as it can influence the drug's radiosensitizing ability. |
| Variability in tumor growth delay in in vivo studies | The effectiveness of this compound can be tumor model-dependent. For example, in one study, this compound potentiated the effects of radiation in intramuscular tumors but not in subcutaneous tumors, which was attributed to a smaller hypoxic fraction in the subcutaneous model. | Confirm the presence and extent of hypoxia in your tumor model using methods like hypoxia markers (e.g., EF5) to ensure it is a suitable model for studying a hypoxic cell sensitizer (B1316253). |
| Acquired resistance to this compound | While specific mechanisms of acquired resistance to this compound are not extensively detailed, general mechanisms of cancer drug resistance could apply. These can include alterations in drug targets, increased drug efflux, enhanced DNA repair mechanisms, and changes in cell signaling pathways that promote survival. | If acquired resistance is suspected, consider investigating changes in the expression of drug transporters, DNA repair proteins, or key survival signaling pathways. Combination therapies may also be explored to overcome resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hypoxic cell radiosensitizer. Under hypoxic (low oxygen) conditions, which are common in solid tumors, cancer cells are more resistant to radiation therapy. This compound selectively sensitizes these hypoxic cells to the cytotoxic effects of ionizing radiation. Its mechanism is thought to involve mimicking oxygen in "fixing" radiation-induced DNA damage, making it permanent and lethal to the cell. Additionally, it can deplete intracellular glutathione, a key antioxidant that protects cells from radiation-induced damage.
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in water, with an equilibrium solubility of 68.1 mg/mL for its monohydrate form. For cell culture experiments, it is typically dissolved in sterile water or a suitable buffer. Be aware that at higher concentrations, it may precipitate out of solution as it converts from the anhydrous to the less soluble monohydrate form.
Q3: What are the typical concentrations of this compound used in in vitro radiosensitization studies?
A3: The concentrations of this compound used in in vitro studies can vary depending on the cell line and experimental conditions. Some studies have used concentrations in the range of 5-500 µM for cytotoxicity and radiosensitization experiments. Another study reported a sensitizer enhancement ratio of 2.3 at a concentration of 5 mM in EMT6 cells under hypoxic conditions.
Q4: What is the main limitation of this compound observed in clinical trials?
A4: The primary dose-limiting toxicity of this compound in clinical trials is peripheral neuropathy. This adverse effect has limited the doses that can be safely administered to patients, which in turn may have impacted its overall clinical efficacy.
Q5: Can this compound be used in combination with chemotherapy?
A5: Yes, preclinical and clinical studies have explored the use of this compound in combination with chemotherapeutic agents. For example, it has been investigated with cisplatin (B142131) and cyclophosphamide. The rationale is that this compound may also sensitize hypoxic tumor cells to the effects of certain chemotherapy drugs.
Quantitative Data Summary
Table 1: Sensitizer Enhancement Ratios (SERs) of this compound in Preclinical Models
| Tumor Model/Cell Line | Experimental Condition | This compound Concentration/Dose | Sensitizer Enhancement Ratio (SER) / Dose Modification Factor (DMF) |
| EMT6 cells | In vitro, hypoxic | 5 mM | 2.3 |
| EMT6/KU tumors | In vivo | 200 mg/kg (intravenous) | 1.51 |
| FSaIIC tumor | In vivo | 1 g/kg | 1.47 |
| MDAH-MCa-4 tumors | In vivo | Tumor concentration: ~0.32 µmoles/g | 1.92 |
| MDAH-MCa-4 tumors | In vivo | Tumor concentration: ~0.21 µmoles/g | 1.69 |
| Human rectal adenocarcinoma (HRT18) | In vivo (xenograft) | 0.2 mg/gram body weight | 1.3 |
| Human rectal adenocarcinoma (HRT18) | In vivo (xenograft) | 0.4 mg/gram body weight | 1.5 |
Table 2: Tumor Growth Delay Induced by this compound in Combination Therapy
| Tumor Model | Treatment Regimen | Tumor Growth Delay (days) |
| FSaIIC murine fibrosarcoma | CDDP (5 mg/kg) + Hyperthermia (43°C, 30 min) + Radiation (3 Gy daily x 5) + ETA (0.5 g/kg) | ~33 |
| FSaIIC murine fibrosarcoma | CDDP (5 mg/kg) + Hyperthermia (43°C, 30 min) + Radiation (3 Gy daily x 5) + ETA (1 g/kg) | ~43 |
Key Experimental Protocols
Detailed Protocol: In Vitro Clonogenic Survival Assay for Radiosensitization by this compound
This protocol outlines the steps for assessing the radiosensitizing effect of this compound on an adherent cancer cell line using a clonogenic survival assay.
1. Cell Preparation and Seeding:
-
Culture the chosen cancer cell line to approximately 80-90% confluency in complete medium.
-
Harvest the cells using trypsinization and create a single-cell suspension.
-
Count the cells and determine the optimal seeding density to obtain 50-150 countable colonies in the control (untreated, non-irradiated) wells. This often requires a preliminary experiment.
-
Seed the appropriate number of cells into 6-well plates and incubate overnight to allow for cell attachment.
2. This compound Treatment and Hypoxia Induction:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
The following day, replace the medium in the plates with fresh medium containing the desired concentration of this compound or vehicle control.
-
To induce hypoxia, place the plates in a hypoxic chamber or a tri-gas incubator with low oxygen levels (e.g., <0.1% O2) for a specified period before irradiation (e.g., 2-4 hours).
3. Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
4. Post-Irradiation Incubation:
-
After irradiation, wash the cells with fresh medium to remove the this compound.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
5. Staining and Colony Counting:
-
Once colonies are of sufficient size (at least 50 cells), carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with a solution such as 100% methanol (B129727) or a 1:7 mixture of acetic acid and methanol.
-
Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
Carefully wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
6. Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment group = (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 50%) with and without this compound.
Visualizations
Caption: Mechanism of this compound in hypoxic tumor cells.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Enhancing Etanidazole Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing the efficacy of Etanidazole in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 2-nitroimidazole-based hypoxia-activated prodrug (HAP).[1] Its selective toxicity to hypoxic cells stems from a process called bioreductive activation. In low-oxygen environments, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group of this compound.[2][3] This reduction forms a reactive nitroso radical and subsequently a hydroxylamine (B1172632) intermediate. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound with the formation of superoxide, a process known as "futile cycling". However, under hypoxic conditions, the reactive intermediates can bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and radiosensitization.[2][4]
Q2: Why is this compound's efficacy dependent on tumor hypoxia?
A2: The selective activation of this compound in hypoxic conditions is the cornerstone of its therapeutic window. In normoxic (normal oxygen) tissues, molecular oxygen readily re-oxidizes the reduced this compound radical, preventing the formation of toxic metabolites and protecting healthy cells. This oxygen-dependent futile cycling ensures that the cytotoxic effects are primarily localized to the hypoxic regions commonly found in solid tumors. Therefore, the extent of tumor hypoxia is a critical determinant of this compound's efficacy.
Q3: What are the known toxicities associated with this compound?
A3: The dose-limiting toxicity of this compound is peripheral neuropathy. This is a cumulative toxicity that can manifest as sensory disturbances. Combining this compound with other neurotoxic agents, such as cisplatin (B142131), can increase the risk of developing peripheral neuropathy. Other reported toxicities include nausea, vomiting, and a transient cramping/arthralgia syndrome, particularly with continuous infusion protocols.
Q4: Can this compound be combined with therapies other than radiation?
A4: Yes, this compound has been investigated in combination with various chemotherapeutic agents. For instance, it has been studied with cisplatin and 5-fluorouracil (B62378) in esophageal cancer and with a multi-drug regimen (cisplatin, etoposide, cyclophosphamide, doxorubicin, and vincristine) in small-cell lung cancer. The rationale for these combinations is that this compound can sensitize hypoxic tumor cells, which are often resistant to traditional chemotherapy.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro radiosensitization effect. | 1. Inadequate hypoxia in the experimental setup.2. Incorrect drug concentration.3. Suboptimal drug incubation time.4. Cell line is resistant to this compound-mediated sensitization. | 1. Verify Hypoxia: Ensure your hypoxia chamber or incubator maintains a low oxygen level (e.g., <0.1% O₂). Use a hypoxia probe or indicator dye to confirm.2. Optimize Concentration: Perform a dose-response curve to determine the optimal this compound concentration for your cell line. Concentrations typically range from 100 µM to 1 mM.3. Adjust Incubation Time: The pre-incubation time before irradiation is crucial. Test different incubation times (e.g., 1-4 hours) to find the most effective window.4. Cell Line Characterization: Assess the expression of key reductases in your cell line, as low expression can lead to poor drug activation. Consider testing a different cell line known to be responsive to nitroimidazoles. |
| Poor in vivo efficacy despite good in vitro results. | 1. Insufficient tumor hypoxia in the animal model.2. Poor drug penetration into the tumor.3. Rapid drug clearance in vivo.4. Tumor model has a low fraction of hypoxic cells. | 1. Assess Tumor Hypoxia: Use hypoxia markers (e.g., pimonidazole (B1677889) staining, EF5) to confirm the presence and extent of hypoxia in your tumor model.2. Pharmacokinetic Analysis: Measure this compound concentrations in plasma and tumor tissue over time to assess drug delivery and clearance.3. Modify Dosing Regimen: Consider alternative administration routes (e.g., intratumoral injection) or dosing schedules (e.g., continuous infusion) to improve tumor drug exposure.4. Choose an Appropriate Model: Select a tumor model known to have a significant hypoxic fraction for testing hypoxia-activated prodrugs. |
| High variability in experimental results. | 1. Inconsistent levels of hypoxia between experiments.2. Variability in drug preparation and administration.3. Inconsistent timing of irradiation relative to drug administration. | 1. Standardize Hypoxia Induction: Calibrate and monitor your hypoxia equipment regularly. Ensure consistent cell density and media volume, as these can affect oxygen levels.2. Standardize Drug Handling: Prepare fresh this compound solutions for each experiment. Ensure accurate and consistent administration volumes and techniques.3. Precise Timing: Strictly adhere to the established timing between drug administration and irradiation for all experimental groups. |
| Observed neurotoxicity in animal models. | 1. This compound dose is too high.2. Combination with other neurotoxic agents.3. Animal strain is particularly sensitive. | 1. Dose Reduction: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.2. Evaluate Combination Effects: If using combination therapy, assess the neurotoxicity of each agent alone and in combination to identify synergistic toxicity.3. Monitor Animal Health: Closely monitor animals for signs of neurotoxicity (e.g., gait abnormalities, paralysis) and establish clear endpoints for euthanasia. |
Data Presentation
Table 1: In Vitro Radiosensitization Efficacy of this compound
| Cell Line | This compound Concentration (mM) | pH | Temperature (°C) | Sensitizer (B1316253) Enhancement Ratio (SER) | Reference |
| FSaIIC | 0.5 | 7.40 | 37 | 2.40 | |
| FSaIIC | 0.5 | 6.45 | 37 | 1.70 | |
| EMT6 | 5 | N/A | N/A | 2.3 | |
| CHO | 1 | N/A | 37 | 2.2 (at 80% survival) | |
| V79 | <2 | N/A | 37 | Higher at low radiation doses |
Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy
| Tumor Model | This compound Dose | Combination Therapy | Endpoint | Result | Reference |
| FSaIIC | 1 g/kg | 43°C Hyperthermia + Radiation | Radiation Dose Modifying Factor | 2.29 | |
| Tumor-bearing chick embryo | 1.0 mg | 8 Gy Radiation | Tumor Growth Suppression | 35% |
Table 3: Clinical Trial Data for this compound Combination Therapy
| Cancer Type | Treatment Regimen | Number of Patients | Key Outcomes | Reference |
| Esophageal Cancer | This compound + Radiotherapy + Cisplatin/5-FU | 32 | Pathologic complete response rate of 29%; increased risk of peripheral neuropathy with cisplatin. | |
| Small-Cell Lung Cancer | This compound + Radiotherapy + Chemotherapy (CAV/Cis-Etop) | 30 | Overall response rate of 96% (64% complete response); 2-year survival of 46%. | |
| Malignant Glioma | This compound + Accelerated Radiotherapy | 70 | Median survival of 1.1 years for GBM and 3.1 years for anaplastic astrocytoma. | |
| Head and Neck Carcinoma | This compound + Radiotherapy | 242 (randomized) | No significant improvement in local-regional control or survival compared to radiotherapy alone. |
Experimental Protocols
1. In Vitro Radiosensitization Assay
-
Objective: To determine the sensitizer enhancement ratio (SER) of this compound in a specific cancer cell line.
-
Methodology:
-
Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed cells into 6-well plates or other suitable culture vessels at a density that will result in approximately 50-100 colonies per plate after treatment.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator and equilibrate to the desired low oxygen concentration (e.g., <0.1% O₂) for at least 4 hours.
-
Drug Treatment: Prepare a stock solution of this compound and dilute it in pre-equilibrated hypoxic media to the desired final concentrations. Add the drug-containing media to the cells and incubate for a predetermined time (e.g., 2 hours) under hypoxic conditions. Include a vehicle control group.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing media with fresh, normoxic media and incubate the plates under standard conditions (21% O₂, 5% CO₂) for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the dose-response curves. The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
-
2. In Vivo Tumor Growth Delay Assay
-
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a mouse tumor model.
-
Methodology:
-
Animal Model: Use an appropriate mouse strain and tumor model (e.g., subcutaneous xenografts).
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Irradiation: At a specified time after drug administration, irradiate the tumors with a single or fractionated dose of radiation.
-
Continued Monitoring: Continue to monitor tumor growth until tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint size compared to the control group.
-
Mandatory Visualizations
Caption: Bioreductive activation of this compound under normoxic versus hypoxic conditions.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Simplified HIF-1α signaling pathway activated by hypoxia.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Etanidazole and Misonidazole as Hypoxic Cell Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable hypoxic cell radiosensitizers, etanidazole and its predecessor, misonidazole (B1676599). The development of these compounds has been a critical step in the ongoing effort to overcome tumor hypoxia, a significant factor in resistance to radiotherapy. Misonidazole, a first-generation 2-nitroimidazole, showed promise but was limited by significant neurotoxicity. This compound (SR-2508) was subsequently developed as a less lipophilic analogue with the aim of reducing this dose-limiting side effect. This guide will objectively compare their performance, supported by available experimental data, to inform future research and development in the field of radiosensitizers.
Performance and Efficacy
The primary measure of a radiosensitizer's efficacy is the Sensitizer Enhancement Ratio (SER), which quantifies the degree to which it increases the lethal effects of radiation on hypoxic cells. While direct comparative clinical trial data on SER is limited, preclinical studies offer valuable insights.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | Misonidazole | Source |
| Sensitizer Enhancement Ratio (SER) | 2.3 (at 5 mM, in vitro, EMT6 cells) | Data from direct comparative studies under identical conditions is limited. Generally considered effective but limited by toxicity in clinical use. | |
| Tumor Growth Delay | Showed significant tumor growth delay in murine fibrosarcoma models, with a greater effect than misonidazole at comparable or higher doses. | Demonstrated tumor growth delay in preclinical models, but clinical efficacy was often hampered by the inability to achieve optimal concentrations due to toxicity. |
It is important to note that while preclinical studies demonstrated the potential of both agents, clinical trials with misonidazole were largely disappointing due to its neurotoxicity, which prevented the administration of doses high enough to achieve a significant therapeutic benefit. This compound was developed to address this limitation, and while it showed reduced toxicity, large clinical trials in head and neck and prostate cancers did not demonstrate a significant improvement in patient outcomes when added to conventional radiotherapy.
Toxicity Profiles
The dose-limiting toxicity for both misonidazole and this compound is peripheral neuropathy. This compound's lower lipophilicity was intended to reduce its penetration into the nervous system, thereby decreasing neurotoxicity.
Table 2: Comparative Toxicity
| Toxicity Parameter | This compound | Misonidazole | Source |
| Dose-Limiting Toxicity | Peripheral sensory neuropathy | Peripheral sensory neuropathy, central neuropathy | |
| Incidence of Peripheral Neuropathy | A phase III study reported a 22% incidence of peripheral neuropathies. | Clinical trials reported a moderate incidence of mild peripheral neuropathy and a low incidence of more severe peripheral or central neuropathy. | |
| Other Common Toxicities | Nausea and vomiting | Nausea and vomiting | |
| Tolerability | Doses three times higher than with misonidazole were deliverable with fewer peripheral neuropathies observed in a phase I study. | Tolerability limited by neurotoxicity, restricting the total dose that could be administered. |
Pharmacokinetic Properties
The difference in the chemical structures of this compound and misonidazole directly impacts their pharmacokinetic profiles, particularly their distribution and elimination, which in turn influences their toxicity.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Misonidazole | Source |
| Lipophilicity (Octanol/Water Partition Coefficient) | 0.040 | Higher than this compound (less hydrophilic) | |
| Half-life (t½) | Shorter plasma half-life than misonidazole in dogs, but not in mice. Human data from direct comparative trials is not readily available. | Plasma half-life of five to ten hours in humans. | |
| Elimination | Primarily eliminated by renal clearance. | Eliminated mainly by metabolism. | |
| Tissue Penetration | Slower penetration into nervous tissues due to lower lipophilicity. | Readily penetrates nervous tissues. |
Mechanism of Action
Both this compound and misonidazole are 2-nitroimidazoles that act as oxygen mimetics. Their mechanism of action is initiated by bioreduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that "fix" radiation-induced DNA damage, making it irreparable.
Under normal oxygen conditions, the initial reduction product is rapidly re-oxidized, preventing the formation of toxic metabolites and protecting healthy, well-oxygenated tissues. In hypoxic tumor cells, however, the reduction process continues, leading to the formation of reactive species that bind to cellular macromolecules, including DNA. This process ultimately enhances the cell-killing effect of radiation. The reduction of these compounds can also lead to the generation of reactive oxygen species (ROS), further contributing to DNA damage.
Comparative Efficacy of Etanidazole and Pimonidazole: A Guide for Researchers
In the landscape of cancer therapeutics, particularly in conjunction with radiotherapy, the efficacy of hypoxic cell radiosensitizers is of paramount importance. Among these, the 2-nitroimidazole (B3424786) compounds Etanidazole (SR-2508) and Pimonidazole (B1677889) (Ro 03-8799) have been extensively studied. This guide provides a detailed, data-driven comparison of their performance as both hypoxia markers and radiosensitizers, intended for researchers, scientists, and drug development professionals.
Quantitative Performance Data
The following tables summarize the comparative efficacy of this compound and Pimonidazole from preclinical studies, focusing on their radiosensitizing effects in various tumor models.
Table 1: Comparative Radiosensitizing Efficacy in Murine Tumors
| Compound | Tumor Model | Assay | Drug Concentration in Tumor (µmoles/g) | Dose Modification Factor (DMF) / Sensitizer Enhancement Ratio (SER) | 95% Confidence Interval |
| Pimonidazole | EMT6/SF | Excision Assay | Similar to this compound | Similar to this compound | N/A |
| SCC-VII/SF | Excision Assay | Similar to this compound | Similar to this compound | N/A | |
| SCC-VII/SF | Growth Delay Assay | Not specified | No radiosensitization observed | N/A | |
| MDAH-MCa-4 | Single Dose TCD50 | ~ 0.36 | 1.56 | 1.40-1.74 | |
| This compound | EMT6/SF | Excision Assay | Similar to Pimonidazole | Similar to Pimonidazole | N/A |
| SCC-VII/SF | Excision Assay | Similar to Pimonidazole | Similar to Pimonidazole | N/A | |
| MDAH-MCa-4 | Single Dose TCD50 | ~ 0.32 | 1.92 | 1.59-2.32 | |
| MDAH-MCa-4 | Single Dose TCD50 | ~ 0.21 | 1.69 | 1.46-1.96 |
Data sourced from a comparative study on murine tumors.[1]
Table 2: Radiosensitization in Human Tumor Xenografts (HRT18 - Rectal Adenocarcinoma)
| Compound/Combination | Dose (mg/g body weight) | Mean Sensitizer Enhancement Ratio (SER) |
| Pimonidazole | 0.1 | 1.3 |
| This compound | 0.2 | 1.3 |
| Pimonidazole + this compound | 0.1 + 0.2 | 1.5 |
| Pimonidazole | 0.2 | 1.5 |
| This compound | 0.4 | 1.5 |
| Pimonidazole + this compound | 0.2 + 0.4 | 1.8 |
Data from a study on human tumor xenografts. Notably, no significant radiosensitizing effect was observed on the Na11+ melanoma xenograft model with either drug, alone or in combination.[2]
Mechanism of Action and Hypoxia Detection
Both this compound and Pimonidazole are 2-nitroimidazole compounds that are selectively reduced in hypoxic cells. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, particularly thiol-containing proteins.[3] This "trapping" mechanism is the basis for their use as hypoxia markers. The extent of binding is directly proportional to the degree of hypoxia.[3][4]
Pimonidazole has been widely adopted as a gold-standard for the immunohistochemical detection of hypoxia in tumor sections. While this compound shares the same fundamental mechanism, its use as a direct immunohistochemical hypoxia marker is less documented in the literature compared to Pimonidazole. However, radiolabeled forms of this compound, such as [18F]fluorothis compound, have been developed for PET imaging of hypoxic regions.
Experimental Protocols
Protocol 1: In Vivo Hypoxia Detection with Pimonidazole
This protocol outlines a standard procedure for labeling hypoxic cells in tumor-bearing mice for subsequent immunohistochemical analysis.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Mice bearing tumors of interest
-
Tissue fixation and embedding reagents (e.g., formalin, paraffin, or OCT compound)
-
Primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole)
-
Secondary antibodies and detection reagents (if necessary)
-
Fluorescence microscope
Procedure:
-
Pimonidazole Administration: Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline. Inject the solution intravenously (tail vein) into tumor-bearing mice at a dose of 60 mg/kg.
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes.
-
Tissue Harvest and Fixation: Euthanize the mice and excise the tumors and other tissues of interest. Fix the tissues appropriately for either frozen or paraffin-embedded sectioning.
-
Immunohistochemistry:
-
Section the fixed tissues (e.g., 5-10 µm thick).
-
Perform immunohistochemical staining using a primary antibody specific for pimonidazole-protein adducts.
-
If the primary antibody is not directly conjugated, use a suitable fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
-
Imaging: Visualize and quantify the fluorescent signal using a fluorescence microscope. The intensity and distribution of the signal correspond to the level and location of hypoxia within the tissue.
Protocol 2: Comparative Radiosensitization Study in a Murine Tumor Model (TCD50 Assay)
This protocol describes a general workflow for comparing the radiosensitizing efficacy of this compound and Pimonidazole using a tumor control dose 50 (TCD50) assay, which determines the radiation dose required to control 50% of the tumors.
Materials:
-
Tumor-bearing mice (e.g., C3H mice with MDAH-MCa-4 tumors)
-
This compound and Pimonidazole
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant tumor cells into the desired site (e.g., flank) of the mice and allow the tumors to grow to a specified size.
-
Drug Administration:
-
Divide the mice into control (radiation only) and experimental groups (drug plus radiation).
-
Administer this compound or Pimonidazole at desired doses. The timing of administration relative to irradiation is critical and should be based on pharmacokinetic data to ensure peak tumor concentration at the time of irradiation.
-
-
Irradiation:
-
Irradiate the tumors with a range of single or fractionated radiation doses.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., daily or every other day) for a defined period (e.g., 90-120 days).
-
A tumor is considered "controlled" if it does not regrow to its original size within the observation period.
-
-
TCD50 Determination:
-
For each treatment group, calculate the percentage of controlled tumors at each radiation dose.
-
Determine the TCD50 value for each group using appropriate statistical methods (e.g., logit analysis).
-
-
Dose Modification Factor (DMF) Calculation:
-
Calculate the DMF as the ratio of the TCD50 for the radiation-only group to the TCD50 for the drug-plus-radiation group. A DMF greater than 1 indicates a radiosensitizing effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to this compound and Pimonidazole.
References
- 1. A comparison of radiosensitization by this compound and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitivity and Capacity to Recover from Radiation-Induced Damage in Pimonidazole-Unlabeled Intratumor Quiescent Cells Depend on p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-dose clinical tolerance and pharmacokinetics of the combined radiosensitizers, Ro 03-8799 (pimonidazole) and SR 2508 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxic cell sensitization: low-dose intrinsic radiosensitivity is predictive for this compound efficacy in a panel of human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Etanidazole and Other Nitroimidazole Drugs for Researchers
This guide provides a comprehensive comparison of Etanidazole with other notable nitroimidazole drugs, including Metronidazole (B1676534), Tinidazole (B1682380), and Nimorazole. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, performance data from experimental studies, and relevant protocols.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole (B134444) ring bearing a nitro group. This chemical moiety is central to their biological activity, which spans antimicrobial and radiosensitizing effects. While drugs like Metronidazole and Tinidazole are mainstays in treating anaerobic and protozoal infections, others, such as this compound and Nimorazole, have been primarily investigated as adjuncts to cancer radiotherapy to enhance its efficacy in hypoxic tumors.
Mechanism of Action
The biological effects of nitroimidazoles are contingent on the reductive activation of their nitro group.
Antimicrobial Nitroimidazoles (e.g., Metronidazole, Tinidazole): These drugs are selectively toxic to anaerobic microorganisms.[1][2] In the low-redox environment of these organisms, the nitro group is reduced by electron transport proteins like ferredoxin, generating highly reactive nitro radicals.[1][2] These radicals induce oxidative stress and bind to DNA, causing strand breaks and leading to cell death.[1]
Radiosensitizing Nitroimidazoles (e.g., this compound, Nimorazole): In the context of cancer therapy, these agents act as "oxygen mimetics" in hypoxic tumor cells, which are notoriously resistant to radiation therapy. Under hypoxic conditions, these drugs are reduced to reactive intermediates that can "fix" radiation-induced DNA damage, making it permanent and irreparable. This compound's mechanism is further distinguished by its ability to deplete intracellular glutathione (B108866) (GSH), a key antioxidant, thereby increasing the susceptibility of cancer cells to radiation-induced oxidative damage.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nitroimidazole Radiosensitization in Hypoxic Cancer Cells
The following diagram illustrates the general mechanism by which nitroimidazole radiosensitizers enhance radiation-induced DNA damage in hypoxic tumor cells.
Caption: General signaling pathway of nitroimidazole radiosensitization.
Experimental Workflow for In Vitro Radiosensitization (Clonogenic Survival Assay)
This diagram outlines the key steps in a clonogenic survival assay, the gold standard for assessing the efficacy of radiosensitizers.
Caption: Workflow for in vitro radiosensitization (clonogenic assay).
Quantitative Performance Comparison
Radiosensitizing Efficacy
The Sensitizer (B1316253) Enhancement Ratio (SER) is a key metric for quantifying the effectiveness of a radiosensitizer. It is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required for the same effect with the sensitizer. A higher SER indicates greater radiosensitizing efficacy.
| Drug | Cell Line | Concentration | SER (at 1% Survival) | Reference |
| This compound | SCCVII | 0.5 mM | ~1.7 | |
| This compound | EMT6 | 5 mM | 2.3 | |
| Nimorazole | SCCVII | 0.5 mM | 1.40 | |
| Nimorazole | SCCVII | 1 mM | 1.45 | |
| Misonidazole | C3H mammary carcinoma | 0.3 mg/g | ~1.3 | |
| KU-2285 | SCCVII | 0.5 mM | 1.75 | |
| KU-2285 | SCCVII | 1 mM | 1.95 |
Note: SER values can vary significantly depending on the cell line, drug concentration, radiation dose, and experimental conditions.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC indicates greater potency.
| Drug | Organism | MIC (µg/mL) | Reference |
| This compound | Trypanosoma cruzi (amastigotes in Vero cells) | IC50: 40 µM (~8.6 µg/mL) | |
| Metronidazole | Bacteroides fragilis | 0.25 - 8 | |
| Metronidazole | Clostridium perfringens | - | |
| Metronidazole | Trichomonas vaginalis (susceptible) | MICs of 3.2 µM (~0.55 µg/mL) | |
| Metronidazole | Giardia lamblia (susceptible) | MICs of 6.3 µM (~1.1 µg/mL) | |
| Tinidazole | Bacteroides fragilis | 0.25 - 4 | |
| Tinidazole | Trichomonas vaginalis | - | |
| Nimorazole | Gram-negative anaerobic bacilli | Geometric Mean MIC: 1.05 |
Note: Direct comparative studies of the antimicrobial activity of this compound against a broad range of anaerobic bacteria are limited.
Pharmacokinetic Properties
| Parameter | This compound | Nimorazole | Metronidazole | Tinidazole |
| Half-life (t½) | ~5-6 hours | ~3.1 hours | ~8 hours | ~12-14 hours |
| Bioavailability (Oral) | Poor | Good | >90% | ~100% |
| Protein Binding | Low | Low | <20% | ~12% |
| Primary Route of Elimination | Renal | Hepatic metabolism, renal excretion | Hepatic metabolism, renal excretion | Hepatic metabolism, renal excretion |
Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
Objective: To determine the ability of a compound to enhance radiation-induced cell killing.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Nitroimidazole compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hypoxic chamber (e.g., with 1% O₂)
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-10,000, depending on the radiation dose) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Prepare a stock solution of the nitroimidazole compound. Dilute the stock to the desired final concentrations in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Hypoxia Induction: Place the plates in a hypoxic chamber for a specified period (e.g., 4-6 hours) to allow the cells to become hypoxic and the drug to be taken up.
-
Irradiation: Remove the plates from the hypoxic chamber and immediately irradiate them with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh complete medium and return the plates to a standard cell culture incubator (37°C, 5% CO₂).
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Stain the colonies with crystal violet solution for 30 minutes. Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the non-irradiated control.
-
Surviving Fraction (SF): (Number of colonies formed after irradiation) / (Number of cells seeded x PE / 100).
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate survival curves for cells treated with and without the drug.
-
Sensitizer Enhancement Ratio (SER): Determine the radiation dose required to reduce the surviving fraction to a specific level (e.g., 10%) for both the control and drug-treated cells. SER = (Dose for control) / (Dose for drug-treated).
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or protozoal strains of interest
-
Appropriate liquid growth medium (e.g., Brucella broth for anaerobes)
-
Nitroimidazole compounds (e.g., Metronidazole, Tinidazole)
-
96-well microtiter plates
-
Anaerobic chamber or system
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Drug Dilution Series: Prepare a serial two-fold dilution of each nitroimidazole compound in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubation: For anaerobic organisms, place the microtiter plates in an anaerobic chamber or use an anaerobic jar system. Incubate at 37°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration in the first well that appears clear or has an OD similar to the sterility control.
Conclusion
This compound and Nimorazole are primarily distinguished by their roles as hypoxic cell radiosensitizers, with this compound's additional mechanism of glutathione depletion potentially offering a distinct advantage in overcoming cellular resistance to oxidative stress. In contrast, Metronidazole and Tinidazole are potent antimicrobial agents with well-established efficacy against anaerobic bacteria and protozoa. The choice of a particular nitroimidazole for research or clinical development depends critically on the intended application. For enhancing radiotherapy, this compound and Nimorazole are the drugs of interest, with their comparative efficacy likely being tumor-type dependent. For treating anaerobic infections, the superior pharmacokinetic profile and longer half-life of Tinidazole may offer advantages over Metronidazole in certain clinical scenarios. This guide provides a foundational comparison to aid researchers in selecting the appropriate nitroimidazole for their specific investigational needs.
References
Etanidazole in Combination with Radiotherapy: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial results for Etanidazole, a hypoxic cell sensitizer, when used in conjunction with radiotherapy. The data presented is synthesized from key clinical studies to offer an objective overview of its efficacy and toxicity profile across different cancer types.
Comparative Efficacy and Toxicity of this compound
The following tables summarize the quantitative data from major clinical trials investigating the addition of this compound to standard radiotherapy regimens.
Head and Neck Squamous Cell Carcinoma
| Trial Identifier | Treatment Arms | N | 2-Year Loco-regional Control | 2-Year Overall Survival | Key Toxicity (Peripheral Neuropathy) |
| RTOG 85-27 [1] | RT alone vs. RT + this compound | 504 | 40% vs. 40% | 41% vs. 43% (p=0.65) | 18% Grade 1, 5% Grade 2 (this compound arm) |
| European Randomized Trial [2] | RT alone vs. RT + this compound | 374 | 53% vs. 53% (p=0.93) | 54% vs. 54% (p=0.99) | 28% Grade 1-3 (this compound arm) vs. 3% Grade 1 (RT alone)[3] |
Prostate Adenocarcinoma
| Trial Identifier | Treatment Arms | N | Efficacy Outcome | Key Toxicity (Grade 4 or 5) |
| RTOG 90-20 [4] | RT + this compound | 36 | Complete Clinical Response (PSA < 4 ng/ml): 56% at 12 months. 3-Year Relapse-Free Survival (PSA < 4 ng/ml): 13% | None reported |
Experimental Protocols
RTOG 85-27: Locally Advanced Head and Neck Carcinoma[1]
-
Objective: To determine the efficacy and toxicity of this compound combined with conventional radiotherapy.
-
Patient Population: 521 patients with Stage III or IV head and neck squamous cell carcinomas.
-
Randomization: Patients were randomized to receive either radiotherapy alone or radiotherapy plus this compound.
-
Radiotherapy Regimen: Conventional radiotherapy with a total dose ranging from 66 Gy in 33 fractions to 74 Gy in 37 fractions, administered 5 fractions per week.
-
This compound Regimen: 2.0 g/m² administered intravenously three times a week for a total of 17 doses.
European Randomized Trial: Head and Neck Carcinoma
-
Objective: To evaluate the efficacy and toxicity of this compound combined with radiotherapy.
-
Patient Population: 374 patients with head and neck squamous cell carcinoma from 27 European centers.
-
Randomization: Patients were randomized to receive either radiotherapy alone or radiotherapy plus this compound.
-
Radiotherapy Regimen: Conventional radiotherapy with a total dose between 66 Gy in 33 fractions and 74 Gy in 37 fractions, administered 5 fractions per week.
-
This compound Regimen: 2 g/m² administered three times weekly for 17 doses.
RTOG 90-20: Locally Advanced Prostate Cancer
-
Objective: To evaluate the effect of this compound on locally advanced adenocarcinoma of the prostate treated with concurrent external beam irradiation.
-
Patient Population: 36 patients with biopsy-proven, locally advanced (T2b, T3, T4) adenocarcinoma of the prostate.
-
Radiotherapy Regimen: Standard four-field whole pelvis treatment to 45-50 Gy, followed by a cone down to a minimum total dose to the prostate of 66 Gy at 1.8-2.0 Gy/fraction over 6.5-7.5 weeks.
-
This compound Regimen: 1.8 g/m² administered three times a week for a total of 19 doses (34.2 g/m² total).
Mechanism of Action and Signaling Pathways
This compound is a 2-nitroimidazole (B3424786) compound that acts as a hypoxic cell radiosensitizer. Its mechanism of action is primarily attributed to its ability to mimic oxygen in stabilizing radiation-induced DNA damage in hypoxic tumor cells, which are typically resistant to radiotherapy. A key biochemical effect of this compound is the depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant.
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
The depletion of glutathione by this compound has further downstream consequences on cellular signaling pathways that contribute to its radiosensitizing effect. Reduced intracellular GSH levels can lead to the inhibition of the transcription factor NF-κB and the activation of the c-Jun N-terminal kinase (JNK) pathway, both of which can promote apoptosis.
Caption: Generalized workflow for the cited randomized clinical trials.
References
- 1. Results of an RTOG phase III trial (RTOG 85-27) comparing radiotherapy plus this compound with radiotherapy alone for locally advanced head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a European randomized trial of this compound combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First analysis of tumor regression for the European randomized trial of this compound combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a phase II trial of external beam radiation with this compound (SR 2508) for the treatment of locally advanced prostate cancer (RTOG Protocol 90-20) - PubMed [pubmed.ncbi.nlm.nih.gov]
Etanidazole's Mechanism of Action: A Comparative Analysis in Diverse Cell Lines
For Immediate Release
This guide provides a comparative analysis of the hypoxia-activated prodrug Etanidazole, validating its mechanism of action across various cell lines and benchmarking its performance against other notable hypoxia-targeting agents, Misonidazole (B1676599) and Tirapazamine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to aid in the evaluation and application of these compounds in cancer research.
Introduction to Hypoxia-Activated Prodrugs
Tumor hypoxia, a state of low oxygen tension in regions of solid tumors, is a significant factor in the resistance of cancers to conventional therapies like radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these low-oxygen conditions, leading to targeted cytotoxicity in the otherwise resistant hypoxic tumor cells. This compound, a second-generation 2-nitroimidazole, was developed to improve upon the efficacy and reduce the toxicity of its predecessor, Misonidazole. Tirapazamine, a benzotriazine di-N-oxide, represents a different class of HAP with a distinct mechanism of action. This guide delves into the experimental validation of this compound's mechanism and compares its performance with these key alternatives.
Mechanism of Action: A Comparative Overview
This compound and other nitroimidazoles function as hypoxic cell sensitizers, primarily by increasing the sensitivity of hypoxic tumor cells to radiation therapy. Their mechanism is initiated by a process of bioreductive activation.
Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 reductase, donate an electron to the nitro group of the imidazole (B134444) ring. In the presence of oxygen, this electron is readily transferred to oxygen, regenerating the parent compound in a futile cycle. However, in the absence of sufficient oxygen, the nitro radical anion undergoes further reduction to form reactive intermediates, including nitroso, hydroxylamine, and amine derivatives. These reduced species are highly reactive and can interact with cellular macromolecules.
One of the key downstream effects is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. By reacting with GSH, the activated this compound reduces the cell's capacity to scavenge free radicals, including those generated by ionizing radiation. This depletion of GSH is a significant contributor to the radiosensitizing effect.
Furthermore, the reactive intermediates of this compound can directly cause cellular damage. Studies have shown that this compound enhances the frequency of radiation-induced DNA double-strand breaks (DSBs) in certain cell lines, such as HL60 human myeloid leukemia cells[1]. This direct interaction with DNA or with proteins involved in DNA repair amplifies the cytotoxic effects of radiation.
In contrast, Tirapazamine is also a bioreductive drug, but its activation leads to the formation of an oxidizing radical that primarily induces DNA single- and double-strand breaks, as well as base damage, independent of radiation. This direct cytotoxic effect under hypoxia is a key differentiator from the primary radiosensitizing role of nitroimidazoles.
The cellular response to hypoxia is largely governed by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. While this compound's action is dependent on the hypoxic environment that stabilizes HIF-1α, it does not directly target the HIF-1α protein itself. Instead, it exploits the reductive environment that is a hallmark of HIF-1α-active cells.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of this compound and its alternatives in various cell lines based on key metrics of hypoxic cell sensitization and cytotoxicity.
Table 1: Sensitizer Enhancement Ratio (SER) of Hypoxic Radiosensitizers
The Sensitizer Enhancement Ratio (SER) is a measure of how much a drug enhances the cell-killing effect of radiation under hypoxic conditions. It is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
| Cell Line | Drug | Concentration | SER | Reference |
| EMT6 (murine mammary sarcoma) | This compound | - | ~1.7 | [2] |
| EMT6 (murine mammary sarcoma) | Misonidazole | - | ~1.7 | [2] |
| CHO (Chinese Hamster Ovary) | This compound | 0.75 mM | 1.6 | [3] |
| CHO (Chinese Hamster Ovary) | Misonidazole | 0.5 mM | 1.6 | [3] |
| CHO (Chinese Hamster Ovary) | Pimonidazole | 0.08 mM | 1.6 | |
| V79 (Chinese Hamster Lung) | This compound | 5 mM | 2.3 | |
| Human Tumor Cell Lines (Panel of 6) | This compound | - | Varies by cell line |
Note: SER values can vary based on the radiation dose and the specific experimental conditions. The concentrations listed are those required to achieve a SER of 1.6 in CHO cells.
Table 2: Hypoxic Cytotoxicity of Tirapazamine
Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the drug concentration required to produce a certain level of cell death under aerobic conditions to the concentration required for the same effect under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
| Cell Line | Drug | HCR | Reference |
| HT29 (human colon carcinoma) | Tirapazamine | >100 | |
| SiHa (human cervical carcinoma) | Tirapazamine | >100 | |
| FaDu (human pharyngeal squamous carcinoma) | Tirapazamine | >100 | |
| A549 (human lung carcinoma) | Tirapazamine | >100 | |
| SCCVII (murine squamous cell carcinoma) | Tirapazamine | 50-200 | |
| EMT6 (murine mammary sarcoma) | Tirapazamine | 50-200 | |
| RIF-1 (murine radiation-induced fibrosarcoma) | Tirapazamine | 50-200 | |
| HT1080 (human fibrosarcoma) | Tirapazamine | - |
Note: While direct HCR values for this compound are not the primary measure of its efficacy (as it is mainly a radiosensitizer), it does exhibit some hypoxic cytotoxicity, though generally less potent than Tirapazamine.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents or radiation.
Objective: To determine the fraction of cells surviving a treatment that are capable of producing a colony.
Methodology:
-
Cell Plating: Single-cell suspensions are prepared from exponentially growing cultures. Cells are counted, and a known number of cells are seeded into petri dishes or multi-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-150) at the end of the experiment.
-
Hypoxic Conditions: For experiments involving hypoxia, the plated cells are placed in a hypoxic chamber or incubator with a controlled low-oxygen atmosphere (e.g., <0.1% O₂) for a specified duration before and during drug treatment and/or irradiation.
-
Drug Treatment and Irradiation: this compound or other test compounds are added to the cell culture medium at the desired concentrations. For radiosensitization studies, cells are irradiated with varying doses of X-rays using a calibrated irradiator.
-
Incubation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Staining and Counting: The colonies are fixed with a solution such as methanol/acetic acid and stained with a dye like crystal violet. A colony is typically defined as a cluster of at least 50 cells. The number of colonies is counted manually or using an automated colony counter.
-
Data Analysis: The Plating Efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) x 100%. The Surviving Fraction (SF) for each treatment dose is calculated as (number of colonies formed after treatment) / (number of cells seeded x PE). Survival curves are then generated by plotting the log of the SF against the radiation dose or drug concentration. The Sensitizer Enhancement Ratio (SER) is determined from these curves.
Glutathione (GSH) Depletion Assay
This assay quantifies the amount of reduced glutathione in cells, providing insight into the oxidative stress induced by the treatment.
Objective: To measure the intracellular concentration of GSH after exposure to this compound or other compounds.
Methodology:
-
Cell Treatment: Cells are cultured and treated with the test compounds under normoxic or hypoxic conditions for various time points.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer, often containing an acid like metaphosphoric acid or sulfosalicylic acid to precipitate proteins and preserve GSH.
-
GSH Quantification: The GSH concentration in the cell lysate is determined using a colorimetric or fluorometric assay. A common method is the DTNB-GSSG reductase recycling assay:
-
GSH in the sample reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and oxidized glutathione (GSSG).
-
Glutathione reductase and NADPH are added to the reaction to recycle GSSG back to GSH.
-
The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: A standard curve is generated using known concentrations of GSH. The GSH concentration in the samples is then calculated from the standard curve and typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., Bradford or BCA assay).
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, in individual cells.
Objective: To quantify the extent of DNA damage induced by this compound (in combination with radiation) or Tirapazamine.
Methodology:
-
Cell Preparation and Treatment: Cells are treated with the test compounds and/or radiation under the desired oxygen conditions.
-
Embedding in Agarose (B213101): A suspension of single cells is mixed with low-melting-point agarose and spread onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA with strand breaks migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid "head."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the tail relative to the head. Common parameters include tail length, tail moment (tail length × percentage of DNA in the tail), and percentage of DNA in the tail. An increase in these parameters indicates a higher level of DNA damage.
Visualizations
Bioreductive Activation of this compound
Caption: Bioreductive activation pathway of this compound under hypoxic versus normoxic conditions.
Experimental Workflow for Clonogenic Survival Assay
Caption: A streamlined workflow for conducting a clonogenic survival assay.
Logical Relationship of this compound's Action
Caption: The logical cascade of events in this compound's mechanism of action.
Conclusion
This compound's mechanism of action as a hypoxic cell radiosensitizer is well-validated, proceeding through bioreductive activation under hypoxic conditions to generate reactive intermediates that deplete cellular glutathione and enhance radiation-induced DNA damage. Comparative data, although not always from direct head-to-head studies, suggest that while this compound and its predecessor Misonidazole have similar radiosensitizing efficiencies in some cell lines, this compound offers a better toxicity profile. Tirapazamine, operating through a different mechanism of direct hypoxic cytotoxicity by inducing DNA damage, shows high selectivity for hypoxic cells. The choice between these agents depends on the therapeutic strategy: this compound is an adjunct to radiation therapy, while Tirapazamine can act as a standalone hypoxic cytotoxin or in combination with radiation or chemotherapy. The provided data and protocols serve as a valuable resource for the rational design and interpretation of studies involving these important anticancer agents.
References
- 1. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiosensitizing and cytotoxic effects of nitroimidazoles in CHO cells expressing elevated levels of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Predictive Value of [18F]FETA PET in Etanidazole Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapies targeting tumor hypoxia, a key driver of treatment resistance, necessitates robust predictive biomarkers to identify patients most likely to benefit. Etanidazole, a nitroimidazole-based hypoxia-activated prodrug (HAP), and [18F]Fluorothis compound ([18F]FETA) PET, a non-invasive imaging technique to visualize tumor hypoxia, are intrinsically linked by their shared mechanism of action. This guide provides a comprehensive comparison of [18F]FETA PET's performance with other alternatives in predicting the efficacy of this compound therapy, supported by experimental data.
Introduction to Hypoxia-Activated Prodrugs and Imaging
Tumor hypoxia, or low oxygen levels, is a common feature of solid tumors and is associated with resistance to conventional therapies like radiation and chemotherapy.[1] Hypoxia-activated prodrugs are designed to be selectively activated under hypoxic conditions, leading to targeted cell killing.[2] this compound is one such drug that has been investigated for its potential to radiosensitize hypoxic tumor cells.[3]
The success of HAP therapies hinges on accurate patient selection, as not all tumors exhibit significant hypoxia.[1] Positron Emission Tomography (PET) with specific radiotracers has emerged as a leading non-invasive method to quantify tumor hypoxia.[4] Nitroimidazole-based PET tracers, such as [18F]FETA, are particularly relevant as they share a similar mechanism of bioreductive activation under hypoxia as nitroimidazole-based drugs like this compound.[5]
[18F]FETA PET: A Promising Biomarker for Hypoxia
[18F]FETA is a 2-nitroimidazole (B3424786) derivative that, like this compound, is reduced and trapped in hypoxic cells. This selective retention allows for the visualization and quantification of hypoxic regions within a tumor using PET imaging.[5][6] Preclinical studies have validated [18F]FETA as a marker for tumor hypoxia, demonstrating a positive correlation between tracer uptake and low partial pressure of oxygen (pO2) values.[7][8]
Comparative Analysis of Hypoxia PET Tracers
While [18F]FETA shows promise, several other PET tracers for hypoxia imaging have been developed and investigated. The table below summarizes key quantitative data from preclinical and clinical studies, comparing [18F]FETA with other prominent nitroimidazole-based tracers.
Table 1: Quantitative Comparison of Hypoxia PET Tracers
| Tracer | Key Quantitative Findings | Reference Study |
| [18F]FETA | - 60-min tumor/muscle ratios positively correlated with the percentage of pO2 values <5 mmHg (r=0.805, P=0.027).[7][8] - Selectively retained by RIF-1 cells under hypoxia compared to air (3.4- to 4.3-fold increase at 60-120 min).[7][8] - Fewer metabolites compared to [18F]FMISO (15% vs. 57% in urine at 4h post-injection).[5][9] | Barthel et al., 2004[7][8]; Rasey et al., 1999[5][9] |
| [18F]FMISO | - Considered the "gold standard" for hypoxia imaging, but has slower clearance and lower tumor-to-background ratios compared to newer agents.[4] - Tumor-to-blood ratios increase over time, often requiring delayed imaging (e.g., 4 hours post-injection).[9] | Various sources[4][9] |
| [18F]FAZA | - Demonstrates better tumor-to-background ratios than [18F]FMISO due to its hydrophilic nature and faster clearance.[10][11] - A pre-treatment tumor-to-background ratio ≥ 3.59 was predictive of a worse radiotherapy response in an esophageal adenocarcinoma xenograft model (sensitivity 92.3%, specificity 71.4%).[10][11] | Tran et al., 2018[10][11] |
| [18F]HX4 | - Another hydrophilic 2-nitroimidazole tracer with favorable kinetics. - High spatial reproducibility observed in preclinical models.[12] | Various sources[12] |
| [18F]EF5 | - Can be used to monitor early response to hypoxia-activated prodrugs like SN30000.[13][14] - A significant decrease in [18F]EF5 uptake was observed in tumors treated with SN30000.[13][14] | Chitneni et al., 2013[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in this guide.
[18F]FETA PET Imaging in a Preclinical Setting
This protocol is based on the methodology described by Barthel et al. (2004).[7][8]
-
Animal Model: Female BALB/c nude mice bearing human breast cancer (MCF-7) or other tumor xenografts.
-
Radiotracer Administration: Intravenous injection of approximately 5.55 MBq of [18F]FETA.
-
PET Imaging:
-
Dynamic PET scans are acquired for 60 minutes post-injection using a dedicated small-animal PET scanner.
-
For static imaging, a 30-minute scan can be performed starting at 60 minutes post-injection.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a reference tissue (e.g., muscle).
-
Tumor-to-muscle (T/M) ratios are calculated from the mean standardized uptake values (SUVmean) within the ROIs.
-
-
Correlative Analysis: Tumor hypoxia is independently verified using pO2 measurements with an Eppendorf electrode or by immunohistochemical staining for hypoxia markers (e.g., pimonidazole, HIF-1α).
In Vitro [18F]FETA Uptake Assay
This protocol is adapted from the work of Rasey et al. (1999).[5][9]
-
Cell Culture: Tumor cell lines (e.g., V79, EMT6) are cultured under both normoxic (21% O2) and hypoxic (<10 ppm O2) conditions.
-
Radiotracer Incubation: Cells are incubated with [18F]FETA for various time points (e.g., 30, 60, 120 minutes).
-
Measurement of Uptake: After incubation, cells are washed to remove unbound tracer. The amount of radioactivity retained in the cells is measured using a gamma counter.
-
Data Analysis: The percentage of the total added radioactivity that is retained by the cells is calculated and compared between normoxic and hypoxic conditions.
Visualizing the Underlying Biology and Experimental Process
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Fluorothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo evaluation of [18F]fluorothis compound as a new marker for imaging tumour hypoxia with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of [18F]fluorothis compound, a new radiopharmaceutical for detecting tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia imaging with 18F-FAZA PET/CT predicts radiotherapy response in esophageal adenocarcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia imaging with 18F-FAZA PET/CT predicts radiotherapy response in esophageal adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreatment 18F-FAZA PET predicts success of hypoxia-directed radiochemotherapy using tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18F-EF5 PET Imaging as an Early Response Biomarker for the Hypoxia-Activated Prodrug SN30000 Combined with Radiation Treatment in a Non–Small Cell Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-EF5 PET imaging as an early response biomarker for the hypoxia-activated prodrug SN30000 combined with radiation treatment in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Etanidazole with Carbogen Breathing: A Comparative Analysis of Hypoxic Radiosensitizers
A comprehensive guide for researchers and drug development professionals on the combination of etanidazole and carbogen (B8564812) breathing for enhancing radiotherapy, benchmarked against alternative hypoxic modification strategies. This report details the experimental data, protocols, and underlying mechanisms of action.
The quest to overcome hypoxia-induced radioresistance in solid tumors has led to the investigation of various strategies, including hypoxic cell sensitizers and methods to improve tumor oxygenation. Among these, the nitroimidazole compound this compound and the gas mixture carbogen have been explored for their potential to enhance the efficacy of radiation therapy. This guide provides a comparative analysis of the use of this compound in combination with carbogen breathing, drawing on available clinical and preclinical data to inform future research and development.
Executive Summary
Tumor hypoxia is a significant factor contributing to the failure of radiotherapy. This compound, a second-generation 2-nitroimidazole, acts as a hypoxic cell radiosensitizer by mimicking oxygen and "fixing" radiation-induced DNA damage in hypoxic cells. Carbogen, a mixture of 95% oxygen and 5% carbon dioxide, aims to increase tumor oxygenation directly. The combination of these two approaches theoretically offers a dual-pronged attack on tumor hypoxia. This guide synthesizes the available data on each component and compares their efficacy and safety profiles with other hypoxic modification strategies, such as the combination of carbogen with nicotinamide. While direct clinical trials of this compound combined with carbogen are scarce, this analysis provides a framework for understanding their potential synergy and places it in the context of other experimental therapies.
Mechanism of Action: A Two-Fold Approach to Overcoming Hypoxia
The therapeutic rationale for combining this compound with carbogen breathing lies in their distinct but complementary mechanisms for combating hypoxia-induced radioresistance.
This compound: As a nitroimidazole compound, this compound is selectively reduced in hypoxic cells.[1] This reduction leads to the formation of reactive intermediates that bind to and damage cellular macromolecules, including DNA.[1] When administered with radiotherapy, this compound mimics the effect of oxygen by "fixing" the free radicals produced by ionizing radiation on DNA, making the damage permanent and leading to cell death.[1][2] this compound was developed as a less lipophilic alternative to its predecessor, misonidazole, with the aim of reducing neurotoxicity.[1]
Carbogen Breathing: Carbogen breathing is intended to increase the amount of dissolved oxygen in the blood, thereby improving oxygen delivery to hypoxic tumor regions. The 5% carbon dioxide component is crucial as it induces vasodilation and counteracts the vasoconstrictive effects of high-concentration oxygen, further enhancing blood flow and oxygenation. Studies have shown that carbogen breathing can significantly increase tumor pO2 levels.
The combined effect of these two interventions is hypothesized to be synergistic. Carbogen breathing improves the overall oxygenation of the tumor, potentially reducing the fraction of severely hypoxic cells. This compound can then act on the remaining hypoxic cells that are not sufficiently reoxygenated by carbogen, thus sensitizing them to radiation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
